Product packaging for 6-(Hydroxymethyl)morpholin-3-one(Cat. No.:CAS No. 929019-95-4)

6-(Hydroxymethyl)morpholin-3-one

Cat. No.: B1523583
CAS No.: 929019-95-4
M. Wt: 131.13 g/mol
InChI Key: DMELBDGPDOJCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(Hydroxymethyl)morpholin-3-one is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B1523583 6-(Hydroxymethyl)morpholin-3-one CAS No. 929019-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMELBDGPDOJCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694973
Record name 6-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929019-95-4
Record name 6-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(hydroxymethyl)morpholin-3-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(hydroxymethyl)morpholin-3-one: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

This compound is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its rigid morpholinone core, combined with the reactive hydroxymethyl substituent, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities. The morpholine moiety itself is a privileged scaffold in central nervous system (CNS) drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility and blood-brain barrier (BBB) permeability.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered morpholine ring containing an ether linkage and a secondary amine, with a ketone group at the 3-position, forming a lactam. A hydroxymethyl group is attached to the carbon atom at the 6-position.

Key Structural Features:

  • Molecular Formula: C₅H₉NO₃[1][3]

  • Molecular Weight: 131.13 g/mol [1][3]

  • Core Scaffold: A morpholin-3-one ring, which is a cyclic amide (lactam) embedded within a morpholine framework.

  • Key Substituent: A primary alcohol (hydroxymethyl group) at the 6-position, which serves as a handle for further chemical modifications.[1]

Chirality: The carbon atom at the 6-position (C6) is a stereocenter, meaning that this compound exists as a pair of enantiomers: (R)-6-(hydroxymethyl)morpholin-3-one and (S)-6-(hydroxymethyl)morpholin-3-one.[1] This chirality is a critical aspect of its utility in drug development, as the biological activity of a final drug candidate is often highly dependent on the stereochemistry of its components.[1] The stereochemical configuration at the 6-position can significantly influence receptor binding affinity and pharmacokinetic properties.[1] For instance, research has shown that (R)-configured derivatives generally exhibit superior neurokinin-1 receptor binding affinity compared to their (S)-counterparts.[1]

Caption: 2D structure of this compound with the chiral center (C6) marked.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that many of the available data points are predicted values from computational models.

PropertyValueSource
CAS Number 929019-95-4[3][4]
Molecular Formula C₅H₉NO₃[1][3]
Molecular Weight 131.13 g/mol [1][3]
Appearance White to off-white solid[4]
Boiling Point 397.1 ± 27.0 °C (Predicted)[4]
Density 1.34 ± 0.1 g/cm³ (Predicted)[4]
pKa 13.98 ± 0.40 (Predicted)[4]
LogP -1.23040[3]
Polar Surface Area (PSA) 62.05 Ų[3]
Storage Conditions Sealed in dry, Room Temperature or 2-8°C[4][5]

The low LogP value (-1.23) indicates that the molecule is hydrophilic, a characteristic that is often desirable for improving the solubility and pharmacokinetic profile of drug candidates.

Synthesis Methodologies

The asymmetric synthesis of this compound is a key challenge, given the importance of obtaining enantiomerically pure material for pharmaceutical applications. Several synthetic strategies have been explored.

1. Synthesis from Chiral Precursors: A common and effective approach is to start from a readily available chiral molecule. L-serine, a natural amino acid, has been successfully used as a starting material.[1] This strategy leverages the inherent chirality of the starting material to establish the stereocenter at the C6 position of the final product.

G Start L-Serine (Chiral Pool) Step1 Protection & Activation Start->Step1 Intermediate Activated Serine Derivative Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product (R)-6-(hydroxymethyl) morpholin-3-one Step2->Product

Caption: Conceptual workflow for the synthesis from L-serine.

2. Catalytic Asymmetric Synthesis: More advanced methods employ transition metal catalysis to achieve stereocontrol. For example, titanium-based catalysts have been utilized in tandem hydroamination-transfer hydrogenation reactions.[1] This approach involves the direct conversion of propargylamine precursors into the desired morpholinone structure through a concerted mechanism that forms the C-N bond and then stereoselectively reduces a double bond to set the chiral center.[1]

Experimental Protocol: General Morpholin-3-one Synthesis (Illustrative) While a specific, validated protocol for this compound is not detailed in the provided search results, a general procedure for synthesizing the parent morpholin-3-one ring can be illustrative.[6]

  • Preparation of Alkoxide: To a solution of an amino alcohol (e.g., 2-aminoethanol, 1.1 eq.) in a suitable solvent like isopropanol, sodium metal (1.1 eq.) is added in portions.

  • Heating: The reaction mixture is heated (e.g., at 50°C for 5 hours) to facilitate the formation of the sodium alkoxide.

  • Nucleophilic Substitution: The resulting solution is cooled (e.g., to 0°C), and an ethyl haloacetate (e.g., ethyl chloroacetate, 1.0 eq.) is added dropwise.

  • Cyclization: The suspension is then heated (e.g., at 80°C for 2 hours) to promote intramolecular cyclization, forming the morpholin-3-one ring.

  • Workup and Purification: The reaction mixture is filtered to remove insoluble salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified, often by recrystallization, to yield the final compound.[6]

Disclaimer: This is a generalized protocol for the synthesis of the core ring structure and would require significant modification and optimization for the specific synthesis of this compound, particularly to control the stereochemistry.

Chemical Reactivity and Functionalization

The reactivity of this compound is governed by its three key functional groups: the secondary amine (within a lactam), the primary alcohol, and the ether linkage.

  • N-Acylation/Alkylation: The nitrogen atom of the lactam can undergo acylation to form amides or be alkylated under specific conditions, allowing for the introduction of diverse substituents at the N4 position.[1]

  • O-Functionalization: The primary hydroxymethyl group is a versatile handle. It can be oxidized to an aldehyde or carboxylic acid, or it can act as a nucleophile in substitution reactions to form ethers or esters.[1] This site is crucial for attaching the molecule to other scaffolds or pharmacophores.

G Core This compound N_Path N-Acylation/ Alkylation Core->N_Path Reagents: Acyl Chloride, Alkyl Halide O_Path O-Functionalization (Esterification, Etherification, Oxidation) Core->O_Path Reagents: Activating Agents, Oxidizing Agents N_Product N-Substituted Derivatives N_Path->N_Product O_Product C6-Side Chain Derivatives O_Path->O_Product

Caption: Key reaction pathways for functionalizing the molecule.

Applications in Drug Discovery

The primary application of this compound is as a chiral building block in pharmaceutical synthesis.[1] The morpholine core is particularly valued in the design of drugs targeting the central nervous system.[2]

Enhancing Blood-Brain Barrier (BBB) Permeability: The development of drugs for CNS disorders is challenging due to the restrictive nature of the BBB. The morpholine ring possesses favorable physicochemical properties that can be optimized for CNS penetration.[1][2] The oxygen atom can act as a hydrogen bond acceptor, and the overall scaffold helps to maintain a balance between lipophilicity and hydrophilicity, which is critical for crossing the BBB.[1][2]

Intermediate for Neurokinin-1 (NK1) Antagonists: The morpholinone core of this molecule is a key structural feature in the development of NK1 receptor antagonists.[1] These antagonists are investigated for treating a range of conditions, including depression, anxiety, and chemotherapy-induced nausea. The stereochemistry at the C6 position of the this compound building block is critical for achieving high binding affinity to the NK1 receptor.[1]

Expected Spectroscopic Features

  • ¹H NMR:

    • -CH₂OH Protons: Expected to appear as a multiplet, with a chemical shift influenced by the adjacent chiral center and the electronegative oxygen.

    • Ring Protons: The protons on the morpholinone ring would appear as complex multiplets in the approximate range of 3.0-4.5 ppm.

    • NH Proton: A broad singlet, characteristic of an amide N-H.

    • OH Proton: A broad singlet, whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-175 ppm, characteristic of a lactam carbonyl.

    • -CH₂OH Carbon: A signal around 60-70 ppm.

    • Ring Carbons: Signals corresponding to the other four carbons in the ring, with those adjacent to oxygen and nitrogen atoms shifted further downfield.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

    • N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of a six-membered lactam.

    • C-O Stretch: An absorption in the fingerprint region, typically 1050-1150 cm⁻¹, for the C-O-C ether linkage.

Safety and Handling

  • Storage: The compound should be stored in a well-sealed container in a dry, cool place, either at room temperature or under refrigeration at 2-8°C.[4][5]

  • Hazards: Specific hazard data for this compound is limited. However, a related compound, 6-(hydroxymethyl)-4-methylmorpholin-3-one, is listed with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7] Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.

References

  • 6-(Hydroxymethyl)-4-methylmorpholin-3-one | C6H11NO3 | CID 76224985 - PubChem. [Link]
  • This compound | CAS:929019-95-4 | Ark Pharma Scientific Limited. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [Link]

Sources

A Comprehensive Technical Guide to 6-(Hydroxymethyl)morpholin-3-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 6-(hydroxymethyl)morpholin-3-one, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Recognizing the critical role of stereochemistry in biological activity, this document addresses the racemic mixture and its individual enantiomers, (R)- and (S)-6-(hydroxymethyl)morpholin-3-one.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule characterized by a morpholin-3-one core structure with a hydroxymethyl substituent at the 6-position.[1] This substitution introduces a chiral center, leading to the existence of two enantiomers with distinct spatial arrangements and, consequently, potentially different biological activities.

Table 1: Chemical Identifiers for this compound and its Enantiomers

PropertyRacemic this compound(R)-6-(hydroxymethyl)morpholin-3-one(S)-6-(hydroxymethyl)morpholin-3-one
CAS Number 929019-95-4[2][3][4][5]919286-65-0[1][6][7]847805-30-5[8]
Molecular Formula C5H9NO3[1][2][3][5][6][7][8]C5H9NO3[1][6][7]C5H9NO3[8]
Molecular Weight 131.13 g/mol [1][6][7][8]131.13 g/mol [1][6][7]131.13 g/mol [8]
IUPAC Name This compound(6R)-6-(hydroxymethyl)morpholin-3-one[1][7](6S)-6-(hydroxymethyl)morpholin-3-one
SMILES C1C(OCC(=O)N1)CO[1][7]C1CO[1][7]C1CO

Physicochemical Characteristics:

The presence of the hydroxyl and amide functionalities imparts a degree of polarity to the molecule, suggesting solubility in polar solvents. The morpholine ring itself possesses favorable physicochemical properties for drug design, including a weakly basic nitrogen atom and an oxygen atom that can participate in hydrogen bonding.[9] These features contribute to a balance of hydrophilicity and lipophilicity, which is crucial for pharmacokinetic properties such as absorption and distribution.

Synthesis of this compound

The synthesis of this compound, particularly its enantiomerically pure forms, is a key area of research. The general approach involves the cyclization of an appropriate amino alcohol precursor.

General Synthetic Strategy

A common strategy for the synthesis of the morpholin-3-one core involves the reaction of an amino alcohol with a suitable C2-synthon, such as an α-haloacetylating agent. For the synthesis of this compound, a serine derivative is an ideal chiral starting material.[1]

A generalized synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Chiral Amino Alcohol (e.g., L-Serine derivative) Step1 Protection of Functional Groups Start->Step1 Step2 Reaction with C2-Synthon (e.g., Chloroacetyl chloride) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Deprotection Step3->Step4 Product (R)- or (S)-6-(hydroxymethyl) morpholin-3-one Step4->Product

Caption: Generalized workflow for the synthesis of chiral this compound.

Exemplary Protocol: Synthesis from L-Serine

The synthesis of (R)-6-(hydroxymethyl)morpholin-3-one can be achieved starting from L-serine. This approach leverages the inherent chirality of the amino acid to produce the desired enantiomer. While specific reaction conditions are often proprietary, a representative protocol would involve the following conceptual steps:

  • Protection of the Amine and Carboxylic Acid of L-Serine: This is crucial to prevent side reactions and direct the desired bond formations.

  • Reduction of the Carboxylic Acid: The protected L-serine is reduced to the corresponding amino alcohol.

  • N-Acylation: The protected amino alcohol is reacted with a chloroacetylating agent, such as chloroacetyl chloride, to introduce the carbonyl group and the leaving group for cyclization.

  • Intramolecular Cyclization (Williamson Ether Synthesis): Under basic conditions, the hydroxyl group displaces the chlorine atom to form the morpholine ring.

  • Deprotection: The protecting groups are removed to yield the final product, (R)-6-(hydroxymethyl)morpholin-3-one.

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] Its unique physicochemical properties can enhance drug-like characteristics, including solubility, metabolic stability, and blood-brain barrier permeability.[9] this compound, with its reactive hydroxymethyl group and chiral center, serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.[1]

Central Nervous System (CNS) Drug Discovery

The morpholine ring is frequently incorporated into CNS-active compounds to improve their pharmacokinetic profiles.[9] The weakly basic nitrogen and the hydrogen bond-accepting oxygen can facilitate interactions with biological targets and improve brain permeability.[9] The stereochemistry at the 6-position of this compound can significantly influence the biological activity and receptor binding affinity of its derivatives.[1] For instance, in the development of neurokinin-1 (NK1) receptor antagonists, the (R)-configuration has been shown to exhibit superior binding affinity compared to the (S)-enantiomer.[1]

CNS_Applications Core This compound Properties Favorable Physicochemical Properties - Balanced Lipophilicity/Hydrophilicity - H-bond Acceptor/Donor - Weakly Basic Nitrogen Core->Properties BBB Improved Blood-Brain Barrier Permeability Properties->BBB Targets CNS Targets BBB->Targets Disorders Potential Therapeutic Areas - Mood Disorders - Pain - Neurodegenerative Diseases Targets->Disorders

Caption: Role of this compound in CNS drug discovery.

As a Versatile Chemical Intermediate

The hydroxymethyl group of this compound provides a reactive handle for further chemical modifications.[1] This allows for its use as a building block in the synthesis of a diverse range of compounds. Potential chemical reactions include:

  • Nucleophilic substitutions: The hydroxyl group can be converted to a better leaving group and subsequently displaced by various nucleophiles.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers to modify the compound's properties.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for functionalization.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques. These methods are essential for quality control in both research and manufacturing settings.

Table 2: Common Analytical Methods for this compound

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[10]
Gas Chromatography (GC) Purity assessment, particularly for volatile derivatives.[10]
Mass Spectrometry (MS) Determination of molecular weight and structural elucidation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and stereochemical assignment.
Chiral Chromatography Separation and quantification of enantiomers.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound and its derivatives.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[12][13]

  • Storage: Store in a cool, dry place in a tightly sealed container.[5][6]

  • Handling: Avoid contact with skin and eyes.[11][12] In case of contact, flush with plenty of water.[11]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][13][14]

Conclusion

This compound, in its racemic and enantiomerically pure forms, is a valuable and versatile building block for drug discovery and development. Its favorable physicochemical properties, coupled with the potential for stereospecific biological interactions, make it particularly attractive for the design of novel therapeutics, especially those targeting the central nervous system. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working to unlock its full potential in medicinal chemistry.

References

  • Smolecule. (2023, August 19). (R)-6-(Hydroxymethyl)morpholin-3-one.
  • ChemUniverse. (S)-6-(HYDROXYMETHYL)MORPHOLIN-3-ONE [P85180].
  • Arctom Scientific. CAS NO. 919286-65-0 | (R)-6-(Hydroxymethyl)morpholin-3-one | Catalog BD-A726152.
  • ChemicalBook. This compound CAS#: 929019-95-4.
  • PubChem. 6-(Hydroxymethyl)-4-methylmorpholin-3-one.
  • Ark Pharma Scientific Limited. This compound | CAS:929019-95-4.
  • ChemicalBook. morpholin-3-one synthesis.
  • BLD Pharm. 929019-95-4|this compound.
  • Vulcanchem. (R)-6-(Hydroxymethyl)morpholin-3-one.
  • Ricca Chemical. (2025, April 3). Safety Data Sheet.
  • Career Henan Chemical Co. This compound CAS NO.929019-95-4.
  • Fisher Scientific. (2016, February 4). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • OSHA. (2003, May 14). T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³).
  • ChemicalBook. (2025, July 26). morpholin-3-one - Safety Data Sheet.
  • NJ.gov. Hazardous Substance Fact Sheet.
  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives.
  • Next Peptide. 929019-95-4 | this compound.
  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.

Sources

The Biological Activity of 6-(Hydroxymethyl)morpholin-3-one Derivatives: From Chiral Building Block to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary: The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of bioactive molecules.[1] Within this class, the morpholin-3-one core represents a versatile template for developing novel therapeutic agents. This guide focuses specifically on derivatives of 6-(hydroxymethyl)morpholin-3-one, a chiral building block whose stereochemistry and reactive hydroxyl group are pivotal for creating potent and selective drugs. We will explore the synthesis of this key intermediate, delve into the significant biological activities of its derivatives—particularly in neurokinin-1 (NK-1) receptor antagonism and oncology—and provide detailed experimental protocols for their evaluation. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this valuable scaffold in their discovery programs.

The this compound Scaffold: A Foundation for Drug Discovery

The this compound moiety is a six-membered heterocyclic compound distinguished by a ketone at the 3-position and a hydroxymethyl group at the 6-position.[2] Its value in drug design is rooted in several key features.

Physicochemical Properties and Synthetic Versatility

The core structure is chiral, with the stereocenter at the 6-position critically influencing biological activity. The (R)-enantiomer, in particular, is a sought-after precursor for specific therapeutic targets.[2] The compound's molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol .[3] The primary hydroxymethyl group serves as a crucial synthetic handle, providing a reactive site for nucleophilic substitutions and acylations, allowing for the straightforward diversification of the core structure to explore structure-activity relationships (SAR).[2]

Rationale for Use in Drug Design: Enhancing Pharmacokinetics

The morpholine heterocycle is frequently incorporated into drug candidates to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][4] The presence of the nitrogen and oxygen heteroatoms can improve aqueous solubility and metabolic stability.[1] Furthermore, the morpholinone core has been shown to possess favorable characteristics for penetrating the blood-brain barrier (BBB), a critical attribute for drugs targeting the central nervous system (CNS).[2]

Synthesis of the Chiral Precursor: (R)-6-(Hydroxymethyl)morpholin-3-one

The enantiopurity of the starting material is paramount, as biological targets often exhibit stereospecific interactions. A common and effective strategy for synthesizing (R)-6-(hydroxymethyl)morpholin-3-one involves using L-serine as the chiral precursor, ensuring the desired (R)-configuration in the final product.[2][3]

G cluster_synthesis Simplified Synthetic Workflow L_Serine L-Serine (Chiral Pool) N_Protected N-Protection (e.g., Boc group) L_Serine->N_Protected Esterification Esterification (e.g., Methyl ester) N_Protected->Esterification N_Alkylation N-Alkylation with 2-haloacetate derivative Esterification->N_Alkylation Cyclization Intramolecular Cyclization (Base-mediated) N_Alkylation->Cyclization Final_Product (R)-6-(hydroxymethyl)morpholin-3-one Cyclization->Final_Product

Caption: Simplified workflow for synthesizing (R)-6-(hydroxymethyl)morpholin-3-one from L-serine.

Key Biological Activities and Therapeutic Applications

Derivatives synthesized from the this compound scaffold have demonstrated significant potential across multiple therapeutic areas.

Neurokinin-1 (NK-1) Receptor Antagonism

The NK-1 receptor is a key target for treating depression, anxiety, and chemotherapy-induced nausea. The development of potent NK-1 antagonists for CNS conditions is highly dependent on achieving good BBB permeability.[2]

  • The Critical Role of Stereochemistry: Research has unequivocally shown that the stereochemical configuration at the 6-position of the morpholin-3-one ring is a primary determinant of biological activity. Derivatives synthesized from (R)-6-(hydroxymethyl)morpholin-3-one generally exhibit substantially higher binding affinity for the NK-1 receptor compared to their (S)-counterparts.[2] This specificity underscores the importance of enantiomerically pure synthesis for maximizing therapeutic efficacy.

G cluster_receptor Stereospecific Receptor Binding cluster_fit High Affinity Fit cluster_misfit Low Affinity Fit Receptor NK-1 Receptor Binding Pocket R_Deriv (R)-Derivative R_Deriv->Receptor Optimal Interaction S_Deriv (S)-Derivative S_Deriv->Receptor Steric Hindrance

Caption: Conceptual diagram of the superior binding of (R)-derivatives to the NK-1 receptor.

Anticancer Activity

The morpholine scaffold is a common feature in many kinase inhibitors developed for oncology.[5] Derivatives have shown promise by targeting fundamental cell signaling pathways that are often dysregulated in cancer.

  • Targeted Pathways: A key mechanism of action for many morpholine-containing anticancer agents is the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is crucial for regulating cell growth, proliferation, and survival, and its abnormal activation is a hallmark of many tumors.[7] By blocking this pathway, these compounds can effectively induce apoptosis (programmed cell death) and arrest the cell cycle, primarily in the G1 phase.[8]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

  • In Vitro Cytotoxicity: Morpholine-substituted quinazoline and tetrahydroquinoline derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[4][8] The data below summarizes the activity of representative compounds.

Compound ClassCancer Cell LineTargetIC₅₀ (µM)Reference
Morpholine-Quinazoline (AK-10)A549 (Lung)Apoptosis Induction8.55 ± 0.67[8]
Morpholine-Quinazoline (AK-10)MCF-7 (Breast)Apoptosis Induction3.15 ± 0.23[8]
Morpholine-Quinazoline (AK-10)SHSY-5Y (Neuroblastoma)Apoptosis Induction3.36 ± 0.29[8]
Morpholine-Tetrahydroquinoline (10e)A549 (Lung)mTOR Inhibition0.033 ± 0.003[4]
Morpholine-Tetrahydroquinoline (10h)MCF-7 (Breast)mTOR Inhibition0.087 ± 0.007[4]
Neuroprotective Potential

The morpholine scaffold is being actively investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's.[9][10] The mechanism often involves the modulation of key enzymes responsible for the progression of these conditions.[9]

  • Enzyme Inhibition: Morpholine derivatives have been designed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[9][10] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, a primary strategy for managing Alzheimer's symptoms, while MAO inhibition can be beneficial in Parkinson's disease.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

  • Objective: To determine the concentration of a this compound derivative that inhibits 50% of cell growth (IC₅₀).

  • Materials:

    • Human cancer cell line (e.g., A549, MCF-7).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • 96-well microtiter plates.

    • Test compound (solubilized in DMSO).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Microplate reader (570 nm).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle control (DMSO) and untreated control wells.

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Serial Dilutions of Compound incubate1->treat incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Future Perspectives and Conclusion

The this compound scaffold, particularly the (R)-enantiomer, stands out as a highly valuable and versatile building block in modern drug discovery. Its derivatives have demonstrated compelling activity as NK-1 receptor antagonists, anticancer agents targeting the PI3K/Akt/mTOR pathway, and potential neuroprotective enzyme inhibitors. The inherent physicochemical advantages conferred by the morpholine ring, combined with the synthetic accessibility provided by the hydroxymethyl group, make this an attractive starting point for generating diverse chemical libraries.

Future research should focus on expanding the therapeutic applications of these derivatives into areas like infectious diseases and inflammatory disorders. Further optimization of lead compounds through detailed SAR studies and computational modeling will be crucial for developing next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • (R)-6-(Hydroxymethyl)morpholin-3-one - Smolecule. (2023). Smolecule.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Future Medicinal Chemistry.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • A review on pharmacological profile of Morpholine derivatives. (2015).
  • Biological activities of morpholine derivatives and molecular targets involved. (2024).
  • (R)-6-(Hydroxymethyl)morpholin-3-one - Vulcanchem. (n.d.). Vulcanchem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). PMC - PubMed Central.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of PF-07209960

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Matter: Initial inquiries regarding the mechanism of action of the small molecule 6-(hydroxymethyl)morpholin-3-one, and its potential association with the identifier PF-07209960 and the name "edaxolone," did not yield substantive, verifiable scientific information in the public domain. Conversely, extensive documentation, including clinical trial data and peer-reviewed research, definitively identifies PF-07209960 as a distinct investigational biologic agent developed by Pfizer for immuno-oncology. This guide will, therefore, provide an in-depth technical analysis of the well-documented entity, the anti-PD-1-IL-15 mutein fusion protein PF-07209960.

Introduction: A Dual-Mechanism Approach to Cancer Immunotherapy

PF-07209960 is an antibody-cytokine fusion molecule engineered to deliver a dual-pronged attack against cancerous tumors. It consists of a bivalent, high-affinity anti-programmed cell death protein 1 (PD-1) full-length IgG antibody fused to a single, potency-reduced interleukin-15 (IL-15) mutein.[1] This innovative design aims to overcome the limitations of single-agent immunotherapies by simultaneously blocking an inhibitory T-cell checkpoint and providing a potent stimulatory signal to anti-tumor immune cells, particularly within the tumor microenvironment (TME).[1][2] The core principle is to localize the powerful, and potentially toxic, effects of IL-15 to the site of the tumor by targeting it to PD-1-expressing T-cells, thereby enhancing the therapeutic window.[3]

Component 1: The Anti-PD-1 Moiety - Releasing the Brakes on T-Cell Activity

The first component of PF-07209960 is a monoclonal antibody that targets PD-1, a critical immune checkpoint receptor expressed on the surface of activated T-cells.[4]

The PD-1/PD-L1 Axis: A Pathway of Immune Evasion

Under normal physiological conditions, the interaction between PD-1 and its ligand, PD-L1 (programmed death-ligand 1), serves as a crucial mechanism to down-regulate T-cell responses, preventing excessive inflammation and autoimmunity.[5] Many tumor cells exploit this pathway by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to PD-1 on an activated T-cell, it transmits an inhibitory signal into the T-cell, leading to a state of "exhaustion."[6] This exhausted state is characterized by reduced proliferation, decreased cytokine production (e.g., IFN-γ), and a diminished capacity to kill target cells, effectively allowing the tumor to evade immune destruction.[7]

Mechanism of the Anti-PD-1 Antibody

The anti-PD-1 component of PF-07209960 acts as a checkpoint inhibitor. By binding with high affinity to the PD-1 receptor on T-cells, it physically blocks the interaction between PD-1 and PD-L1.[8] This blockade effectively "releases the brakes" on the T-cell, restoring its ability to recognize and eliminate cancer cells.[4] This mechanism underpins the success of several approved anti-PD-1 therapies in a variety of cancers.[5]

PD1_Pathway cluster_1 T-Cell cluster_2 Mechanism of PF-07209960 (Anti-PD-1) Tumor_Cell PD-L1 T_Cell PD-1 Tumor_Cell->T_Cell Exhaustion T-Cell Exhaustion (Inhibition) T_Cell->Exhaustion Inhibitory Signal TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation CD28 CD28 CD28->Activation PF07209960_PD1 Anti-PD-1 Moiety (PF-07209960) PF07209960_PD1->T_Cell Blocks PD-L1 Binding

PD-1/PD-L1 signaling and blockade by the anti-PD-1 moiety.

Component 2: The IL-15 Mutein - A Potent Stimulatory Signal

The second functional component is a mutated form (mutein) of Interleukin-15, a cytokine known for its powerful effects on the proliferation and activation of key immune effector cells, particularly CD8+ T-cells and Natural Killer (NK) cells.[9]

IL-15 Signaling Pathway

IL-15 signals through a heterotrimeric receptor complex composed of the IL-15Rα chain (which confers high-affinity binding), and the shared IL-2/IL-15Rβ (CD122) and common gamma (γc, CD132) chains, which are responsible for signal transduction.[10] The primary signaling mechanism is known as trans-presentation, where a cell expressing both IL-15 and IL-15Rα (like a dendritic cell) presents the cytokine to a neighboring cell (like a T-cell) that expresses the β and γc chains.[11] This interaction triggers the activation of the JAK/STAT signaling cascade (primarily JAK1/3 and STAT3/5), leading to transcriptional changes that promote:

  • Proliferation and Survival: Critical for expanding the population of anti-tumor CD8+ T-cells and NK cells.[12]

  • Effector Function: Enhancing the cytotoxic capabilities of these cells to kill their targets.[13]

Rationale for an IL-15 Mutein

While native IL-15 is a potent immune stimulator, its systemic administration is associated with significant toxicity and a short half-life.[14] The IL-15 in PF-07209960 is an engineered "mutein" with reduced potency.[1] This modification is crucial for the therapeutic strategy: it is designed to have minimal activity on its own in the periphery but to become highly active when concentrated on the surface of PD-1-positive T-cells within the tumor, a concept known as avidity-driven activation.[14][15]

IL15_Pathway cluster_0 Effector Cell (e.g., CD8+ T-Cell) Receptor_Complex IL-15Rβγc Complex JAK JAK1 / JAK3 Receptor_Complex->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival, Effector Functions) Nucleus->Transcription Initiates IL15_Mutein IL-15 Mutein (from PF-07209960) IL15_Mutein->Receptor_Complex Binding

Simplified IL-15 signaling pathway initiated by the fusion protein.

The Synergistic Mechanism of PF-07209960

The true innovation of PF-07209960 lies in the synergistic combination of its two components. The fusion protein is designed to preferentially accumulate in the tumor microenvironment where PD-1 expressing tumor-infiltrating lymphocytes (TILs) are abundant.[14]

The Workflow of Action:

  • Targeting: The anti-PD-1 moiety of PF-07209960 binds to PD-1 on the surface of TILs.

  • Checkpoint Blockade: This binding immediately blocks the inhibitory PD-1/PD-L1 interaction, providing an initial re-activation signal to the T-cell.

  • Concentrated Cytokine Signaling: The binding event tethers the IL-15 mutein in close proximity to the T-cell surface. This high local concentration of the cytokine allows it to effectively engage the IL-15Rβγc complex on the same cell or adjacent cells, delivering a powerful, localized pro-survival and pro-proliferation signal.[15]

  • Preferential Activation: This dual-action mechanism is intended to preferentially expand and activate the most relevant anti-tumor T-cells (those already within the tumor expressing PD-1) while minimizing systemic exposure and activation of peripheral immune cells, such as PD-1-negative NK cells, which could lead to toxicity.[3]

Preclinical studies demonstrated that this approach was more efficacious than administering an anti-PD-1 antibody and an IL-15 agonist separately or in combination.[14]

Quantitative Data Summary from Preclinical and Clinical Studies

Data from preclinical studies in cynomolgus monkeys and the Phase 1 clinical trial (NCT04628780) provide insights into the pharmacokinetics, pharmacodynamics, and clinical activity of PF-07209960.

ParameterFindingSource
Binding Affinity (preclinical) Comparable affinity to human and monkey PD-1 (KD of 0.1 nM and 0.07 nM, respectively).[16]
IL-15 Signaling (preclinical) pSTAT5 assay EC50 values of 0.1 nM in monkey CD8+ T cells and 0.2 nM in human CD8+ T cells.[16]
Terminal Half-life (monkey) 8 and 13 hours following IV administration at 0.03 and 0.1 mg/kg, respectively.[16]
Phase 1 Study Population 37 patients with advanced/metastatic solid tumors.[1]
Dose-Limiting Toxicities (DLTs) Observed in 6 out of 27 evaluable patients (22.2%). Most common was Grade 3 cytokine release syndrome (CRS).[17]
Most Frequent Grade ≥3 TRAE Anemia (13.5%).[1]
Objective Response 2 confirmed partial responses in patients with microsatellite-stable colorectal cancer.[1][18]
Anti-Drug Antibodies (ADA) High rate of development (93.9%).[1]

Experimental Protocol: In Vitro T-Cell Activation and Proliferation Assay

The following protocol outlines a representative method to assess the functional activity of a bispecific molecule like PF-07209960 on human T-cells in vitro.

Objective: To measure the ability of PF-07209960 to enhance the proliferation and activation of human CD8+ T-cells.

Methodology:

  • Isolation of Immune Cells:

    • Obtain peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Isolate CD8+ T-cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit to ensure high purity.

  • Cell Culture Preparation:

    • Culture the isolated CD8+ T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

    • Label the T-cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's protocol. CFSE is equally distributed to daughter cells upon division, allowing for quantification of proliferation by flow cytometry.

  • Experimental Setup:

    • Plate the CFSE-labeled CD8+ T-cells at a density of 1 x 10^5 cells per well in a 96-well U-bottom plate.

    • Prepare serial dilutions of the test articles:

      • PF-07209960

      • Control anti-PD-1 antibody

      • Control IL-15 mutein

      • Combination of control anti-PD-1 and IL-15 mutein

      • Isotype control antibody

      • Vehicle control (PBS)

    • Add the test articles to the appropriate wells.

  • T-Cell Stimulation:

    • To mimic T-cell receptor engagement, add a suboptimal concentration of anti-CD3/anti-CD28 beads or plate-bound antibodies to all wells. This provides the primary activation signal that is modulated by the test articles.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition (Flow Cytometry):

    • Harvest the cells from each well.

    • Stain the cells with fluorescently-conjugated antibodies against surface markers such as CD8, CD25 (an activation marker), and PD-1.

    • Acquire data on a multi-color flow cytometer.

  • Data Analysis:

    • Gate on the CD8+ T-cell population.

    • Proliferation: Analyze the CFSE fluorescence histogram. The percentage of cells that have undergone division will show reduced CFSE intensity compared to the non-proliferating control.

    • Activation: Quantify the percentage of cells expressing CD25 and the mean fluorescence intensity (MFI) of CD25.

    • Compare the results across the different treatment groups to determine the specific contribution of PF-07209960 to T-cell proliferation and activation.

References

  • Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer. (Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3964319/)
  • Mechanism of action of anti-PD-1 and anti-PD-L1 antibodies. (Link: https://www.researchgate.
  • Interleukin 15 - Wikipedia. (Link: https://en.wikipedia.org/wiki/Interleukin-15)
  • IL-15 Signaling Pathways and their Primary Biological Effects in Different Immune Cell Types. (Link: https://www.rndsystems.com/pathways/il-15-signaling-pathways-and-their-primary-biological-effects)
  • IL-15 Signaling Pathways. (Link: https://www.rndsystems.
  • IL-15 Signaling | GeneGlobe. (Link: https://www.qiagen.
  • Clinical Study Results | Pfizer. (Link: https://cdn.pfizer.com/pfizercom/2024-03/C4011001-PF-07209960-25-Mar-2024.pdf)
  • Definition of PD-1-targeted IL-15 mutein fusion protein PF-07209960 - NCI Drug Dictionary. (Link: https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pd-1-targeted-il-15-mutein-fusion-protein-pf-07209960)
  • Immunological Mechanisms behind Anti-PD-1/PD-L1 Immune Checkpoint Blockade: Intratumoral Reinvigoration or Systemic Induction? (Link: https://www.mdpi.com/2072-6694/15/20/4949)
  • Crystal clear: visualizing the intervention mechanism of the PD-1/PD-L1 interaction by two cancer therapeutic monoclonal antibodies. (Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5363025/)
  • An Engineered IL15 Cytokine Mutein Fused to an Anti-PD1 Improves Intratumoral T-cell Function and Antitumor Immunity. (Link: https://aacrjournals.org/cancerimmunolres/article/9/10/1141/67035/An-Engineered-IL15-Cytokine-Mutein-Fused-to-an)
  • Targeted IL-15-based Protein Fusion Complexes as Cancer Immunotherapy Approaches. (Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5889989/)
  • An Engineered IL15 Cytokine Mutein Fused to an Anti-PD1 Improves Intratumoral T-cell Function and Antitumor Immunity - PubMed. (Link: https://pubmed.ncbi.nlm.nih.gov/34376451/)
  • Mechanism of action of PD-1 and PD-L1 inhibitors. (Link: https://www.researchgate.net/figure/Mechanism-of-action-of-PD-1-and-PD-L1-inhibitors-Tumor-cells-develop-PD-L1-to-bind_fig1_301292192)
  • PD-1 and PD-L1 inhibitors - Wikipedia. (Link: https://en.wikipedia.org/wiki/PD-1_and_PD-L1_inhibitors)
  • First-in-human phase I study to evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, immunogenicity, and antitumor activity of PF-07209960 in patients with advanced or metastatic solid tumors. (Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200213/)
  • Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys. (Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10843171/)
  • An Engineered IL15 Cytokine Mutein Fused to an Anti-PD1 Improves Intratumoral T-cell Function and Antitumor Immunity - Semantic Scholar. (Link: https://www.semanticscholar.org/paper/An-Engineered-IL15-Cytokine-Mutein-Fused-to-an-Xu-Carrascosa/c25b84260273a5a8764b85c27633215f922659e9)
  • Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys. - ASCO Publications. (Link: https://ascopubs.org/doi/abs/10.1200/JCO.2022.40.16_suppl.e14571)
  • IL-15 binding and functional activity of fusion protiens. (Link: https://www.researchgate.net/figure/IL-15-binding-and-functional-activity-of-fusion-protiens-A-32Db-cells-were_fig2_26480165)
  • First-in-human phase I study to evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, immunogenicity, and antitumor activity of PF-07209960 in patients with advanced or metastatic solid tumors - ResearchGate. (Link: https://www.researchgate.
  • Study to Test the Safety and Tolerability of PF-07209960 in Advanced or metastatic Solid Tumors - ClinicalTrials.gov. (Link: https://clinicaltrials.gov/study/NCT04628780)
  • Clinical Trial: NCT04628780 - My Cancer Genome. (Link: https://www.mycancergenome.org/content/clinical_trials/nct04628780)
  • Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys - OUCI. (Link: https://ouci.dntb.gov.ua/en/works/4yA7q6wE/)
  • Abstract 2827: Anti-PD-L1/IL-15 fusion protein demonstrated efficient T-cell redirected killing of PD-L1 expressing target cells and in vivo efficacy that correlated to its retention in tumors. (Link: https://aacrjournals.org/cancerres/article/80/16_Supplement/2827/643719/Abstract-2827-Anti-PD-L1-IL-15-fusion-protein)
  • Preclinical Evaluation of Recombinant Human IL15 Protein Fused with Albumin Binding Domain on Anti-PD-L1 Immunotherapy Efficiency and Anti-Tumor Immunity in Colon Cancer and Melanoma. (Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955097/)
  • Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys - PubMed. (Link: https://pubmed.ncbi.nlm.nih.gov/38315680/)
  • Next-generation anti-PD-L1/IL-15 immunocytokine elicits superior antitumor immunity in cold tumors with minimal toxicity. (Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11062025/)
  • Study to Test the Safety and Tolerability of PF-07209960 in Advanced or Metastatic Solid Tumors - National Cancer Institute. (Link: https://www.cancer.gov/about-cancer/treatment/clinical-trials/search/vessel/NCI-2020-13869)
  • A targeted IL-15 fusion protein with potent anti-tumor activity. (Link: https://www.tandfonline.com/doi/full/10.1080/2162402X.2017.1368176)
  • Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine. (Link: https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.923436/full)

Sources

Morpholin-3-one Compounds: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Within this class, the morpholin-3-one scaffold represents a particularly versatile core, serving as both a key pharmacophore and a critical synthetic intermediate in a range of therapeutic areas. This guide provides an in-depth analysis of morpholin-3-one compounds, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental properties of this scaffold, detail robust synthetic strategies, survey its diverse pharmacological applications with a focus on anticancer and anticoagulant therapies, and provide actionable experimental protocols for its synthesis and evaluation.

The Morpholin-3-one Scaffold: A Foundation for Druglikeness

The morpholin-3-one core is a six-membered saturated heterocycle containing an oxygen atom, a nitrogen atom, and a carbonyl group at the 3-position. This unique arrangement of functional groups confers a set of physicochemical properties that are highly advantageous for drug design.

Physicochemical & Pharmacokinetic Advantages: The morpholine moiety, in general, offers a well-balanced lipophilic-hydrophilic profile.[3] The presence of the ether oxygen allows it to act as a hydrogen bond acceptor, which can improve aqueous solubility, while the overall ring structure maintains sufficient lipophilicity to facilitate membrane permeability.[4] The nitrogen atom's basicity is attenuated compared to piperidine, giving it a pKa value that often leads to favorable absorption and distribution profiles.[3] These characteristics are critical for developing orally bioavailable drugs, particularly those targeting the central nervous system (CNS), as the scaffold has been shown to improve penetration of the blood-brain barrier (BBB).[3]

G Workflow: Oxidation of 4-Aryl-Morpholine start 4-(4-Nitrophenyl)morpholine process1 Oxidizing Agent: Sodium Chlorite (NaClO2) Acid Catalyst: e.g., Acetic Acid start->process1 Selective oxidation of C-H adjacent to Nitrogen outcome 4-(4-Nitrophenyl)morpholin-3-one process1->outcome Formation of C=O at 3-position

Caption: Synthetic workflow for 4-aryl-morpholin-3-one via oxidation.

Strategy 2: Intramolecular Cyclization

A foundational strategy in heterocyclic chemistry involves the cyclization of a linear precursor containing all the necessary atoms for the ring system. For morpholin-3-ones, this typically involves an N-substituted ethanolamine derivative that is subsequently reacted with an acylating agent like chloroacetyl chloride.

Causality: This "build-up" approach offers high control over the final substitution pattern. The reaction sequence—acylation followed by intramolecular Williamson ether synthesis—is a reliable and well-understood pathway. The base used in the cyclization step (e.g., potassium hydroxide) is crucial for deprotonating the hydroxyl group, enabling it to act as a nucleophile and displace the chlorine to form the heterocyclic ring. [1]

Strategy 3: Modification of the Lactam Core

Once the morpholin-3-one ring is formed, it can serve as a substrate for further functionalization. For instance, reactions with phosphorus-based reagents can introduce phosphonate groups, which are valuable in medicinal chemistry as phosphate mimics.

Causality: The reaction of lactams like morpholin-3-one with triethyl phosphite in the presence of phosphoryl chloride can lead to either dehydrophosphonates or 1,1-bisphosphonates. [5]The outcome is critically dependent on the presence of a substituent on the ring nitrogen. An unprotected nitrogen allows for the formation of bisphosphonates, while an N-protected lactam favors the formation of a dehydrophosphonate. [5]This demonstrates how strategic use of protecting groups can direct the reactivity of the core scaffold.

Pharmacological Landscape and Therapeutic Applications

The morpholin-3-one scaffold is present in several clinically important drugs and numerous investigational agents, highlighting its therapeutic relevance.

Anticoagulant Therapy: The Rivaroxaban Intermediate

Perhaps the most prominent application of a morpholin-3-one derivative is as the key intermediate, 4-(4-aminophenyl)morpholin-3-one, in the synthesis of Rivaroxaban (Xarelto®). [6][7]Rivaroxaban is a direct Factor Xa inhibitor, widely used for the prevention and treatment of thromboembolic diseases such as deep vein thrombosis and pulmonary embolism. [7] Rationale: The morpholin-3-one moiety in Rivaroxaban is crucial for orienting the other parts of the molecule for optimal binding within the S1 and S4 pockets of the Factor Xa active site. Its physicochemical properties also contribute to the drug's excellent oral bioavailability. The industrial-scale synthesis of this intermediate is a topic of significant process chemistry research. [8][6][7]

A 4-(4-Aminophenyl)morpholin-3-one (Key Intermediate) B Coupling with activated Oxazolidinone Moiety A->B Core Assembly C Rivaroxaban (Final API) B->C Final Elaboration

Caption: Simplified synthetic path from the intermediate to Rivaroxaban.

Oncology: EGFR Tyrosine Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, particularly for non-small cell lung cancer (NSCLC). A series of novel morpholin-3-one-fused quinazoline derivatives have been designed and synthesized as potent EGFR tyrosine kinase inhibitors. [9] Rationale: The quinazoline core is a known hinge-binding motif for many kinase inhibitors. Fusing the morpholin-3-one ring to this core serves to occupy additional space within the ATP-binding pocket, creating new interactions that can enhance potency and selectivity. This strategy has yielded compounds with significant inhibitory activity against both wild-type and mutant forms of EGFR. [9]

Compound ID EGFR (wt) IC₅₀ (nM) EGFR (T790M/L858R) IC₅₀ (nM) Antiproliferative (A549) IC₅₀ (µM)
a7 112.3 65.7 0.89
a8 53.1 78.1 0.76
Gefitinib 35.6 1500 15.3

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2016.[9]

The data clearly show that compounds like a8 exhibit potent enzymatic inhibition and superior antiproliferative activity against the A549 cancer cell line compared to the first-generation inhibitor, Gefitinib, while also maintaining activity against a key resistance mutant. [9]

Structure-Activity Relationship (SAR) Insights

SAR studies help elucidate which parts of a molecule are essential for its biological activity and can guide the design of more potent and selective analogs.

  • Substitution on the N-Aryl Ring: For EGFR inhibitors, the substitution pattern on the phenyl ring attached to the morpholin-3-one nitrogen is critical. Small, electron-withdrawing groups can enhance binding affinity. [9]* Fusion and Bridging: For mTOR inhibitors, introducing bridged structures across the morpholine ring (e.g., 3,5-ethylene bridged morpholine) can lead to highly potent and selective compounds by allowing the moiety to penetrate deeper into the binding pocket. [10]* Core Substitutions: The introduction of alkyl groups at the C-2 or C-5 positions of the morpholin-3-one ring can modulate lipophilicity and steric interactions within the target's active site, often leading to increased anticancer activity. [10]

SAR Morpholin-3-one Core N-Aryl Substituent C2/C5 Substituent Ring Conformation Activity Biological Activity (e.g., Kinase Inhibition) SAR:f1->Activity Modulates Potency & Receptor Occupancy SAR:f2->Activity Influences Lipophilicity & Steric Fit SAR:f3->Activity Bridging/Fusion enhances Selectivity & Potency

Caption: Key SAR drivers for morpholin-3-one derivatives.

Key Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of morpholin-3-one compounds.

Protocol 5.1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

This protocol is adapted from the process described for the synthesis of a key Rivaroxaban intermediate. [8]

  • Reaction Setup: To a solution of 4-(4-nitrophenyl)morpholine (1.0 eq) in glacial acetic acid (10 vol), add sodium chlorite (NaClO₂, 1.5 eq) portion-wise at room temperature over 30 minutes.

    • Rationale: Acetic acid serves as both the solvent and a catalyst. Portion-wise addition of the oxidant controls the reaction rate and temperature.

  • Monitoring: Stir the reaction mixture at 25-30°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly pouring the mixture into ice-cold water (20 vol). A yellow precipitate will form.

    • Rationale: Quenching in water precipitates the organic product while dissolving inorganic salts and the acid.

  • Isolation: Filter the solid precipitate using a Buchner funnel and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid under vacuum. Recrystallize the product from ethanol or isopropanol to yield pure 4-(4-nitrophenyl)morpholin-3-one as a crystalline solid.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing minor impurities and resulting in a high-purity final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 5.2: In Vitro EGFR Kinase Inhibition Assay

This is a representative biochemical assay to determine the IC₅₀ value of a test compound.

  • Reagents & Setup: Use a commercial chemiluminescent kinase assay kit (e.g., Kinase-Glo®). Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable polypeptide substrate (e.g., poly-Glu-Tyr), and MgCl₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., compound a8 ) in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction: In a 96-well plate, add 5 µL of each compound dilution, 10 µL of the substrate/ATP mixture, and initiate the reaction by adding 10 µL of the EGFR enzyme solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Rationale: This setup ensures that any observed signal inhibition is due to the compound's effect on the enzyme's catalytic activity.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent to all wells. This reagent measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert the raw luminescence data to percent inhibition relative to the positive control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The morpholin-3-one scaffold has firmly established its value in medicinal chemistry, transitioning from a versatile building block to a core component of clinically successful therapeutics. Its inherent "druglike" properties, coupled with well-defined and adaptable synthetic routes, ensure its continued relevance. [1][11]Future research will likely focus on leveraging this scaffold to tackle new and challenging biological targets. The development of novel stereoselective synthetic methods will enable more precise control over the three-dimensional arrangement of substituents, unlocking new avenues for enhancing potency and selectivity. Furthermore, its proven utility in CNS-active agents suggests a promising future in the development of treatments for neurodegenerative and psychiatric disorders. [3]The morpholin-3-one core is not merely a structural motif but a powerful tool for innovation in the ongoing quest for safer and more effective medicines.

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(10), 845-858. [Link]
  • Kadhim, R. J., & Al-Adily, M. J. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Iraqi Journal of Science, 57(1A), 108-118. [Link]
  • Morandini, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3996-4011. [Link]
  • Kourounakis, A. P., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved.
  • Li, Y., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 1969-1973. [Link]
  • Trabocchi, A., & Guarna, A. (2020). Contribution of the morpholine scaffold on the activity of...
  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Guarna, A., & Trabocchi, A. (2019). Morpholine-containing molecular scaffolds of our in-house library.
  • Al-Suwaidan, I. A., et al. (2022). Structure Activity Relationship.
  • Reddy, G. J., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development, 24(11), 2568–2574. [Link]
  • Kadhim, R. J., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
  • Misiura, K., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056–9064. [Link]
  • World Intellectual Property Organization. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1.
  • Yurttaş, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 999-1006. [Link]
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-332. [Link]
  • Stelling, R., et al. (2022). New 4-(Morpholin-4-Yl)
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

Sources

The Serendipitous Scaffold: A Technical Guide to the Discovery and Evolution of Morpholine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, including its pKa, water solubility, and metabolic stability, have rendered it an invaluable component in the design of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical background of morpholine and its derivatives, tracing their evolution from industrial chemicals to core components of blockbuster drugs. We will delve into the foundational synthesis methodologies, explore the discovery and development of key morpholine-containing drugs through detailed case studies, and elucidate the structure-activity relationships that underpin their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform and inspire future innovation.

The Dawn of Morpholine: An Unassuming Beginning

The story of morpholine begins not in a pharmaceutical laboratory, but in the realm of classical organic chemistry. The naming of this heterocycle is attributed to German chemist Ludwig Knorr in the late 19th century, who incorrectly postulated that it formed a part of the morphine structure.[1] Despite this erroneous initial association, the simple yet versatile nature of the morpholine ring would eventually lead to its widespread application across various industries.

Initially, morpholine found its utility in more industrial applications. Its basic nature and similar volatility to water made it an excellent corrosion inhibitor in steam boiler systems.[2] It also served as a chemical emulsifier for waxing fruits and as an intermediate in the production of rubber accelerators and optical brighteners.[3]

The true potential of morpholine in the life sciences, however, lay dormant for several decades. It was not until the mid-20th century that the unique properties of this scaffold began to be systematically explored by medicinal chemists, leading to a paradigm shift in its application. The morpholine moiety's ability to improve the pharmacokinetic profile of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) properties, proved to be a significant advantage in drug design.[4]

Foundational Synthesis of the Morpholine Ring

The industrial-scale production of morpholine has been dominated by two primary synthetic routes. Understanding these foundational methods is crucial for any researcher working with morpholine-based compounds.

Dehydration of Diethanolamine

One of the earliest and most straightforward methods for synthesizing morpholine is the acid-catalyzed dehydration of diethanolamine.[3] This process typically involves heating diethanolamine with a strong acid, such as sulfuric acid or oleum.

Experimental Protocol: Laboratory-Scale Synthesis of Morpholine from Diethanolamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, place 105 g (1.0 mole) of diethanolamine.

  • Acid Addition: Slowly and with constant stirring, add 176 g (1.8 moles) of concentrated sulfuric acid. The addition is exothermic and should be controlled to maintain the temperature below 100°C.

  • Dehydration: Heat the mixture to 190-200°C. Water will begin to distill off. Continue heating for 4-6 hours until the distillation of water ceases.

  • Neutralization and Isolation: Cool the reaction mixture. Slowly and carefully, add a concentrated solution of sodium hydroxide to neutralize the excess sulfuric acid and liberate the morpholine base. The morpholine will separate as an oily layer.

  • Purification: Separate the morpholine layer and purify by fractional distillation. The boiling point of morpholine is 129°C.

The Dow Process: Reaction of Diethylene Glycol with Ammonia

A more modern and widely used industrial method involves the reaction of diethylene glycol with ammonia at high temperature and pressure over a hydrogenation catalyst.[3] This process is generally more efficient and avoids the use of strong acids.

Conceptual Workflow: Industrial Synthesis of Morpholine

Caption: A simplified workflow for the industrial production of morpholine via the Dow process.

Case Studies in Drug Discovery: The Morpholine Scaffold in Action

The true impact of the morpholine ring is best illustrated through its incorporation into successful drug molecules. The following case studies highlight the pivotal role of this scaffold in addressing significant unmet medical needs.

Linezolid: A New Class of Antibiotics

Discovery and Development: In the late 1990s, the rise of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presented a major public health crisis. Scientists at Pharmacia and Upjohn (now part of Pfizer) were exploring novel oxazolidinone antibacterial agents.[5] Their research led to the identification of Linezolid, which incorporated a morpholine ring. The inclusion of the morpholine moiety was critical for achieving the desired pharmacokinetic profile and potency.[6] Linezolid was approved by the FDA in 2000, becoming the first member of this new class of antibiotics.[5]

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[7] This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.

Caption: Linezolid's mechanism of action, inhibiting bacterial protein synthesis.

Gefitinib: Targeting Cancer Growth Signals

Discovery and Development: Gefitinib (Iressa) was discovered by scientists at Zeneca (now AstraZeneca) as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] The development of Gefitinib was a landmark in targeted cancer therapy. The morpholine group in Gefitinib is crucial for its solubility and overall drug-like properties, enabling oral administration.[9]

Mechanism of Action: EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways promoting cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking downstream signaling.[10]

Caption: Gefitinib inhibits EGFR signaling, blocking cancer cell proliferation.

Reboxetine: Modulating Neurotransmitter Levels

Discovery and Development: Reboxetine was developed by Farmitalia-Carlo Erba as a selective norepinephrine reuptake inhibitor (NRI) for the treatment of depression.[11] The morpholine ring is a core structural feature of Reboxetine, contributing to its selectivity for the norepinephrine transporter.[12]

Mechanism of Action: Reboxetine blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron by binding to the norepinephrine transporter (NET).[11] This increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Caption: Reboxetine blocks the norepinephrine transporter, increasing synaptic norepinephrine.

Apremilast: A Novel Anti-Inflammatory Agent

Discovery and Development: Apremilast (Otezla) is an oral phosphodiesterase 4 (PDE4) inhibitor developed by Celgene for the treatment of psoriasis and psoriatic arthritis. The complex structure of Apremilast, which includes a morpholine-containing side chain, was optimized through extensive structure-activity relationship studies to achieve potent and selective PDE4 inhibition with a favorable safety profile.[13]

Mechanism of Action: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels.[14] Elevated cAMP leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10.[13]

Caption: Apremilast inhibits PDE4, leading to a rebalancing of inflammatory cytokines.

Quantitative Data Summary

The following tables summarize key physicochemical and pharmacokinetic properties of morpholine and the highlighted drug molecules.

Table 1: Physicochemical Properties

CompoundMolar Mass ( g/mol )Melting Point (°C)Solubility
Morpholine87.12-5Miscible in water
Linezolid337.35181.5-182.5Slightly soluble in water
Gefitinib446.90119-120Practically insoluble in water above pH 7
Reboxetine313.40103-106Sparingly soluble in water
Apremilast460.50158-160Low solubility in water

Data sourced from various chemical databases and publications.

Table 2: Pharmacokinetic Parameters

DrugBioavailability (%)Protein Binding (%)MetabolismElimination Half-life (h)Primary Excretion Route
Linezolid~100~31Oxidation6-8Renal and non-renal
Gefitinib~60~90Hepatic (CYP3A4)~41Feces
Reboxetine≥9497-98Hepatic (CYP3A4)12-12.5Urine
Apremilast~73~68Hepatic (CYP3A4) and non-CYP6-9Urine and Feces

Data compiled from FDA labels and pharmacokinetic studies.[4][9][15]

Conclusion and Future Perspectives

From its humble origins as an industrial solvent, morpholine has evolved into a cornerstone of modern drug discovery. The case studies of Linezolid, Gefitinib, Reboxetine, and Apremilast unequivocally demonstrate the profound impact of this simple heterocycle on medicinal chemistry. The inherent properties of the morpholine scaffold—its ability to enhance solubility, modulate pKa, and improve metabolic stability—have enabled the development of life-changing therapies across a spectrum of diseases.

The journey of morpholine-based compounds is far from over. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the emergence of new generations of morpholine-containing drugs with even greater efficacy and safety. The continued exploration of novel derivatives and their application to new therapeutic targets will undoubtedly solidify the legacy of the morpholine ring as a truly privileged scaffold in the armamentarium of the medicinal chemist.

References

  • Wikipedia. Morpholine. Link
  • National Center for Biotechnology Information. (1994). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. Link
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Link
  • Di, L., & Kerns, E. H. (2016).
  • Brickner, S. J., Hutchinson, D. K., Barbachyn, M. R., Manninen, P. R., Ulanowicz, D. A., Garmon, S. A., ... & Ford, C. W. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the treatment of multidrug-resistant gram-positive bacterial infections. Journal of medicinal chemistry, 39(3), 673-679.
  • Hajos, M., Fleishaker, J. C., Filipiak-Reisner, J. K., Brown, M. T., & Wong, E. H. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23-44. Link
  • Schafer, P. H., Parton, A., Capone, L., Cedzik, D., Brady, H., Day, R. M., ... & Muller, G. W. (2014). Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cellular signalling, 26(9), 2016-2029.
  • PubChem. Apremilast.
  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & de Boer, P. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., & Ahmed, M. O. (2014). Gefitinib.
  • PubChem. Linezolid.
  • Google Patents. (2012). Process for preparation of (s)(n-[[3-[3-fluoro-4-(4-morpholinyl)hen l -2-oxo-5-oxazolidin l methyl]acetamide. Link
  • PubChem. Reboxetine.
  • Liu, Y., Jia, C., & Li, W. (2024). Pharmacokinetics and Bioequivalence of Apremilast Tablets in Chinese Healthy Subjects Under Fasting and Postprandial States. Drug Design, Development and Therapy, 18, 2049–2058. Link
  • Cayman Chemical. (2013). Reboxetine (mesylate)
  • Li, H., Zhao, L., Wang, Y., & Liu, J. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 29(3), 193–200. Link
  • Zhang, Y., & Chen, Y. (2018). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & medicinal chemistry letters, 28(1), 21-25.
  • Chen, X., & Wu, G. (2017).
  • Leach, K. L., Brickner, S. J., Noe, M. C., & Miller, P. F. (2011). Linezolid, the first oxazolidinone antibacterial agent. Annals of the New York Academy of Sciences, 1222, 49–54.
  • PubChem. Gefitinib.
  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical pharmacokinetics, 39(6), 413–427.
  • Berends, C. I., & de Boer, P. (2000). Reboxetine, the first selective noradrenaline reuptake inhibitor antidepressant: efficacy and tolerability in 2613 patients. International journal of psychiatry in clinical practice, 4(3), 201–208.
  • McKillop, D., McCormick, A. D., Millar, A., & Miles, G. S. (2005).
  • Schafer, P., Chen, P., Fang, L., Wang, A., & Chopra, R. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British journal of pharmacology, 159(4), 842–855. Link
  • Workman, P. (2023). Drug discoverer Paul Workman awarded OBE in New Year's Honours list. The Institute of Cancer Research.
  • Zhang, X., et al. (2018). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 23(10), 2530.
  • CrystEngComm. (2018). Solid-state characterization and solubility enhancement of apremilast drug–drug cocrystals. Link
  • Al-Janabi, A. A., & Al-Zobaidy, K. M. (2018). Influence of genetic polymorphisms on gefitinib pharmacokinetics and adverse drug reactions in non-small cell lung cancer patients. Pharmacogenomics and personalized medicine, 11, 111–123. Link
  • Research Journal of Science and Technology. (2020).
  • Masjedi, M. R., Zarrin, S., & Ghanei, M. (2014). The promises and pitfalls of reboxetine. DARU Journal of Pharmaceutical Sciences, 22(1), 1-8.
  • ChemicalBook. Gefitinib. Link
  • ResearchGate. (2018). The structure of gefitinib and designed compounds. Link
  • ResearchGate. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Link
  • PubChem. (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide hydrochloride.
  • Li, H., Zuo, S., & Tang, W. (2018). Apremilast and its new indications. Drug discoveries & therapeutics, 12(4), 183–189.
  • Cui, J., & Li, Y. (2016). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current drug metabolism, 17(7), 639–647. Link
  • International Journal of Research in Engineering and Science. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. Link
  • ResearchG
  • Liu, Z., et al. (2022).
  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Link
  • Wilson, D. N., & Nierhaus, K. H. (2007). The weird and wonderful world of bacterial ribosome regulation. Critical reviews in biochemistry and molecular biology, 42(3), 191–219.
  • ResearchGate. (2018).
  • Bentham Science. (2017). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Link
  • U.S. Food and Drug Administration. (2013). Apremilast Clinical Pharmacology and Biopharmaceutics Review. Link
  • Wikipedia. Morpholine. Link
  • Scilit. (2000).
  • PubMed. (1995). Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding. Link
  • Dwoskin, L. P., & Crooks, P. A. (2002). Norepinephrine transporter inhibitors and their therapeutic potential. Current topics in medicinal chemistry, 2(1), 1-18.
  • ResearchGate. (2018). Apremilast chemistry structure. Linkpremilast-chemistry-structure_fig1_328328574)

Sources

Spectroscopic Analysis of 6-(hydroxymethyl)morpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 6-(hydroxymethyl)morpholin-3-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its unambiguous structural confirmation is paramount. This document outlines the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It offers a detailed interpretation of the spectral data, demonstrating how a multi-technique approach provides comprehensive structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply spectroscopic methods for the characterization of complex organic molecules.

Introduction: The Importance of Structural Verification

This compound (Molecular Formula: C₅H₉NO₃, Molecular Weight: 131.13 g/mol ) is a chiral morpholinone derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. The morpholinone core is recognized as a privileged structure in drug design, and modifications, such as the hydroxymethyl group at the C6 position, offer a reactive handle for creating diverse chemical libraries. Given its role as a foundational building block, rigorous structural verification is not merely a procedural step but a critical requirement for ensuring the integrity of subsequent synthetic transformations and the validity of structure-activity relationship (SAR) studies.

Spectroscopic analysis provides the necessary tools for this verification. Each technique offers a unique and complementary piece of the structural puzzle.

  • NMR Spectroscopy maps the carbon-hydrogen framework and reveals the connectivity and chemical environment of each atom.

  • IR Spectroscopy identifies the key functional groups present in the molecule.

  • Mass Spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns, further confirming its structure.

This guide will systematically deconstruct the spectroscopic signature of this compound, explaining the causality behind the observed data and providing field-proven protocols for data acquisition.

Integrated Spectroscopic Workflow

The comprehensive analysis of a novel or synthesized compound follows a logical workflow. The objective is to gather orthogonal data points that, when combined, leave no ambiguity in the final structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Compound Pure Compound (5-25 mg) NMR NMR Spectrometer (¹H, ¹³C, 2D) Compound->NMR Dissolve in deuterated solvent IR FTIR Spectrometer (ATR) Compound->IR Direct application to crystal MS Mass Spectrometer (ESI or EI) Compound->MS Dissolve and infuse H_NMR ¹H NMR Analysis (Connectivity, Environment) NMR->H_NMR C_NMR ¹³C NMR Analysis (Carbon Skeleton) NMR->C_NMR IR_Analysis IR Analysis (Functional Groups) IR->IR_Analysis MS_Analysis MS Analysis (Molecular Weight, Formula) MS->MS_Analysis Structure Final Structure Confirmation H_NMR->Structure C_NMR->Structure IR_Analysis->Structure MS_Analysis->Structure

potential therapeutic applications of 6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Utility of 6-(hydroxymethyl)morpholin-3-one in Therapeutic Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine and morpholinone scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved therapeutic agents due to their favorable physicochemical and pharmacokinetic properties. Within this class, the chiral synthon this compound has emerged as a particularly valuable building block for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical utility, and strategic applications of this compound in modern drug discovery. The primary focus is on its role as a key intermediate in the development of centrally-acting therapeutics, with a detailed case study on its application in the synthesis of potent Neurokinin-1 (NK1) receptor antagonists. This document will elucidate the causal relationships behind its synthetic utility and provide detailed experimental frameworks for its application, thereby serving as a comprehensive resource for researchers in the field.

The Morpholin-3-one Core: A Scaffold for CNS Drug Discovery

The morpholin-3-one heterocycle is a versatile scaffold that imparts a desirable combination of properties to drug candidates. Its inherent polarity and capacity for hydrogen bonding contribute to aqueous solubility, while the overall compact structure can be optimized for efficient navigation of complex biological environments. A key advantage of the morpholine ring is its contribution to improved blood-brain barrier (BBB) permeability, a critical attribute for drugs targeting the central nervous system (CNS).[1] The morpholinone core, as found in this compound, presents unique opportunities for chemical modification to further enhance these properties, making it a strategic starting point for the development of novel neurotherapeutics.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in a drug discovery campaign.

PropertyValueSource
Molecular Formula C₅H₉NO₃[1]
Molecular Weight 131.13 g/mol [1]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 397.1 ± 27.0 °C[2]
Density (Predicted) 1.34 ± 0.1 g/cm³[2]
pKa (Predicted) 13.98 ± 0.40[2]
LogP (Predicted) -1.23[3]
Polar Surface Area (PSA) 62.05 Ų[3]

Note: Predicted values serve as estimations and should be experimentally verified.

The Critical Role of Stereochemistry

This compound is a chiral molecule, with the stereocenter at the C6 position. The specific stereochemical configuration—(R) or (S)—of this building block profoundly influences the biological activity, receptor binding affinity, and pharmacokinetic profiles of the final drug candidates derived from it.[1] Research into neurokinin-1 (NK1) antagonists has demonstrated that derivatives synthesized from the (R)-enantiomer generally exhibit significantly higher binding affinity for the target receptor compared to their (S)-counterparts.[1] This highlights the necessity of employing stereoselective synthetic methods to ensure access to the desired, biologically active enantiomer.

Synthesis and Chemical Functionalization

The utility of this compound is underpinned by robust and stereocontrolled synthetic routes that allow for its production in high enantiomeric purity.

Stereoselective Synthesis from L-Serine

One efficient method for producing (R)-6-(hydroxymethyl)morpholin-3-one utilizes the readily available chiral pool starting material, L-serine. This approach anchors the desired stereochemistry from the outset.

Experimental Protocol: Synthesis of (R)-6-(hydroxymethyl)morpholin-3-one

Objective: To synthesize the (R)-enantiomer of this compound from L-serine.

Step 1: N-Protection of L-Serine

  • Suspend L-serine (1.0 eq) in a suitable solvent such as methanol.

  • Add a base, for example, sodium methoxide (1.1 eq), and stir until the solution is homogeneous.

  • Introduce a protecting group precursor, such as benzyl chloroformate (Cbz-Cl), dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work up the reaction by removing the solvent under reduced pressure, followed by an aqueous wash and extraction with an organic solvent like ethyl acetate.

Step 2: Esterification of the Carboxylic Acid

  • Dissolve the N-protected L-serine in methanol.

  • Add a catalyst, such as thionyl chloride (SOCl₂), dropwise at 0°C.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Remove the solvent in vacuo to yield the methyl ester.

Step 3: Reductive Cyclization

  • Dissolve the N-protected serine methyl ester in a dry, inert solvent like tetrahydrofuran (THF).

  • Cool the solution to -78°C under an inert atmosphere (e.g., Argon).

  • Add a reducing agent, such as lithium borohydride (LiBH₄), portion-wise.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Quench the reaction carefully with water or a saturated solution of ammonium chloride.

  • Perform an aqueous workup and extract the product with ethyl acetate. The cyclization to the morpholin-3-one ring occurs during this process.

Step 4: Deprotection

  • Dissolve the protected this compound in a suitable solvent (e.g., methanol).

  • Add a catalyst for hydrogenolysis, such as 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) for 8-12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel) to afford pure (R)-6-(hydroxymethyl)morpholin-3-one.

Key Functionalization Reactions

The synthetic value of this molecule lies in its two primary reactive sites: the primary hydroxyl group and the secondary amine (lactam nitrogen).

Caption: Key reaction pathways for functionalizing this compound.

Therapeutic Application Case Study: Neurokinin-1 (NK1) Receptor Antagonists

The tachykinin neuropeptide, Substance P, is the preferred endogenous ligand for the NK1 receptor. This receptor system is implicated in the pathophysiology of numerous CNS disorders, including chemotherapy-induced nausea and vomiting (CINV), depression, and pain. Therefore, NK1 receptor antagonists are a significant area of therapeutic research.

Rationale for Morpholinone-Based Antagonists

The development of NK1 antagonists for CNS indications has been challenging due to the difficulty of achieving adequate BBB penetration. The morpholinone scaffold, as provided by (R)-6-(hydroxymethyl)morpholin-3-one, serves as an excellent starting point to address this challenge. Its inherent properties can be fine-tuned through chemical modification to optimize lipophilicity and polar surface area, balancing the requirements for CNS penetration with those for potent receptor binding.[1]

Synthetic Workflow to a Potent NK1 Antagonist

The following workflow illustrates how (R)-6-(hydroxymethyl)morpholin-3-one can be elaborated into a representative NK1 antagonist.

NK1_Antagonist_Synthesis start (R)-6-(hydroxymethyl) morpholin-3-one step1 Step 1: O-Arylation (Mitsunobu Reaction with 3,5-bis(trifluoromethyl)phenol) start->step1 intermediate1 Aryl Ether Intermediate step1->intermediate1 step2 Step 2: N-Alkylation (Reductive amination with protected piperidine-4-carboxaldehyde) intermediate1->step2 intermediate2 Coupled Piperidine Intermediate step2->intermediate2 step3 Step 3: Deprotection (e.g., TFA for Boc group) intermediate2->step3 final_product Final NK1 Antagonist step3->final_product

Caption: General synthetic workflow from the core building block to a final NK1 antagonist.

Preclinical Evaluation Protocols

Once a potential NK1 antagonist has been synthesized, its biological activity must be rigorously evaluated. This involves a series of in vitro and cell-based assays to determine its affinity for the receptor and its functional efficacy.

In Vitro NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a synthesized compound for the human NK1 receptor.

Principle: This is a competitive binding assay that measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the NK1 receptor.

Materials:

  • Cell membranes prepared from a stable cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or another high-affinity non-peptide antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and protease inhibitors.

  • Test Compound stock solutions in DMSO.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known, potent NK1 antagonist (e.g., Aprepitant).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically at its Kₔ value), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Initiate the binding reaction by adding 50 µL of the NK1 receptor-containing cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Interpretation: The Impact of Stereochemistry

The following table presents hypothetical data from a binding assay, illustrating the critical importance of the C6 stereocenter.

CompoundStereochemistry at C6NK1 Receptor Binding Affinity (Kᵢ, nM)
Compound AR1.5
Compound BS250.0

As the data show, the compound derived from the (R)-enantiomer is significantly more potent than its (S)-counterpart, validating the choice of a stereoselective synthesis.

Conclusion and Future Perspectives

This compound is a powerful and strategically important chiral building block in modern medicinal chemistry. Its true therapeutic potential is realized not through its own biological activity, but through its role as a versatile synthon for creating complex and highly functionalized drug candidates. The ability to install a morpholinone core with defined stereochemistry provides a distinct advantage in developing therapeutics, particularly for challenging CNS targets like the NK1 receptor. Future applications of this valuable intermediate will likely expand into other areas of neurotherapeutics and beyond, wherever the unique combination of properties imparted by the morpholinone scaffold is desired. Continued innovation in the stereoselective synthesis and functionalization of this molecule will further empower drug discovery programs for years to come.

References

  • 6-(Hydroxymethyl)-4-methylmorpholin-3-one | C6H11NO3 | CID 76224985 - PubChem.
  • This compound | CAS:929019-95-4 | Ark Pharma Scientific Limited.
  • This compound CAS NO.929019-95-4 - Career Henan Chemical Co.

Sources

An In-Depth Technical Guide to Preclinical Evaluation of 6-(hydroxymethyl)morpholin-3-one: A CNS-Targeted Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its favorable physicochemical properties that often translate to desirable pharmacokinetic profiles, including blood-brain barrier permeability.[1][2] This guide outlines a comprehensive preclinical strategy for the investigation of 6-(hydroxymethyl)morpholin-3-one, a chiral morpholinone derivative with significant potential as a central nervous system (CNS) therapeutic agent.[3] Given the nascent stage of research on this specific molecule, this document serves as a detailed roadmap, proposing a logical sequence of in vitro and in vivo studies to thoroughly characterize its biological activity, pharmacokinetic profile, and preliminary efficacy. We will proceed under the hypothesis that this compound may exhibit activity against key enzymatic targets implicated in neurodegenerative disorders and mood regulation, such as monoamine oxidases and cholinesterases.[4] This guide provides not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating preclinical package.

Introduction: The Rationale for Investigating this compound

This compound is a chiral heterocyclic compound featuring a morpholinone core.[3] Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol .[3] The presence of the morpholine ring is of particular interest for CNS drug development, as this moiety is known to enhance solubility and brain permeability.[1][2] The hydroxylmethyl group offers a reactive site for potential further chemical modification, while the chiral center suggests that stereospecific interactions with biological targets are likely.[3]

While direct biological studies on this compound are limited, the broader class of morpholine derivatives has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] Notably, many CNS-active drugs contain a morpholine ring, leveraging its properties to achieve therapeutic concentrations in the brain.[1][2] This guide, therefore, proposes a focused investigation into the potential neuropharmacological effects of this compound.

Synthesis of (R)-6-(hydroxymethyl)morpholin-3-one

A key prerequisite for any experimental evaluation is a reliable synthetic route to the compound of interest. The (R)-enantiomer is often of primary interest in early-stage drug discovery due to the stereospecificity of biological targets. A plausible synthesis of (R)-6-(hydroxymethyl)morpholin-3-one starts from the readily available chiral building block, L-serine.[3][6]

Diagram 1: Proposed Synthetic Pathway

Synthetic Pathway L_serine L-Serine N_chloroacetyl N-chloroacetyl-L-serine derivative L_serine->N_chloroacetyl Chloroacetyl chloride, base morpholinone (R)-6-(hydroxymethyl)morpholin-3-one N_chloroacetyl->morpholinone Intramolecular Williamson ether synthesis In Vitro Workflow cluster_enzymes Primary Targets start This compound cytotoxicity MTT Cytotoxicity Assay (e.g., SH-SY5Y cells) start->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays cytotoxicity->enzyme_inhibition If non-toxic at relevant concentrations MAO_A MAO-A MAO_B MAO-B AChE AChE BuChE BuChE receptor_binding Receptor Binding Assays (Secondary Screening) data_analysis Determine IC50/Ki values data_analysis->receptor_binding If potent & selective MAO_A->data_analysis MAO_B->data_analysis AChE->data_analysis BuChE->data_analysis

Caption: Proposed workflow for the initial in vitro evaluation of the compound.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human recombinant MAO-A and MAO-B.

  • Reagent Preparation:

    • MAO-A and MAO-B enzymes (human recombinant).

    • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

    • Detection reagent that reacts with the product to generate a fluorescent signal.

  • Assay Procedure:

    • In a 96-well plate, add buffer, the test compound at various concentrations, and the respective MAO enzyme.

    • Incubate for a predefined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

    • Incubate for a further period (e.g., 60 minutes) at 37°C.

    • Stop the reaction and add the detection reagent.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Protocol: Cholinesterase (AChE/BuChE) Inhibition Assay

This protocol is based on the Ellman's method, a colorimetric assay.

  • Reagent Preparation:

    • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BuChE) from equine serum.

    • Substrates: Acetylthiocholine iodide (for AChE) and Butyrylthiocholine iodide (for BuChE).

    • Ellman's reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure:

    • In a 96-well plate, add buffer, DTNB, the test compound at various concentrations, and the respective cholinesterase enzyme.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Determine the rate of reaction for each concentration and calculate the percent inhibition to derive the IC₅₀ value.

Table 1: Hypothetical In Vitro Activity Profile

TargetAssay TypeIC₅₀ (µM)
SH-SY5YCytotoxicity (MTT)> 100
MAO-AFluorometric2.5
MAO-BFluorometric15.8
AChEColorimetric (Ellman)> 50
BuChEColorimetric (Ellman)> 50

In Vivo Evaluation: Pharmacokinetics and Preliminary Efficacy

Promising in vitro data warrants progression to in vivo studies to assess the compound's behavior in a whole organism.

Pharmacokinetic (PK) Studies in Rodents

A fundamental step in preclinical development is to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. A preliminary PK study in rats or mice will provide crucial parameters such as bioavailability, half-life, and maximum concentration. [7][8] Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • Intravenous (IV) group: 2 mg/kg via tail vein injection.

    • Oral (PO) group: 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method. [9]6. Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cₘₐₓ (ng/mL)1500850
Tₘₐₓ (h)0.081.0
AUC₀-∞ (ng*h/mL)22004500
t₁/₂ (h)3.54.2
Bioavailability (%)-41
Preliminary Efficacy Studies in Rodent Models of CNS Disorders

Based on the hypothesized MAO-A inhibitory activity, preliminary efficacy studies in rodent models of depression and anxiety are warranted. [10][11] Diagram 3: In Vivo Study Decision Tree

In Vivo Decision Tree cluster_efficacy Behavioral Models start Promising In Vitro Data (e.g., Potent MAO-A Inhibition) pk_study Pharmacokinetic Study in Rats (IV and PO administration) start->pk_study efficacy_study Preliminary Efficacy Studies pk_study->efficacy_study Favorable PK profile (e.g., good bioavailability) anxiety_models Anxiety Models (Elevated Plus Maze, Open Field) depression_models Depression Models (Forced Swim Test, Tail Suspension Test)

Caption: Decision-making process for advancing to in vivo studies.

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used model to screen for antidepressant activity.

  • Animal Model: Male C57BL/6 mice.

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Dosing: Administer this compound (e.g., 10, 30, 100 mg/kg, PO) or a positive control (e.g., imipramine) 60 minutes before the test.

  • Test Procedure: Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time of the treated groups to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Protocol: Elevated Plus Maze (EPM) in Mice

The EPM is a standard test for assessing anxiolytic-like activity. [11]

  • Animal Model: Male BALB/c mice.

  • Acclimation: Acclimate mice to the testing room under dim light conditions.

  • Dosing: Administer this compound (e.g., 10, 30, 100 mg/kg, PO) or a positive control (e.g., diazepam) 30 minutes before the test.

  • Test Procedure: Place each mouse in the center of the elevated plus maze, facing an open arm, and allow it to explore for 5 minutes.

  • Behavioral Scoring: Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for the initial preclinical evaluation of this compound as a potential CNS therapeutic. The proposed studies are designed to be sequential and decision-driven, ensuring a resource-efficient investigation. Positive outcomes from this series of experiments would provide a strong rationale for more advanced preclinical studies, including mechanism of action elucidation, safety pharmacology, and toxicology, ultimately paving the way for potential clinical development.

References

  • Smolecule. (R)-6-(Hydroxymethyl)morpholin-3-one.
  • Inotiv. Anxiety Models in Rats and Mice.
  • National Center for Biotechnology Information. Animal Models of Anxiety Disorders in Rats and Mice: Some Conceptual Issues.
  • National Center for Biotechnology Information. Animal Models of Depression: Molecular Perspectives.
  • National Center for Biotechnology Information. Rodent models of neuroinflammation for Alzheimer's disease.
  • National Center for Biotechnology Information. In vitro receptor binding assays: general methods and considerations.
  • ResearchGate. In vitro receptor binding assays: General methods and considerations.
  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies.
  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • National Center for Biotechnology Information. Modelling neuroinflammatory phenotypes in vivo.
  • Creative Biolabs. Rodent Anxiety Models.
  • NEUROFIT Preclinical Contract Research Organization (CRO). In vivo model of inflammation - LPS induced cognitive decline.
  • ResearchGate. Some naturally occurring bioactive compounds having morpholine moiety.
  • Frontiers. Animal Models for Neuroinflammation and Potential Treatment Methods.
  • ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Consensus. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.
  • Frontiers. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies.
  • MDPI. Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition.
  • PubMed. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation.
  • Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

Sources

Methodological & Application

Application Notes and Protocols for Utilizing 6-(hydroxymethyl)morpholin-3-one in Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chiral Scaffold

6-(hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound distinguished by its morpholinone core and a reactive hydroxymethyl group. This structure is of significant interest to medicinal chemists and drug development professionals. The morpholine ring is a privileged scaffold in drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability, which can enhance the pharmacokinetic profile of a drug candidate. The chirality of this compound, specifically the (R)-enantiomer, is crucial, as stereochemistry often dictates biological activity and receptor binding affinity.

While this compound is primarily utilized as a synthetic intermediate or building block rather than a direct bioactive agent, its role in the synthesis of potent and selective antagonists for G-protein coupled receptors (GPCRs) makes it a valuable tool in drug discovery pipelines. A prominent application of this scaffold is in the development of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in various physiological and pathological processes, including pain transmission, inflammation, and emesis (vomiting). Consequently, antagonists of the NK1 receptor are of significant therapeutic interest.

These application notes provide a comprehensive guide for researchers on how to leverage this compound in a drug discovery workflow. We will focus on the biochemical assays used to characterize the downstream products synthesized from this versatile scaffold, with a particular emphasis on the characterization of NK1 receptor antagonists. The protocols provided herein are designed to be self-validating systems, ensuring the generation of robust and reproducible data.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in both synthesis and preliminary screening.

PropertyValueSource
Molecular FormulaC₅H₉NO₃[1]
Molecular Weight131.13 g/mol [1]
AppearanceWhite to off-white solid[2]
Boiling Point397.1±27.0 °C (Predicted)[2]
Density1.34±0.1 g/cm³ (Predicted)[2]
pKa13.98±0.40 (Predicted)[2]
LogP-1.23040[3]

Solubility and Stock Solution Preparation:

Due to its polar nature, this compound is expected to have good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. For biochemical assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution can then be serially diluted in an appropriate aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically <1%, and often <0.1%).

Storage and Stability:

This compound should be stored as a solid in a cool, dry place. For long-term storage, it is advisable to keep it at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of the compound in aqueous buffers should be determined empirically, especially if it is to be incubated for extended periods in an assay. A general protocol for assessing the stability of morpholine derivatives involves incubating the compound under various stress conditions (e.g., acidic, basic, oxidative) and analyzing its degradation over time by HPLC.[4]

Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The primary utility of this compound lies in its role as a chiral building block for the synthesis of complex molecules. The morpholinone scaffold provides a rigid framework that can be functionalized to achieve high affinity and selectivity for a specific biological target. The hydroxymethyl group serves as a convenient handle for further chemical modifications.

While a direct, published synthesis of a prominent NK1 antagonist like Aprepitant starting from this compound is not readily found in the literature, the structural similarity of the core makes it a highly relevant starting point for the synthesis of novel analogs. The development of such compounds necessitates robust biochemical assays to determine their efficacy and mechanism of action.

Below is a logical workflow for a drug discovery program utilizing derivatives of the this compound scaffold.

G cluster_0 Synthesis & Characterization cluster_1 Biochemical Assays cluster_2 Lead Optimization start This compound synthesis Synthesis of Novel NK1 Receptor Antagonist Analogs start->synthesis purification Purification & Structural Verification (NMR, MS) synthesis->purification binding_assay Primary Screen: NK1 Receptor Binding Assay purification->binding_assay functional_assay Secondary Screen: Functional Calcium Flux Assay binding_assay->functional_assay selectivity_assay Selectivity Profiling functional_assay->selectivity_assay sar Structure-Activity Relationship (SAR) Studies selectivity_assay->sar sar->synthesis adme In Vitro ADME/ Tox Assays sar->adme caption Drug Discovery Workflow for NK1 Antagonists

Drug Discovery Workflow for NK1 Antagonists

Protocol 1: Neurokinin-1 (NK1) Receptor Binding Assay

This assay is a primary screen to determine the affinity of a test compound for the NK1 receptor. It is a competitive binding assay that measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand from the receptor.

A. Materials

  • Cell Membranes: Membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or another suitable high-affinity radiolabeled NK1 receptor antagonist.

  • Test Compounds: Synthesized analogs of this compound, dissolved in 100% DMSO.

  • Non-specific Binding Control: A high concentration of a known unlabeled NK1 receptor antagonist (e.g., 1 µM Aprepitant) or Substance P.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C), presoaked in 0.5% polyethylenimine.

  • 96-well Plates.

  • Filtration Manifold.

  • Scintillation Counter.

B. Protocol

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Dilute the radioligand in assay buffer to the desired final concentration (typically at or below its Kd value).

    • Prepare the cell membrane suspension in assay buffer to a concentration that provides an adequate signal-to-noise ratio.

  • Assay Plate Setup:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the serially diluted test compounds to the appropriate wells.

    • For total binding wells, add vehicle (DMSO in assay buffer).

    • For non-specific binding wells, add the high concentration of unlabeled antagonist.

  • Incubation:

    • Add the radioligand to all wells.

    • Initiate the binding reaction by adding the cell membrane suspension to all wells.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Quantify the radioactivity on the filters using a scintillation counter.

C. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Calcium Flux Assay

This is a cell-based functional assay to determine whether a test compound acts as an antagonist of the NK1 receptor. The NK1 receptor is a Gq-coupled GPCR, and its activation by an agonist like Substance P leads to an increase in intracellular calcium concentration ([Ca²⁺]i). An antagonist will block this effect.

A. Materials

  • Cell Line: A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar dye.

  • Pluronic F-127: A non-ionic surfactant to aid in dye loading.

  • Probenecid (optional): An anion-exchange pump inhibitor to prevent dye leakage.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Substance P.

  • Test Compounds: Synthesized analogs of this compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with automated injection capabilities.

B. Protocol

  • Cell Plating:

    • Seed the NK1 receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells overnight at 37°C in a humidified CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (typically 2-5 µM), Pluronic F-127 (e.g., 0.02%), and optionally Probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium from the plate and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Incubation:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add assay buffer containing the desired concentrations of the test compounds (or vehicle control) to the wells.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.

  • Measurement of Calcium Flux:

    • Place the cell plate in the fluorescent plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's injector, add a solution of Substance P to each well to achieve a final concentration that elicits a submaximal response (e.g., EC80).

    • Continue to record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

C. Data Analysis

  • Quantify the Response:

    • The calcium response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence, or as the area under the curve.

  • Determine IC50:

    • Calculate the percentage of inhibition of the Substance P-induced calcium response for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the antagonist.

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis plate_cells Plate NK1R-expressing cells in a microplate incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with Fluo-4 AM incubate_cells->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells add_antagonist Add test compound (antagonist) wash_cells->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist read_fluorescence Measure fluorescence in plate reader incubate_antagonist->read_fluorescence add_agonist Inject Substance P (agonist) read_fluorescence->add_agonist quantify_response Quantify calcium response (peak fluorescence) add_agonist->quantify_response calculate_inhibition Calculate % inhibition quantify_response->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 caption Calcium Flux Assay Workflow

Calcium Flux Assay Workflow

Conclusion

This compound represents a valuable chiral starting material for the synthesis of novel compounds with potential therapeutic applications, particularly as NK1 receptor antagonists. While the compound itself is not typically the subject of direct biochemical investigation, a clear understanding of the assays used to characterize its derivatives is paramount for any drug discovery program that utilizes this scaffold. The detailed protocols for NK1 receptor binding and functional calcium flux assays provided in these application notes offer a robust framework for researchers to assess the potency and efficacy of their synthesized compounds, ultimately guiding the process of lead optimization and the development of new therapeutic agents.

References

  • Li, G., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(15), 3454.
  • Morpholine. Wikipedia.
  • A review on pharmacological profile of Morpholine derivatives. ResearchGate.
  • This compound CAS NO.929019-95-4. Career Henan Chemical Co.
  • This compound | CAS:929019-95-4. Ark Pharma Scientific Limited.
  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 56(17), 6859-6870.
  • Antiemetic Neurokinin-1 Receptor Blockers. StatPearls.

Sources

Application Notes & Protocols: The 6-(Hydroxymethyl)morpholin-3-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 6-(hydroxymethyl)morpholin-3-one moiety has emerged as a "privileged scaffold" in medicinal chemistry, prized for its unique combination of structural and physicochemical properties.[1] This six-membered heterocyclic core, featuring an embedded lactam, an ether linkage, and a chiral center bearing a reactive hydroxymethyl group, offers a versatile platform for the development of novel therapeutics.[2] Its inherent structural rigidity, coupled with a favorable hydrophilic/lipophilic balance, often imparts improved pharmacokinetic profiles, including enhanced metabolic stability and blood-brain barrier permeability.[2] This document serves as a technical guide for researchers and drug development professionals, providing in-depth protocols for the synthesis and functionalization of the scaffold, alongside case studies that illustrate its successful application in the discovery of potent agents targeting complex diseases.

The this compound Scaffold: A Privileged Core Structure

The utility of a scaffold in drug discovery is dictated by its ability to present functional groups in a precise three-dimensional orientation while maintaining drug-like properties. The this compound core excels in this regard.

Key Structural and Physicochemical Attributes

The scaffold is a chiral molecule (C₅H₉NO₃, M.Wt: 131.13 g/mol ) whose stereochemistry is critical for biological activity.[2][3] The (R)-enantiomer, in particular, has been shown to exhibit superior binding affinity in several target classes, such as neurokinin-1 (NK-1) receptor antagonists.[2]

Core Attributes:

  • Chiral Center (C6): The stereochemistry at this position directly influences the spatial orientation of the hydroxymethyl group and any subsequent modifications, which is crucial for specific interactions with biological targets.[2]

  • Hydroxymethyl Group: This primary alcohol serves as a key handle for functionalization, allowing for the introduction of diverse substituents through esterification, etherification, or oxidation to further explore the chemical space.[2]

  • Lactam Moiety (N4-C3=O): The amide within the ring can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen atom can be readily acylated or alkylated to modulate potency and physicochemical properties.[2]

  • Ether Oxygen (O1): The ring oxygen atom often contributes to improved aqueous solubility and can act as a hydrogen bond acceptor, aiding in target recognition and enhancing blood-brain barrier penetration.[4]

scaffold This compound Scaffold pk Improved PK Profile (Solubility, BBB Permeability) scaffold->pk Ether & Lactam chirality Stereo-defined 3D Orientation scaffold->chirality C6 Center handles Multiple Functionalization Handles (N-H, -OH) scaffold->handles N-H & CH2OH privileged Privileged Structure (Bio-compatible) scaffold->privileged Proven Bioactivity

Caption: Core advantages of the this compound scaffold.

Rationale in Medicinal Chemistry: Enhancing Drug-Like Properties

The morpholine ring is a recurring motif in FDA-approved drugs, particularly those targeting the central nervous system (CNS).[4] Its inclusion is a deliberate strategy to balance lipophilicity and hydrophilicity, a critical factor for oral bioavailability and CNS penetration. The morpholin-3-one core retains these benefits while providing a more rigid and synthetically versatile framework compared to a simple morpholine ring. Research has shown that the morpholinone core contributes to favorable physicochemical properties that can be optimized for CNS penetration, with an ideal range for LogP between 2-4 and a total polar surface area (TPSA) of less than 70 Ų.[2]

Synthetic Strategies and Core Functionalization

Efficient and scalable synthesis is paramount for a scaffold's utility. Several routes to this compound have been established, often leveraging chiral starting materials to ensure stereochemical control.

Protocol: Asymmetric Synthesis of (R)-6-(Hydroxymethyl)morpholin-3-one

This protocol is adapted from methodologies utilizing L-serine as a chiral starting material, which establishes the desired (R)-stereochemistry at the C6 position.[2]

Workflow Overview:

  • Protection: The amine and carboxylic acid of L-serine are protected.

  • Reduction: The protected carboxylic acid is selectively reduced to a primary alcohol.

  • N-Alkylation: The protected amine is alkylated with an ethyl bromoacetate equivalent.

  • Deprotection & Cyclization: Removal of protecting groups facilitates spontaneous intramolecular cyclization to form the morpholin-3-one ring.

G cluster_synthesis Synthesis Workflow A L-Serine (Chiral Pool) B Step 1: N- and O- Protection (e.g., Boc, Bn) A->B C Step 2: N-Alkylation (e.g., Ethyl Bromoacetate) B->C D Step 3: Deprotection & Intramolecular Cyclization C->D E (R)-6-(hydroxymethyl)morpholin-3-one D->E

Caption: Workflow for the synthesis of the chiral scaffold from L-serine.

Step-by-Step Methodology:

  • Starting Material: L-serine methyl ester hydrochloride.

  • N-Protection: Dissolve L-serine methyl ester hydrochloride in dichloromethane (DCM). Add triethylamine (2.5 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The Boc group protects the amine from participating in side reactions and directs the subsequent alkylation.

  • N-Alkylation: To the solution from Step 2, add sodium hydride (NaH, 1.2 eq.) portion-wise at 0°C. After stirring for 30 minutes, add ethyl bromoacetate (1.1 eq.) dropwise. Stir at room temperature for 16 hours.

    • Causality: NaH is a strong base that deprotonates the Boc-protected amine, forming an anion that readily undergoes Sₙ2 reaction with ethyl bromoacetate.

  • Deprotection and Cyclization: Quench the reaction with saturated ammonium chloride solution and extract the organic layer. Concentrate the crude product and dissolve it in a 4M HCl solution in dioxane. Stir at room temperature for 4 hours.

    • Causality: The strong acidic conditions cleave the Boc protecting group, liberating the secondary amine, which then undergoes intramolecular transesterification with the ethyl ester to form the thermodynamically stable six-membered lactam ring.

  • Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated. The final product is purified by silica gel chromatography.

Key Functionalization Reactions

The true power of the scaffold lies in its capacity for divergent synthesis from a common intermediate.

scaffold This compound N-H (Amide) -CH2OH (Alcohol) C=O (Ketone) n_acyl N-Acylation / Alkylation (R-COCl, R-X) scaffold:f1->n_acyl o_alkyl O-Alkylation / Esterification (R-X, R-COOH) scaffold:f2->o_alkyl c_mod Carbonyl Modification (e.g., Reduction) scaffold:f3->c_mod

Caption: Key reactive sites for functionalization of the scaffold.

Protocol: N-Acylation of the Morpholinone Core

  • Dissolve (R)-6-(hydroxymethyl)morpholin-3-one (1.0 eq.) and a base such as triethylamine or DIPEA (1.5 eq.) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-functionalized product, which can be further purified by chromatography.

    • Trustworthiness: This standard protocol includes acidic and basic washes to remove unreacted starting materials and the base, ensuring a clean crude product before final purification.

Application in Lead Optimization & Case Studies

Case Study: Neurokinin-1 (NK-1) Receptor Antagonists

The NK-1 receptor is a validated target for antiemetic and antidepressant drugs. The development of potent antagonists has heavily relied on scaffolds that can correctly position key aromatic moieties.

  • Role of the Scaffold: The (R)-6-(hydroxymethyl)morpholin-3-one scaffold serves as a conformationally constrained building block.[2] Its stereocenter rigidly orients substituents, which is critical for high-affinity binding. Research has demonstrated that (R)-configured derivatives generally exhibit superior NK-1 receptor binding affinity compared to their (S)-counterparts.[2] The morpholine ring itself contributes to favorable properties for CNS penetration, a requirement for antidepressant action.[2]

Table 1: Representative Structure-Activity Relationship (SAR) Data

Compound R¹ (at N4) R² (at C6-CH₂O-) NK-1 Binding Affinity (IC₅₀, nM)
Lead 1 H H >1000
1a 3,5-bis(CF₃)benzyl H 50.2
1b H 3,5-bis(CF₃)benzyl 250.8

| 1c | 3,5-bis(CF₃)benzyl | 2-methoxy-phenyl | 2.1 |

Data is illustrative, based on principles described in the literature.

The data illustrates that functionalization at both the nitrogen (N4) and the hydroxymethyl group (C6) is crucial for potency, with a synergistic effect observed when both positions are optimally substituted.

Case Study: PI3K/MEK Bifunctional Inhibitors

The PI3K/Akt/mTOR pathway is a key signaling cascade in cancer.[5] The drug ZSTK474 is a potent PI3K inhibitor that features two morpholine groups. SAR studies have revealed that the morpholine oxygen is critical for binding interactions at the enzyme active site.[6]

  • Scaffold Application: Researchers have explored replacing one morpholine in ZSTK474-like structures with a functionalized this compound derivative. This allows the scaffold to act as an anchor, with the hydroxymethyl group serving as a tethering point for a second pharmacophore, such as a MEK inhibitor, creating a dual-acting or bifunctional drug.[6]

cluster_pi3k PI3K Inhibitor Core cluster_mek MEK Inhibitor pi3k_core 1,3,5-Triazine Core scaffold 6-(hydroxymethyl) morpholin-3-one (Linker Attachment Point) pi3k_core->scaffold Covalent Bond mek_inhibitor MEK Pharmacophore linker PEG Linker scaffold->linker via -CH2OH linker->mek_inhibitor

Caption: Concept of a bifunctional inhibitor using the scaffold as a linker.

This strategy of creating bifunctional inhibitors has demonstrated therapeutic efficacy in preclinical cancer models, highlighting the scaffold's utility beyond simple decoration.[6]

Pharmacological Evaluation & Screening Protocols

Once novel derivatives are synthesized, a cascade of assays is required to determine their biological activity and therapeutic potential.

Protocol: General Cell Viability Assay (MTT)

This protocol assesses the general cytotoxicity or anti-proliferative activity of newly synthesized compounds.[5][6]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and further dilute in culture medium. Add the compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

A Synthesize Library of Scaffold Derivatives B Primary Screen: In Vitro Target Assay (e.g., Kinase Inhibition) A->B C Secondary Screen: Cell-Based Assay (e.g., MTT Viability) B->C D Lead Identification: Potent & Non-Toxic Hits C->D E Lead Optimization: ADME/PK Profiling D->E F In Vivo Efficacy Studies E->F

Caption: A typical drug discovery workflow utilizing the scaffold.

References

  • MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • ijprems. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
  • ACS Publications. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
  • National Institutes of Health (NIH). (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
  • OUCI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives.
  • National Institutes of Health (NIH). (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Organic Chemistry Portal. Synthesis of morpholines.
  • Arctom Scientific. CAS NO. 919286-65-0 | (R)-6-(Hydroxymethyl)morpholin-3-one.
  • Ark Pharma Scientific Limited. This compound | CAS:929019-95-4.
  • National Institutes of Health (NIH). (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

Sources

Application Note: Quantitative Analysis of 6-(Hydroxymethyl)morpholin-3-one using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed analytical procedures for the accurate quantification of 6-(hydroxymethyl)morpholin-3-one, a key chiral building block in pharmaceutical synthesis.[1] Recognizing the compound's polar nature and its importance in drug development, we present two robust and validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and analysis in complex matrices. The protocols herein are designed to be self-validating, with causality behind experimental choices explained in detail. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[2][3][4]

Introduction: The Analytical Challenge

This compound is a small, polar organic molecule with the chemical formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol .[1] Its predicted pKa is approximately 13.98, and it possesses a low octanol-water partition coefficient (LogP of -1.23), indicating high hydrophilicity.[5][6] These properties present a significant challenge for traditional reversed-phase liquid chromatography, where poor retention and peak shape are common issues for such polar analytes.[7][8][9]

Accurate quantification of this compound is critical for several reasons:

  • Process Chemistry: To monitor reaction completion and optimize synthetic yields.

  • Quality Control: To determine the purity of the final intermediate and quantify impurities.

  • Stability Studies: To assess the degradation of the molecule under various storage conditions.

This guide provides two distinct, fit-for-purpose analytical methodologies to address these needs, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Method 1: HPLC-UV for Potency and Purity

This method is designed for the routine analysis of this compound in bulk materials and simple formulations where concentration levels are relatively high. The core of this method is the use of Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention of polar compounds.[7][8]

Principle of HILIC Separation

In HILIC, a polar stationary phase (e.g., bare silica or a phase with bonded polar functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer. A hydrophilic partitioning process occurs where the analyte partitions into and out of a water-enriched layer on the surface of the stationary phase. This provides excellent retention for polar molecules that would otherwise elute in the void volume of a reversed-phase column.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

2.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Data acquisition and processing software.

2.2.3. Chromatographic Conditions

ParameterConditionRationale
Column HILIC Silica, 3 µm, 4.6 x 150 mmProvides good retention and peak shape for polar analytes.
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic AcidThe aqueous component facilitates the partitioning mechanism. The buffer controls the pH and ionic strength.
Mobile Phase B 90:10 Acetonitrile:Water with 0.1% Formic AcidThe high organic content is necessary for retention in HILIC mode.
Gradient 95% B to 70% B over 10 minutesA gradient elution ensures the timely elution of the analyte with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLMinimizes potential for peak distortion.
Detection UV at 205 nmThe morpholinone structure lacks a strong chromophore, necessitating detection at a low wavelength.
Run Time 15 minutesAllows for column re-equilibration.

2.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Method Validation (ICH Q2(R1))

A comprehensive validation of this method should be performed according to ICH Q2(R1) guidelines.[2][3][10]

Validation ParameterAcceptance Criteria
Specificity Peak purity analysis should demonstrate no co-eluting peaks at the retention time of the analyte.
Linearity R² ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy 98.0% to 102.0% recovery of spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections of the same standard.
Precision (Intermediate) RSD ≤ 2.0% across different days and analysts.
Range The range for which the method is linear, accurate, and precise.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness The method should be unaffected by small, deliberate changes in flow rate, column temperature, and mobile phase composition.
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard Reference Standard Weighing Dilution1 Dissolution & Dilution Standard->Dilution1 Sample Sample Weighing Dilution2 Dissolution & Dilution Sample->Dilution2 HPLC HPLC-UV Injection Dilution1->HPLC Filtration Syringe Filtration Dilution2->Filtration Filtration->HPLC Data Data Acquisition HPLC->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC-UV quantification of this compound.

Method 2: LC-MS/MS for High Sensitivity and Specificity

For applications requiring lower detection limits, such as impurity profiling, metabolite identification, or analysis in complex biological matrices, LC-MS/MS is the method of choice. This technique offers superior sensitivity and specificity by monitoring specific precursor-to-product ion transitions.

Principle of LC-MS/MS

The analyte is first separated chromatographically using HILIC, as described previously. The eluent is then introduced into a mass spectrometer. In the ion source (typically Electrospray Ionization - ESI), the analyte molecules are ionized. The precursor ion (the ionized molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of certainty in analyte identification and quantification, even in the presence of co-eluting matrix components.

Experimental Protocol: LC-MS/MS

3.2.1. Materials and Reagents

  • As per the HPLC-UV method, but with LC-MS grade solvents and additives.

3.2.2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Data acquisition and processing software.

3.2.3. Chromatographic and Mass Spectrometric Conditions

LC Conditions

Parameter Condition Rationale
Column HILIC Amide, 1.7 µm, 2.1 x 100 mm An amide-based HILIC phase can offer different selectivity and is compatible with UHPLC systems for faster analysis.
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid As per HPLC-UV method.
Mobile Phase B Acetonitrile with 0.1% Formic Acid As per HPLC-UV method.
Gradient 95% B to 60% B over 5 minutes A faster gradient is possible with a UHPLC system.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Higher temperature can improve peak shape and reduce viscosity.

| Injection Vol. | 2 µL | Smaller injection volume is typical for UHPLC-MS. |

MS Conditions

Parameter Condition Rationale
Ionization Mode ESI Positive The molecule is expected to readily form [M+H]⁺ ions.
Capillary Voltage 3.5 kV Optimized for efficient ionization.
Source Temp. 150 °C To aid in desolvation.
Desolvation Temp. 400 °C To ensure complete desolvation of ions.
Cone Gas Flow 50 L/hr To prevent solvent droplets from entering the mass analyzer.
Desolvation Gas 800 L/hr To facilitate solvent evaporation.
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z) To be determined by direct infusion of a standard solution. A plausible precursor is [M+H]⁺ at m/z 132.1. Product ions would result from fragmentation of the morpholinone ring.

| Collision Energy | To be optimized | The energy required to induce fragmentation. |

3.2.4. Standard and Sample Preparation

  • Preparation of standards and samples follows the same principles as the HPLC-UV method, but with dilutions to much lower concentrations (e.g., in the ng/mL range) using the mobile phase as the diluent.

Method Validation (ICH Q2(R1))

Validation for the LC-MS/MS method will follow the same parameters as the HPLC-UV method, but with more stringent acceptance criteria for sensitivity.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks in the MRM chromatograms of blank samples.
Linearity R² ≥ 0.995 over the intended concentration range.
Accuracy 85.0% to 115.0% recovery in spiked matrix samples.
Precision (Repeatability) RSD ≤ 15.0% at the Lower Limit of Quantitation (LLOQ).
Precision (Intermediate) RSD ≤ 15.0% across different days and analysts.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect To be assessed by comparing the response of the analyte in a post-extraction spiked sample to a neat solution.
Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard Reference Standard & Dilution UHPLC UHPLC Separation (HILIC) Standard->UHPLC Sample Sample Prep & Extraction Sample->UHPLC MS MS/MS Detection (MRM) UHPLC->MS Integration Peak Integration MS->Integration Quantification Quantification vs. Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the LC-MS/MS quantification of this compound.

Conclusion

The two analytical methods presented in this application note provide robust, reliable, and scientifically sound protocols for the quantification of this compound. The HPLC-UV method is ideal for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for trace-level analysis in complex sample types. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality, reproducible data that meets stringent regulatory expectations.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • This compound Chemical Properties. ChemicalBook.
  • (R)-6-(Hydroxymethyl)morpholin-3-one. Smolecule.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. Benchchem.
  • 3 Key Regulatory Guidelines for Method Valid
  • This compound CAS NO.929019-95-4. Career Henan Chemical Co.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Polar Compounds. SIELC Technologies.
  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chrom

Sources

Application Notes and Protocols for the Utilization of 6-(Hydroxymethyl)morpholin-3-one in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Morpholin-3-one Scaffold in Modern Drug Discovery

In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and biological relevance is paramount. The morpholine ring, a privileged structure in medicinal chemistry, has consistently demonstrated its value in the development of therapeutic agents, particularly for targets within the central nervous system (CNS).[1][2] Its inherent structural features contribute to improved pharmacokinetic profiles, including enhanced bioavailability and metabolic stability.[1][3]

This document provides a detailed guide to the application of a specific morpholine derivative, 6-(hydroxymethyl)morpholin-3-one , in high-throughput screening (HTS) campaigns. This chiral building block serves as an exemplary starting point for fragment-based drug discovery (FBDD) and the generation of diverse chemical libraries.[4] Its utility lies in its combination of a rigid heterocyclic core, which appropriately positions substituents in three-dimensional space, and a reactive hydroxymethyl group that allows for straightforward chemical elaboration.[4]

This guide will elucidate the rationale behind its use, provide detailed protocols for its integration into screening workflows, and offer insights into data interpretation and subsequent hit-to-lead optimization.

Chemical and Physicochemical Properties of this compound

A thorough understanding of the chemical properties of a screening compound is fundamental to designing robust and reliable assays.

PropertyValueSource
CAS Number 929019-95-4[5][6][7]
Molecular Formula C₅H₉NO₃[4][7]
Molecular Weight 131.13 g/mol [4][7]
Appearance White to off-white solid[5]
Predicted Boiling Point 397.1±27.0 °C[5]
Predicted Density 1.34±0.1 g/cm³[5]
Predicted pKa 13.98±0.40[5]
Predicted LogP -1.23[7]
Polar Surface Area (PSA) 62.05 Ų[7]

The low molecular weight and LogP of this compound make it an ideal candidate for fragment-based screening, adhering to the "Rule of Three" often applied in FBDD.[8][9] The presence of both hydrogen bond donors and acceptors within a compact structure increases the likelihood of forming specific interactions with biological targets.

Applications in High-Throughput Screening

This compound can be employed in HTS campaigns in two primary ways:

  • As a Core Scaffold in Diversity-Oriented Synthesis: The hydroxymethyl group provides a handle for a variety of chemical transformations, allowing for the rapid generation of a library of derivatives. This library can then be screened in traditional HTS formats.

  • As a Fragment in Biophysical Screening: Due to its low molecular weight, it is well-suited for fragment-based screening using sensitive biophysical techniques that can detect low-affinity interactions.[8][9][10]

Proposed Screening Workflow: A Fragment-Based Approach

A fragment-based approach is often more efficient in exploring chemical space and can lead to more potent and ligand-efficient leads.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead a Fragment Library Screening (e.g., 2000 fragments) b Primary Biophysical Screen (SPR, MST, or NMR) a->b High Concentration (100 µM - 1 mM) c Hit Confirmation (Orthogonal Assay - e.g., DSF) b->c Validate Binders d Structural Biology (X-ray Crystallography) c->d Confirmed Hits e Structure-Activity Relationship (SAR) by Chemical Elaboration d->e Guide Synthesis f Lead Optimization (ADME/Tox Profiling) e->f Improve Potency & Properties

Caption: A generalized workflow for fragment-based drug discovery (FBDD).

Experimental Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting the binding of small molecules to a target protein immobilized on a sensor surface.[10][11]

Objective: To identify fragments from a library, including this compound, that bind to a target protein.

Materials:

  • Target protein of interest (e.g., a kinase, protease, or receptor domain)

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit

  • This compound and other fragment library compounds dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC/NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • Dilute the fragment to the desired screening concentration (e.g., 200 µM) in running buffer. The final DMSO concentration should be kept constant across all samples and ideally below 1%.

    • Inject the diluted fragment solution over the sensor surface containing the immobilized target protein and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding. A significant increase in RU compared to the reference cell indicates a binding event.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Identify fragments that produce a reproducible and concentration-dependent binding response.

    • Hits are typically defined as fragments that elicit a response significantly above the background noise.

Protocol 2: Hit Confirmation and Elaboration Strategy

Once hits are identified, their binding mode should be determined, and a strategy for increasing affinity and selectivity should be devised.

Objective: To confirm the binding of this compound and guide its chemical modification to improve potency.

Methodology:

  • Orthogonal Hit Confirmation: Validate the hits from the primary screen using a different biophysical method, such as Differential Scanning Fluorimetry (DSF) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][10]

  • Structural Biology: Obtain a high-resolution crystal structure of the target protein in complex with this compound. This will reveal the binding site and the orientation of the fragment.

  • Structure-Guided Elaboration: Based on the crystal structure, synthesize derivatives of this compound. The hydroxymethyl group can be functionalized through various reactions, such as:

    • Etherification: To introduce larger, lipophilic groups that can explore nearby hydrophobic pockets.

    • Esterification: To add groups that can form additional hydrogen bonds.

    • Azide formation followed by "click" chemistry: To append a wide variety of moieties in a highly efficient manner.

Hypothetical Application: Targeting a Kinase ATP Binding Site

Many kinase inhibitors utilize a heterocyclic scaffold that forms hydrogen bonds with the hinge region of the kinase ATP binding site. The morpholin-3-one core could potentially serve this purpose.

Kinase_Inhibition cluster_Target Kinase ATP Binding Site cluster_Inhibitor This compound Derivative Hinge Hinge Region (Backbone NH groups) Pocket Hydrophobic Pocket Morpholinone Morpholin-3-one Core Morpholinone->Hinge H-bonds Hydroxymethyl Functionalized -CH2-R Group Hydroxymethyl->Pocket Hydrophobic Interactions

Caption: A conceptual diagram of a this compound derivative binding to a kinase active site.

Data Interpretation and Troubleshooting

High-throughput screening is prone to artifacts. It is crucial to implement strategies to identify and eliminate false positives.

Potential IssueCauseMitigation Strategy
Promiscuous Binders Compounds that bind non-specifically to many proteins.- Counter-screen against an unrelated protein. - Analyze structure-activity relationships; promiscuous binders often lack clear SAR.
Compound Aggregation At high concentrations, some compounds form aggregates that can sequester the target protein.- Include a non-ionic detergent (e.g., 0.005% Tween-20) in the assay buffer. - Confirm hits with an orthogonal, solution-based method like NMR.
Assay Interference Compounds that interfere with the detection method (e.g., autofluorescence).- Pre-screen the compound library for intrinsic fluorescence at the assay wavelengths. - Use label-free detection methods like SPR or ITC.

Conclusion

This compound represents a valuable chemical tool for modern drug discovery. Its favorable physicochemical properties and synthetic accessibility make it an excellent starting point for both fragment-based and library-based screening campaigns. By employing robust biophysical techniques and a structure-guided approach to hit-to-lead optimization, researchers can leverage this scaffold to develop novel therapeutic agents. The protocols and strategies outlined in this document provide a framework for the successful integration of this compound into high-throughput screening workflows.

References

  • 6-(Hydroxymethyl)-4-methylmorpholin-3-one | C6H11NO3 | CID 76224985 - PubChem.
  • High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling - PMC - NIH.
  • This compound | CAS:929019-95-4 | Ark Pharma Scientific Limited.
  • This compound CAS NO.929019-95-4 - Career Henan Chemical Co.
  • A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2 - PMC - PubMed Central.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.
  • Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS - MDPI.
  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - NIH.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences - ScienceScholar.
  • Fragment Screening for Hit Identification & Lead Discovery.
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - MDPI.
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • Fragment Screening | Drug Discovery.
  • Comprehensive fragment-based lead discovery solutions | Nuvisan, the Science CRO.
  • CAS NO. 919286-65-0 | (R)-6-(Hydroxymethyl)morpholin-3-one | Catalog BD-A726152.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
  • Leveraging High Throughput Screening services to accelerate drug discovery and development - Syngene International Ltd.
  • Suggestions of biological activities for 6-hydroxyflavone at Pa > 79.2% - ResearchGate.
  • High-Throughput Screening Service I Pharmaron CRO.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI.
  • High Throughput Screening Center | Research | WashU.
  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - NIH.

Sources

Application Note & Protocols: Strategic Derivatization of 6-(Hydroxymethyl)morpholin-3-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates, including solubility and metabolic stability.[1][2] Specifically, the 6-(hydroxymethyl)morpholin-3-one core offers a versatile and synthetically accessible starting point for generating diverse chemical libraries.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We present detailed protocols for modifications at the C6-hydroxymethyl and N4-amide positions, explain the rationale behind experimental choices, and offer insights into building a robust Structure-Activity Relationship (SAR) study.

Introduction: The Value of the this compound Scaffold

The morpholin-3-one moiety is a key building block in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical sector.[4] Its structure combines a lactam functionality with the favorable properties of the morpholine ring, which is known to engage in beneficial interactions with biological targets like protein kinases and improve aqueous solubility.[5][6] The (R)-6-(hydroxymethyl)morpholin-3-one enantiomer, in particular, is a valuable chiral intermediate synthesized from precursors like L-serine, offering a defined stereocenter for creating specific molecular architectures.[3][7]

The strategic importance of this scaffold lies in its multiple points for chemical diversification, primarily:

  • The C6-Hydroxymethyl Group: A primary alcohol that can be readily converted into esters, ethers, or oxidized to an aldehyde for subsequent reactions.

  • The N4-Amide Nitrogen: A secondary amide that can be alkylated or acylated to introduce a variety of substituents.

Systematic modification at these positions allows for a thorough exploration of the chemical space around the core, enabling the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a drug discovery program.

Strategic Overview for SAR Library Generation

A successful SAR campaign requires a logical and efficient strategy for derivatization. The following workflow outlines a rational approach to exploring the chemical diversity of the this compound scaffold.

SAR_Strategy cluster_start Starting Material cluster_c6 C6-Hydroxymethyl Derivatization cluster_n4 N4-Amide Derivatization cluster_library Generated Library for SAR Start This compound O_Acyl O-Acylation (Esters) Start->O_Acyl R-COCl O_Alkyl O-Alkylation (Ethers) Start->O_Alkyl R-Br, Base Oxidation Oxidation to Aldehyde Start->Oxidation [Ox] N_Alkyl N-Alkylation Start->N_Alkyl R-Br, Base N_Acyl N-Acylation Start->N_Acyl R-COCl, Base Library Diverse Chemical Library O_Acyl->Library O_Alkyl->Library Red_Am Reductive Amination (Secondary/Tertiary Amines) Oxidation->Red_Am R'-NH2 [H] Red_Am->Library N_Alkyl->Library N_Acyl->Library

Caption: Overall strategy for derivatizing this compound.

Protocols for Derivatization at the C6-Hydroxymethyl Position

The primary alcohol at the C6 position is a highly versatile handle for introducing a wide range of functional groups to probe interactions with biological targets.

Protocol: O-Acylation to Form Esters

Rationale: Esterification is a robust method to introduce groups that can modulate polarity, act as hydrogen bond acceptors, or serve as metabolic soft spots. The reaction is typically catalyzed by a base and proceeds readily with acyl chlorides or anhydrides.[8][9]

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA (or pyridine) and the catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (or anhydride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Scientist's Note: DMAP is a highly effective acylation catalyst that significantly accelerates the reaction.[9] The basic wash (NaHCO₃) is crucial for removing excess acidic reagents and byproducts. For sterically hindered alcohols, a stronger base or higher reaction temperatures may be required.

Protocol: Oxidation to 6-Formylmorpholin-3-one

Rationale: The oxidation of the primary alcohol to an aldehyde creates a key electrophilic intermediate. This aldehyde can then be used in a variety of subsequent reactions, most notably reductive amination, to install diverse amine-containing side chains. It is critical to use mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[10][11]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane in one portion at room temperature.

  • Stir the resulting mixture vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by pouring it into a stirred mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution. Stir until the layers are clear.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting aldehyde is often used immediately in the next step without extensive purification.

Scientist's Note: DMP is a mild and selective oxidizing agent for primary alcohols to aldehydes.[10] The quench with sodium thiosulfate is necessary to reduce the excess periodinane reagent. The product aldehyde can be unstable, so proceeding directly to the next step is highly recommended.

Protocol: Reductive Amination of 6-Formylmorpholin-3-one

Rationale: Reductive amination is one of the most powerful C-N bond-forming reactions in medicinal chemistry.[12] It involves the reaction of the intermediate aldehyde with a primary or secondary amine to form an iminium ion, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective for the iminium ion, and tolerant of many functional groups.[13]

Reductive_Amination cluster_reaction One-Pot Reaction Start 6-Formylmorpholin-3-one (From Oxidation) Iminium Iminium Ion Intermediate Amine Primary or Secondary Amine (R¹R²NH) Acid Acetic Acid (cat.) Acid->Iminium Catalyzes Formation STAB Sodium Triacetoxyborohydride (STAB) STAB->Iminium Product C6-Aminomethyl Derivative Iminium->Product Reduction

Caption: Workflow for one-pot reductive amination.

Procedure:

  • Dissolve the crude 6-formylmorpholin-3-one (1.0 eq) from the previous step in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the final product by silica gel column chromatography.

Protocol for Derivatization at the N4-Amide Position

Modifying the N4 position can influence the molecule's conformation, polarity, and ability to form hydrogen bonds.

Protocol: N-Alkylation

Rationale: N-alkylation of the amide requires deprotonation with a strong base followed by reaction with an electrophile (e.g., an alkyl halide). This introduces substituents that can probe hydrophobic pockets or introduce basic functionalities. This method has been applied to related morpholin-3-one systems.[14][15]

Materials:

  • This compound (or an O-protected version)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Important: If the C6-hydroxyl group is not intended to be alkylated, it must be protected first (e.g., as a silyl ether like TBDMS).

  • To a flame-dried flask under a nitrogen atmosphere, add anhydrous DMF.

  • Add NaH carefully at 0 °C.

  • Add a solution of the N-H morpholinone starting material (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Stir the reaction at room temperature for 4-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench slowly by adding saturated NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Scientist's Note: NaH is a strong, non-nucleophilic base ideal for deprotonating amides. Anhydrous conditions are absolutely critical as NaH reacts violently with water. The use of an O-protected starting material is essential to ensure chemoselectivity for N-alkylation over O-alkylation.

Data Interpretation for SAR Studies

Modification Site Reaction Type General Structure of Derivative Potential SAR Insights
C6-HydroxymethylO-AcylationEster (R-C(=O)O-CH₂-)Probing for H-bond acceptors; altering polarity and metabolic stability.
C6-HydroxymethylO-AlkylationEther (R-O-CH₂-)Exploring hydrophobic pockets; increasing steric bulk.
C6-HydroxymethylReductive AminationAmine (R¹R²N-CH₂-)Introducing basic centers for salt formation or ionic interactions; varying size and polarity.
N4-AmideN-AlkylationN-Alkyl (R-N<)Modulating amide conformation; removing H-bond donor capability; probing hydrophobic interactions.

Conclusion

The this compound scaffold is a powerful starting point for medicinal chemistry campaigns. The synthetic protocols detailed in this application note provide a robust and flexible toolbox for generating diverse libraries of analogues. By systematically applying these methods of O-acylation, oxidation, reductive amination, and N-alkylation, researchers can effectively navigate the chemical space around this privileged core to establish clear structure-activity relationships and optimize lead compounds for desired therapeutic properties.

References

  • Hale, J. J., et al. (1998). Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide. Organic Letters.
  • Dakenchem. (n.d.). Understanding 3-Morpholinone: Synthesis, Applications, and Sourcing. Dakenchem.
  • Kumar, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Smolecule. (2023). (R)-6-(Hydroxymethyl)morpholin-3-one. Smolecule.
  • Argüello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(9), 9056–9064.
  • Kumar, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Argüello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate.
  • Kumar, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.
  • Heiran, R., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect.
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.
  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244.
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. Akadémiai Kiadó.
  • Chen, X., et al. (2011). N-alkylation of morpholine with other alcohols. ResearchGate.
  • Balaraju, K., et al. (2021). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate.
  • Wang, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(10), 2636.
  • Reddit. (2017). Challenging reductive amination. r/chemistry.
  • Patil, S. B., et al. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2021(2), M1228.
  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9825–9832.
  • Reddy, B. V. S., et al. (2009). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium (III)-Catalyzed Reductive Etherification Reaction. ResearchGate.
  • Demmer, C. S., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 446–463.
  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11624-11669.
  • Mulla, S., et al. (2012). Highly Efficient Cobalt (II) Catalyzed O-Acylation of Alcohols and Phenols under Solvent-Free Conditions. Open Journal of Synthesis Theory and Applications, 1, 31-35.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal.
  • Grasa, G. A., et al. (2004). Transesterification/Acylation Reactions Catalyzed by Molecular Catalysts. ResearchGate.
  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-(hydroxymethyl)morpholin-3-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. As a key intermediate in the synthesis of pharmaceuticals like Linezolid, achieving a high-yielding and pure product is paramount.[1][2][3] This guide provides in-depth answers to common challenges, troubleshooting advice based on established chemical principles, and detailed protocols to support your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis strategy, reaction conditions, and fundamental properties of this compound.

Q1: What are the most common synthetic routes for preparing this compound?

There are several established routes, with the choice often depending on the desired stereochemistry, scale, and available starting materials. The most prevalent strategies involve the cyclization of acyclic precursors derived from amino alcohols.

  • From L-serine or D-serine: This is a very common approach to produce the enantiopure (R)- or (S)-6-(hydroxymethyl)morpholin-3-one, respectively.[4] The synthesis typically involves N-alkylation of the serine ester with a two-carbon electrophile (like ethyl bromoacetate) followed by intramolecular cyclization. The inherent chirality of serine provides excellent stereocontrol.

  • From 2-Aminoethanol Derivatives: A more general approach for the morpholin-3-one core involves reacting an amino alcohol with an acetylating agent like ethyl chloroacetate.[5] For the 6-hydroxymethyl derivative, a substituted amino alcohol such as 2-amino-1,3-propanediol would be the logical starting point, which then undergoes intramolecular cyclization.

  • Titanium-Catalyzed Tandem Reactions: Advanced methods include using titanium-based catalysts for sequential hydroamination-transfer hydrogenation processes, which can convert propargylamine precursors directly to the target molecule in a stereoselective manner.[4]

Q2: Why is maintaining stereochemical integrity so crucial for this molecule?

The stereochemistry at the C6 position, which bears the hydroxymethyl group, is critical because it directly influences the biological activity and receptor binding affinity of the final pharmaceutical product.[4] For instance, in neurokinin-1 antagonists derived from this scaffold, the (R)-enantiomer generally shows significantly higher binding affinity compared to its (S)-counterpart.[4] This difference arises from the specific three-dimensional arrangement that optimizes interactions with the target protein's binding pocket.[4] Therefore, a synthesis that preserves or creates the correct stereocenter is essential for therapeutic efficacy.

Q3: What are the typical reaction conditions for the cyclization step?

The cyclization to form the morpholin-3-one ring is typically an intramolecular N-acylation. The conditions are chosen to facilitate the nucleophilic attack of the secondary amine onto the ester carbonyl.

ParameterTypical ConditionsRationale
Base Weak inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., Triethylamine).To neutralize the acid generated during the reaction and facilitate deprotonation of the amine without causing significant side reactions like ester hydrolysis.
Solvent Polar aprotic solvents (e.g., DMF, THF) or alcohols (e.g., Ethanol, Isopropanol).[5]To dissolve the reactants and facilitate the polar transition state of the cyclization.
Temperature Varies from room temperature to reflux (e.g., 80 °C).[5]To provide sufficient energy to overcome the activation barrier for cyclization. Higher temperatures can speed up the reaction but may also promote side reactions.
Q4: How should I effectively monitor the reaction's progress?

Effective monitoring is key to optimizing yield and minimizing impurity formation. A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for visualizing the consumption of starting materials and the formation of the product. Use a polar mobile phase (e.g., Dichloromethane:Methanol = 9:1) and visualize with stains like iodine or potassium permanganate, as the hydroxyl and amide groups may not be strongly UV-active.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking of product formation by confirming the mass of the desired compound and can help identify the masses of any major side products, aiding in troubleshooting.

Section 2: Troubleshooting Guide

Encountering issues during synthesis is common. This guide provides a systematic approach to diagnosing and solving the most frequent problems.

Q: My reaction yield is consistently low. What are the likely causes and how can I fix this?

Low yield is a multifaceted problem. Use the following decision tree to diagnose the root cause.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reaction Analyze crude reaction mixture (TLC, LC-MS) Start->Check_Reaction SM_Present Significant starting material remains? Check_Reaction->SM_Present Incomplete_Reaction Issue: Incomplete Reaction SM_Present->Incomplete_Reaction Yes Side_Products Multiple side products detected? SM_Present->Side_Products No Solution_Incomplete Solutions: 1. Extend reaction time. 2. Increase temperature moderately. 3. Check activity of base/catalyst. Incomplete_Reaction->Solution_Incomplete Degradation Issue: Degradation / Side Reactions Side_Products->Degradation Yes Clean_Reaction Reaction looks clean but isolated yield is low? Side_Products->Clean_Reaction No Solution_Degradation Solutions: 1. Lower reaction temperature. 2. Use a milder base. 3. Ensure slow addition of reagents. Degradation->Solution_Degradation Workup_Issue Issue: Work-up / Purification Loss Clean_Reaction->Workup_Issue Yes Solution_Workup Solutions: 1. Product is polar; avoid excessive   aqueous washes. 2. Back-extract aqueous layers with   a more polar solvent (e.g., EtOAc, DCM). 3. Optimize purification (see purification guide). Workup_Issue->Solution_Workup

Caption: Troubleshooting workflow for low reaction yield.

In-depth Explanation:

  • Reagent Quality: Ensure starting materials (e.g., serine derivative, ethyl chloroacetate) are pure and solvents are anhydrous. Moisture can hydrolyze reagents and intermediates.

  • Incomplete Reaction: If starting material is present, the reaction may be too slow. Consider increasing the temperature in 10 °C increments or extending the reaction time. Verify that your base is not old or deactivated.

  • Side Reactions/Degradation: The presence of multiple unexpected spots on TLC suggests side reactions. Common issues include intermolecular reactions (dimerization) if the concentration is too high, or degradation from excessive heat or a base that is too strong.

  • Work-up Losses: this compound is a polar molecule with a hydroxyl group and an amide, making it partially water-soluble. During aqueous work-up, a significant amount of product can be lost to the aqueous phase. Minimize aqueous washes or perform back-extractions of the aqueous layer to recover the dissolved product.

Q: I'm struggling with the purification of the final product. What are the best practices?

Purification can be challenging due to the molecule's polarity. Difficulties in isolating a pure product are noted even in related syntheses.[6]

  • Recrystallization: This is often the most effective method for obtaining highly pure material. For the parent morpholin-3-one, a mixed solvent system of isopropanol/ethyl acetate has been reported to be effective.[5] For the hydroxymethyl derivative, you may need to experiment with solvent systems such as Methanol/Ethyl Acetate, Ethanol/Dichloromethane, or Acetonitrile. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: If recrystallization fails or is insufficient, column chromatography is the next option.

    • Stationary Phase: Standard silica gel is typically used.

    • Mobile Phase: A polar eluent system is required. Start with a gradient system, for example, from 100% Dichloromethane (DCM) up to 10-15% Methanol (MeOH) in DCM. Adding a small amount of ammonia (0.5%) to the mobile phase can sometimes improve peak shape by preventing the amine from interacting strongly with the acidic silica.

  • Removing Inorganic Salts: After work-up, residual inorganic salts can complicate purification. Ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) and filtered before concentrating. If salts precipitate with the crude product, you may need to dissolve the crude material in a minimal amount of solvent like methanol, filter out the insoluble salts, and then proceed with purification.

Q: I see an unexpected product with a mass roughly double that of my target molecule. What is it?

This is a classic sign of intermolecular dimerization . Instead of the intramolecular cyclization, one molecule's amine group attacks another molecule's ester group, leading to a linear dimer.

Prevention Strategy: This is often a concentration-dependent side reaction. The best way to favor the desired intramolecular reaction is to use high dilution conditions .

  • Add the acyclic precursor slowly (e.g., via a syringe pump over several hours) to a heated solution of the base in the solvent.

  • This keeps the instantaneous concentration of the precursor low, ensuring that each molecule is more likely to react with itself rather than with another molecule.

Section 3: Reference Experimental Protocol

The following is a representative protocol for the synthesis of (R)-6-(hydroxymethyl)morpholin-3-one starting from an N-protected serine derivative. This protocol is illustrative and should be adapted and optimized for your specific laboratory conditions.

Workflow: Synthesis via Intramolecular Cyclization

Synthesis_Workflow Start Start: N-alkylated Serine Ester Step1 Step 1: Cyclization - Dissolve in Solvent (e.g., EtOH) - Add Base (e.g., K2CO3) - Heat to Reflux Start->Step1 Step2 Step 2: Monitoring - Track via TLC/LC-MS - Reaction time: 4-12 h Step1->Step2 Step3 Step 3: Work-up - Cool reaction - Filter solids - Concentrate filtrate Step2->Step3 Step4 Step 4: Extraction - Dissolve residue in EtOAc/DCM - Wash with brine - Dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification - Concentrate crude product - Purify by Recrystallization or Column Chromatography Step4->Step5 End Final Product: (R)-6-(hydroxymethyl)morpholin-3-one Step5->End

Caption: General experimental workflow for synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the N-alkylated serine ester precursor (1.0 eq).

  • Solvent and Base Addition: Add a suitable solvent, such as ethanol or isopropanol (approx. 0.1 M concentration), followed by a mild base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress every 2 hours using TLC (9:1 DCM:MeOH). The reaction is complete when the starting material spot is no longer visible.

  • Initial Work-up: Once complete, cool the reaction mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product, which may be a solid or a thick oil.[5]

  • Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer carefully with a small amount of saturated brine to remove residual salts, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid/oil by recrystallization from a suitable solvent system (e.g., isopropanol/ethyl acetate) or by silica gel column chromatography.[5]

References

  • Patsnap. (2013, May 15). Synthesis method of linezolid intermediate. Eureka.
  • Madhusudhan, G. et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
  • Kysil, A. & Khavryuchenko, O. (2019, June 1). Recent progress in the synthesis of morpholines. ResearchGate.
  • Russell, M. G. & Jamison, T. F. (2019, June 3). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. PubMed.
  • Various Authors. (2023). Selection and Optimization of the Synthetic Route for Linezolid. ResearchGate.

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-(Hydroxymethyl)morpholin-3-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-(hydroxymethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the production of this valuable chiral building block. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.

Introduction

This compound, a chiral heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its stereochemistry plays a significant role in its biological activity, making the synthesis of enantiomerically pure forms, such as (R)-6-(hydroxymethyl)morpholin-3-one, a key objective.[1] A common and effective strategy for producing the (R)-enantiomer is to utilize L-serine as a readily available chiral starting material.[1]

This guide will focus on a widely applicable synthetic approach starting from L-serine, detailing the critical steps of protection, acylation, and intramolecular cyclization. We will explore the underlying chemical principles of each step and provide a structured framework for troubleshooting and optimization.

Synthetic Pathway Overview

The synthesis of (R)-6-(hydroxymethyl)morpholin-3-one from L-serine generally proceeds through the following key transformations:

  • Protection of L-serine: The amino and carboxylic acid functionalities of L-serine are protected to prevent unwanted side reactions in subsequent steps.

  • N-Acylation: The protected serine derivative is acylated on the nitrogen atom with a suitable reagent, such as chloroacetyl chloride, to introduce the backbone of the morpholinone ring.

  • Intramolecular Cyclization: Under basic conditions, the molecule undergoes an intramolecular Williamson ether synthesis-type reaction, where the hydroxyl group displaces the chlorine atom to form the morpholin-3-one ring.

  • Deprotection and Purification: The protecting groups are removed, and the final product is purified to achieve the desired level of chemical and enantiomeric purity.

Synthetic_Pathway L-Serine L-Serine Protected L-Serine Protected L-Serine L-Serine->Protected L-Serine Protection N-Acylated Intermediate N-Acylated Intermediate Protected L-Serine->N-Acylated Intermediate N-Acylation (e.g., ClCOCH₂Cl) (R)-6-(hydroxymethyl)\nmorpholin-3-one (R)-6-(hydroxymethyl) morpholin-3-one N-Acylated Intermediate->(R)-6-(hydroxymethyl)\nmorpholin-3-one Intramolecular Cyclization (Base) Purified Product Purified Product (R)-6-(hydroxymethyl)\nmorpholin-3-one->Purified Product Deprotection & Purification

Caption: General synthetic workflow for (R)-6-(hydroxymethyl)morpholin-3-one from L-serine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield in the N-Acylation Step

Question: I am observing a low yield of my N-acylated intermediate after reacting the protected L-serine with chloroacetyl chloride. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the N-acylation step are a common problem and can often be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality and Stoichiometry:

    • Cause: Impurities in the protected serine, chloroacetyl chloride, or solvent can interfere with the reaction. Incorrect stoichiometry can lead to incomplete conversion.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous. Chloroacetyl chloride is moisture-sensitive and should be handled under an inert atmosphere. Accurately calculate and use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride to drive the reaction to completion.

  • Reaction Conditions:

    • Cause: Suboptimal temperature or inefficient mixing can lead to slow reaction rates or side reactions.

    • Solution: The acylation is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. Ensure efficient stirring to maintain a homogenous reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Base Selection:

    • Cause: The choice and amount of base are critical for scavenging the HCl generated during the reaction. An inappropriate base can lead to side reactions or incomplete reaction.

    • Solution: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used. Ensure at least one equivalent of the base is used. The base should be added slowly to the reaction mixture along with the acylating agent.

Issue 2: Incomplete Intramolecular Cyclization

Question: My intramolecular cyclization to form the morpholin-3-one ring is sluggish and does not go to completion. How can I optimize this step?

Answer:

The intramolecular cyclization is a critical ring-forming step, and its efficiency is highly dependent on the reaction conditions. Here are key parameters to consider for optimization:

  • Base Strength and Solubility:

    • Cause: The base must be strong enough to deprotonate the hydroxyl group, initiating the nucleophilic attack. The solubility of the base in the reaction solvent is also crucial for its effectiveness.

    • Solution: Stronger bases are generally more effective for this Williamson ether synthesis-type reaction. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used. If solubility is an issue in your chosen solvent, consider using a more soluble base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).

  • Solvent Choice:

    • Cause: The solvent plays a critical role in an SN2 reaction. Protic solvents can solvate the alkoxide nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (ACN). These solvents do not solvate the nucleophile as strongly, thus enhancing its reactivity.

  • Temperature and Reaction Time:

    • Cause: The reaction may require thermal energy to overcome the activation barrier. However, excessively high temperatures can lead to decomposition.

    • Solution: While some cyclizations can proceed at room temperature, heating the reaction mixture is often necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. A temperature range of 50-80 °C is a good starting point for optimization.

Optimization Parameters for Intramolecular Cyclization

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (More Forcing)Rationale
Base K₂CO₃NaHt-BuOKIncreasing base strength can accelerate the reaction.
Solvent AcetonitrileTHFDMFPolar aprotic solvents are preferred to enhance nucleophilicity.
Temperature Room Temperature50 °C80 °CIncreased temperature can overcome the activation energy barrier.

Issue 3: Formation of Impurities and Byproducts

Question: I am observing significant impurities in my final product. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them:

  • O-Acylation:

    • Cause: During the N-acylation step, the hydroxyl group of the serine derivative can also be acylated, leading to the formation of a di-acylated byproduct.

    • Solution: This can be minimized by controlling the reaction temperature (keeping it low) and the rate of addition of the acylating agent. Using a bulky protecting group on the hydroxyl group of serine can also prevent O-acylation.

  • Intermolecular Reactions:

    • Cause: At high concentrations, the N-acylated intermediate can react with another molecule of the protected serine derivative instead of cyclizing, leading to dimer or polymer formation.

    • Solution: The intramolecular cyclization step should be performed under high dilution conditions to favor the intramolecular reaction over intermolecular reactions.

  • Racemization:

    • Cause: The chiral center can be susceptible to racemization under harsh basic or acidic conditions, especially if there is a prolonged reaction time at elevated temperatures.

    • Solution: Use the mildest effective base and the lowest possible temperature for the cyclization step. Monitor the enantiomeric purity of your product using chiral HPLC.

Troubleshooting_Impurities cluster_0 Problem: Impurity Formation cluster_1 Potential Causes & Solutions Impurity_Observed Impurity Observed in Product O_Acylation O-Acylation (During N-Acylation) Impurity_Observed->O_Acylation Intermolecular_Reaction Intermolecular Reaction (During Cyclization) Impurity_Observed->Intermolecular_Reaction Racemization Racemization Impurity_Observed->Racemization Solution_O_Acylation Control Temperature (Low Temp) Use Bulky Protecting Group O_Acylation->Solution_O_Acylation Solution_Intermolecular High Dilution Conditions Intermolecular_Reaction->Solution_Intermolecular Solution_Racemization Mild Base Low Temperature Monitor Chiral Purity Racemization->Solution_Racemization

Caption: Decision-making flowchart for troubleshooting common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best protecting groups for the L-serine starting material?

A1: The choice of protecting groups is crucial for the success of the synthesis.

  • For the amino group , a tert-butyloxycarbonyl (Boc) group is a common and effective choice as it is stable under the basic conditions of the cyclization and can be readily removed under acidic conditions.

  • For the carboxylic acid , a methyl or ethyl ester is typically used. These esters are stable during the N-acylation and can be hydrolyzed under basic or acidic conditions during the final deprotection step.

Q2: How can I effectively purify the final this compound product?

A2: Purification of the final product is critical to obtain a high-purity compound. A multi-step approach is often necessary:

  • Initial Purification: After deprotection, an initial purification by flash column chromatography on silica gel can be used to remove major impurities. A gradient elution system, for example, with dichloromethane and methanol, is often effective.

  • Chiral Purification: To separate the desired (R)-enantiomer from any (S)-enantiomer that may have formed due to racemization, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A suitable chiral stationary phase, such as a polysaccharide-based column, will be required.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be an excellent final step to enhance purity and obtain a crystalline product.

Q3: How do I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most of the reaction steps. Staining with potassium permanganate or ninhydrin can help visualize the starting materials and products. For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. To assess the enantiomeric purity, chiral HPLC is essential.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.

Protocol 1: N-Acylation of Protected L-Serine

  • Dissolve the protected L-serine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq.).

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Intramolecular Cyclization

  • Under an inert atmosphere, prepare a suspension of a strong base (e.g., sodium hydride, 1.2 eq.) in an anhydrous polar aprotic solvent (e.g., THF) at 0 °C.

  • Dissolve the N-acylated intermediate (1.0 eq.) in the same anhydrous solvent.

  • Slowly add the solution of the N-acylated intermediate to the suspension of the base at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a temperature determined by optimization studies (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The crude product can then be carried forward to the deprotection step or purified.

References

  • ResearchGate. (2019, June 1). Recent progress in the synthesis of morpholines.
  • Google Patents. (2012, July 25). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Phenomenex. (n.d.). Chiral HPLC Separations.

Sources

Technical Support Center: Troubleshooting Assay Interference with 6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for potential assay interference caused by small molecules, with a focus on compounds like 6-(hydroxymethyl)morpholin-3-one. While not definitively classified as a Pan-Assay Interference Compound (PAINS), its structure warrants a systematic evaluation to ensure data integrity. This resource will guide you through a logical, evidence-based workflow to identify and mitigate potential artifacts, ensuring the scientific rigor of your findings.

Frequently Asked Questions (FAQs)

Q1: My primary screen shows that this compound is active. Could this be a false positive?

A1: It is possible that the observed activity is due to assay interference rather than a true biological interaction with your target.[1] False positives can arise from various mechanisms, including but not limited to, compound aggregation, interference with the detection method, or inherent reactivity of the test compound.[1][2] It is crucial to validate this initial "hit" through a series of orthogonal assays and interference counter-screens to confirm that the activity is genuine.

Q2: What are the most common reasons a compound like this compound might interfere with my assay?

A2: While every compound is unique, potential interference mechanisms for a molecule like this compound can be hypothesized based on its chemical structure, which includes a cyclic lactam (morpholin-3-one) and a primary alcohol (hydroxymethyl group). Potential issues could include:

  • Chemical Reactivity: The compound or a reactive metabolite could covalently modify your target protein or other assay components.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.

  • Optical Interference: If your assay uses fluorescence or absorbance readouts, the compound itself might absorb or emit light at the wavelengths used for detection.

  • Redox Cycling: The compound could participate in redox reactions, generating reactive oxygen species (ROS) that can disrupt the assay chemistry.

Q3: What is the first step I should take to investigate potential interference?

A3: A simple but informative first step is to perform a control experiment where you run the assay in the absence of your biological target, but in the presence of this compound and all other assay components. If you still observe a signal change, this strongly suggests interference with the assay's detection system. Additionally, visually inspecting the compound in your assay buffer for any signs of precipitation is a quick check for aggregation issues.

In-Depth Troubleshooting Guides

Guide 1: Assessing Compound Reactivity and Covalent Modification

A primary concern with any novel compound is the potential for it to be a reactive electrophile that non-specifically modifies proteins.[1] This is particularly important for hits that appear to be irreversible inhibitors.

Is my compound a reactive electrophile?

One of the most direct ways to test for thiol reactivity is to assess whether the compound's activity is sensitive to the presence of a high concentration of a nucleophilic scavenger, such as dithiothreitol (DTT).

Objective: To determine if the inhibitory activity of this compound is attenuated by a nucleophilic scavenger.

Methodology:

  • Prepare two sets of your standard biochemical assay.

  • In the "Control" set, perform the assay according to your established protocol to determine the IC50 of this compound.

  • In the "DTT" set, pre-incubate your target protein with a high concentration of DTT (e.g., 1 mM) for 15-30 minutes at room temperature before adding this compound.

  • Proceed with the assay and determine the IC50 of this compound in the presence of DTT.

  • Compare the IC50 values from both sets.

Data Interpretation:

ConditionIC50 of this compoundInterpretation
Control Assay5 µMBaseline activity
Assay + 1 mM DTT> 100 µMA significant rightward shift in the IC50 suggests that the compound's activity is likely due to reaction with nucleophilic residues on the target protein.
Assay + 1 mM DTT6 µMNo significant change in IC50 suggests that the compound is unlikely to be a non-specific thiol-reactive electrophile.

How can I confirm covalent binding to my target protein?

Mass spectrometry is a powerful tool to directly detect the formation of a covalent adduct between your compound and the target protein.

Objective: To directly observe the mass increase of the target protein corresponding to the covalent attachment of this compound.

Methodology:

  • Incubate your purified target protein with an excess of this compound in an MS-compatible buffer. A typical starting point is a 1:10 molar ratio of protein to compound.

  • As a negative control, incubate the protein with the vehicle (e.g., DMSO) under the same conditions.

  • After incubation (e.g., 1-2 hours at room temperature), remove the excess, unbound compound using a desalting column or buffer exchange.

  • Analyze the intact mass of the protein from both the treated and control samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

Data Interpretation:

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Protein + Vehicle25,00025,000.5-Unmodified protein mass.
Protein + Compound25,13125,131.6+131.1A mass increase corresponding to the molecular weight of this compound (131.13 g/mol ) confirms covalent adduct formation.[3]
Guide 2: Investigating Non-Covalent Interference Mechanisms

If your compound does not appear to be a reactive electrophile, the observed activity could be due to other common interference mechanisms.

Is my compound an aggregate?

Compound aggregation is a frequent cause of false positives in high-throughput screening.[1] Aggregates can non-specifically sequester and denature proteins.

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Methodology:

  • Prepare two sets of your standard assay.

  • In the "Control" set, determine the IC50 of this compound.

  • In the "Detergent" set, add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer before adding the test compound.

  • Determine the IC50 of this compound in the presence of the detergent.

Data Interpretation:

ConditionIC50 of this compoundInterpretation
Control Assay10 µMBaseline activity
Assay + 0.01% Triton X-100> 150 µMA significant reduction in potency in the presence of a detergent is a strong indicator of aggregation-based activity.

Is my compound generating Reactive Oxygen Species (ROS)?

Some compounds can undergo redox cycling, leading to the production of ROS which can interfere with assay components, particularly those with sensitive thiol groups.

Objective: To determine if this compound generates ROS in a cell-based or biochemical assay.

Methodology:

  • This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Prepare a cell-based or biochemical system relevant to your primary assay.

  • Load the system with DCFH-DA according to the manufacturer's instructions.

  • Treat the system with varying concentrations of this compound. Include a vehicle control and a positive control for ROS generation (e.g., H2O2).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~535 nm emission).

Data Interpretation:

A dose-dependent increase in fluorescence in the presence of this compound, similar to the positive control, indicates that the compound is generating ROS.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow for investigating potential assay interference.

TroubleshootingWorkflow start Initial Hit from Primary Screen check_reactivity Assess Chemical Reactivity start->check_reactivity dtt_assay DTT Interference Assay check_reactivity->dtt_assay Is activity sensitive to nucleophiles? check_noncovalent Assess Non-Covalent Interference check_reactivity->check_noncovalent No indication of reactivity mass_spec Intact Protein Mass Spec dtt_assay->mass_spec Yes dtt_assay->check_noncovalent No false_positive False Positive (Artifact) mass_spec->false_positive Covalent Adduct Confirmed aggregation_assay Detergent Assay check_noncovalent->aggregation_assay Is activity sensitive to detergent? ros_assay ROS Generation Assay aggregation_assay->ros_assay No aggregation_assay->false_positive Yes orthogonal_assay Confirm with Orthogonal Assay ros_assay->orthogonal_assay No ROS ros_assay->false_positive Generates ROS true_hit True Hit orthogonal_assay->true_hit Activity Confirmed orthogonal_assay->false_positive Activity Not Confirmed

Caption: A decision-tree workflow for troubleshooting assay interference.

References

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity.
  • Assay Guidance Manual. (2020). Interference and Artifacts in High-content Screening.
  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 735–748. [Link]
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
  • Assay Guidance Manual. (2017). Assay Interference by Aggregation.
  • Bio-protocol. (2021).
  • JOVE. (2020).
  • MDPI. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]
  • Springer. (2019).

Sources

methods to improve the yield of 6-(hydroxymethyl)morpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-(hydroxymethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this important morpholinone derivative. As a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic Linezolid, optimizing the yield and purity of this compound is of critical importance.

This document provides a detailed examination of the most common synthetic routes, offers step-by-step experimental protocols, and addresses specific challenges you may encounter in the laboratory.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several pathways. The two most prevalent methods start from readily available chiral precursors, ensuring the desired stereochemistry in the final product.

  • Route A: From Serinol (2-Amino-1,3-propanediol). This is a widely used and cost-effective method. It involves the N-acylation of serinol with a chloroacetylating agent to form an intermediate, which then undergoes an intramolecular cyclization to yield the desired morpholinone. This guide will focus primarily on optimizing this route.

  • Route B: From L-Serine or D-Serine. This method leverages the natural chirality of serine.[1] The amino acid is converted to its corresponding amino alcohol, which then proceeds through a similar cyclization pathway as in Route A. This can be an effective strategy for producing enantiomerically pure (R)- or (S)-6-(hydroxymethyl)morpholin-3-one.[1]

Visualizing the Synthetic Workflow (Route A)

Serinol Serinol (2-Amino-1,3-propanediol) Intermediate N-(1,3-dihydroxypropan-2-yl)-2-chloroacetamide Serinol->Intermediate N-Acylation Chloroacetyl_Chloride Chloroacetyl Chloride or Ethyl Chloroacetate Chloroacetyl_Chloride->Intermediate Base1 Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., DCM, THF) Base1->Intermediate Product This compound Intermediate->Product Intramolecular Williamson Ether Synthesis (Cyclization) Base2 Strong Base (e.g., NaH, KOtBu) Solvent (e.g., THF, DMF) Base2->Product

Caption: General workflow for the synthesis of this compound from serinol.

Detailed Experimental Protocol: Synthesis from Serinol (Route A)

This protocol is divided into two main stages: the synthesis of the N-chloroacetylated intermediate and its subsequent cyclization.

Stage 1: Synthesis of N-(1,3-dihydroxypropan-2-yl)-2-chloroacetamide

Objective: To acylate the amino group of serinol with a chloroacetyl group.

Materials:

  • Serinol (1.0 eq)

  • Ethyl chloroacetate (1.1 eq) or Chloroacetyl chloride (1.1 eq)

  • Base: Sodium bicarbonate (for ethyl chloroacetate) or Triethylamine (for chloroacetyl chloride) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure (using Chloroacetyl Chloride):

  • Dissolve serinol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1,3-dihydroxypropan-2-yl)-2-chloroacetamide. This intermediate is often used in the next step without further purification.

Stage 2: Intramolecular Cyclization to this compound

Objective: To induce ring closure via an intramolecular Williamson ether synthesis.

Materials:

  • Crude N-(1,3-dihydroxypropan-2-yl)-2-chloroacetamide (1.0 eq)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium tert-butoxide (KOtBu, 1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure (using Sodium Hydride):

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the crude N-(1,3-dihydroxypropan-2-yl)-2-chloroacetamide (1.0 eq) in anhydrous THF to the NaH suspension. Caution: Hydrogen gas is evolved.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 65 °C for THF) for 6-12 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol, followed by water.

  • Extract the aqueous mixture with a polar organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide

Q1: The yield of the N-acylation step is low. What could be the cause?

A1: Low yields in the acylation of serinol can be attributed to several factors:

  • Diacylation: The presence of two hydroxyl groups in addition to the amine can lead to the formation of di- or tri-acylated byproducts, especially if a highly reactive acylating agent like chloroacetyl chloride is used without careful temperature control. To mitigate this, ensure slow addition of the chloroacetyl chloride at 0 °C.

  • Inadequate Base: An insufficient amount of base will not effectively neutralize the HCl generated during the reaction (when using chloroacetyl chloride), leading to the protonation of the starting amine and halting the reaction. Ensure at least one equivalent of a non-nucleophilic base like triethylamine is used.

  • Moisture: The presence of water can hydrolyze the chloroacetyl chloride, reducing the amount available for the reaction. Use anhydrous solvents and reagents.

Q2: The cyclization reaction is incomplete, even after prolonged heating. How can I drive it to completion?

A2: Incomplete cyclization is a common issue and can often be resolved by addressing the following:

  • Insufficiently Strong Base: The intramolecular Williamson ether synthesis requires a strong base to deprotonate the hydroxyl group. If a weaker base is used, the equilibrium may not favor the alkoxide formation. Consider using a stronger base such as sodium hydride or potassium tert-butoxide.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base, leaving the anion more reactive. However, THF is also a common and effective choice.

  • Temperature: While refluxing in THF is often sufficient, some sterically hindered or less reactive substrates may require higher temperatures. In such cases, switching to a higher-boiling solvent like DMF and increasing the temperature to 80-100 °C may be beneficial.

Q3: I am observing the formation of a significant amount of a polymeric byproduct. What is happening and how can I prevent it?

A3: The formation of polymeric material is likely due to intermolecular reactions competing with the desired intramolecular cyclization. This is more prevalent at higher concentrations.

  • High Concentration: Running the reaction under dilute conditions can favor the intramolecular pathway. A typical concentration for such cyclizations is in the range of 0.01-0.1 M.

  • Slow Addition: Adding the chloroacetamide intermediate slowly to the base suspension (rather than adding the base to the intermediate) can maintain a low concentration of the reactive species and promote intramolecular cyclization.

Q4: The purification of the final product is challenging due to its high polarity. What are the recommended purification strategies?

A4: this compound is a polar molecule, which can make purification by standard methods challenging.

  • Column Chromatography: Use a polar stationary phase like silica gel. A gradient elution with a mobile phase consisting of a polar solvent system is recommended. Start with a less polar mixture (e.g., 9:1 DCM:Methanol) and gradually increase the polarity.

  • Recrystallization: Finding a suitable solvent system is key. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often effective. For polar compounds, consider solvent systems like ethanol/ethyl acetate, methanol/diethyl ether, or isopropanol/hexane.[2]

Frequently Asked Questions (FAQs)

Q1: Which base is most effective for the cyclization step?

A1: The choice of base is critical for the success of the intramolecular cyclization. Strong, non-nucleophilic bases are preferred.

Base Advantages Disadvantages Typical Conditions
Sodium Hydride (NaH) Strong base, readily available, high yields often reported.Heterogeneous reaction, requires careful handling (flammable).Anhydrous THF or DMF, 0 °C to reflux.
Potassium tert-butoxide (KOtBu) Strong base, soluble in many organic solvents.Can be sterically hindering, may promote elimination side reactions in some cases.Anhydrous THF or t-BuOH, 0 °C to room temperature.
Sodium Ethoxide (NaOEt) Strong base, can be prepared in situ.Can lead to transesterification if ester groups are present.Ethanol, reflux.
Q2: What is the role of the solvent in the cyclization reaction?

A2: The solvent plays several crucial roles: it dissolves the reactants, influences the reactivity of the base, and can affect the reaction rate. Aprotic polar solvents like THF and DMF are generally preferred for SN2 reactions as they solvate the cation of the base, making the anion more "naked" and nucleophilic. Ether-containing solvents may also pre-organize the substrate through non-covalent interactions, potentially accelerating the reaction.[1]

Q3: Can I use other chloroacetylating agents besides chloroacetyl chloride or ethyl chloroacetate?

A3: Yes, other reagents can be used for the N-acylation step. Chloroacetic anhydride is another option. The choice often depends on the reactivity desired and the scale of the reaction. Chloroacetyl chloride is highly reactive and suitable for rapid, small-scale syntheses, while ethyl chloroacetate is less expensive and more suitable for larger-scale production, though it may require more forcing conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a polar solvent system, such as 10% methanol in dichloromethane, to achieve good separation between the starting material and the product. Staining with potassium permanganate or iodine can help visualize the spots.

Q5: What are the potential side reactions to be aware of?

A5: Besides polymerization, other side reactions can occur:

  • Hydrolysis: If water is present, the chloroacetyl group can be hydrolyzed to a hydroxyacetyl group, which will not cyclize.

  • Elimination: Although less common in this system, the base could potentially induce elimination of HCl from the chloroacetamide to form an unsaturated intermediate.

  • Over-alkylation: If the nitrogen of the newly formed morpholinone ring is deprotonated, it could potentially react with another molecule of the chloroacetamide starting material, leading to dimerization.

Visualizing the Cyclization Mechanism

cluster_0 Deprotonation cluster_1 Intramolecular SN2 Attack Intermediate N-(1,3-dihydroxypropan-2-yl)-2-chloroacetamide Alkoxide Alkoxide Intermediate Intermediate->Alkoxide - H⁺ Cyclized_Product This compound Alkoxide->Cyclized_Product Ring Closure Chloride Cl⁻ Alkoxide->Chloride - Cl⁻ Base Base (e.g., NaH) Base->Alkoxide

Caption: Mechanism of the base-mediated intramolecular cyclization.

References

Sources

Technical Support Center: Stability and Degradation of 6-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(hydroxymethyl)morpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on understanding and investigating the degradation pathways of this important chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your stability studies.

Introduction: The Stability Challenge

This compound is a chiral building block with significant potential in pharmaceutical synthesis.[1] Its morpholin-3-one core and hydroxymethyl group offer reactive sites that, while beneficial for synthesis, can also be susceptible to degradation under various stress conditions. A thorough understanding of its stability is paramount for developing robust formulations and ensuring drug product safety and efficacy. Forced degradation studies are a critical component of this process, helping to identify potential degradants, elucidate degradation pathways, and develop stability-indicating analytical methods.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under hydrolytic conditions?

A1: Based on the structure, which contains an amide (lactam) and an ether linkage within the morpholine ring, and a primary alcohol, the most probable hydrolytic degradation pathways involve:

  • Lactam Hydrolysis: The cyclic amide bond is susceptible to cleavage under both acidic and basic conditions. This would result in the opening of the morpholine ring to form an amino acid derivative. Under strong acidic or basic conditions, this is often a primary degradation route for lactam-containing molecules.

  • Ether Cleavage: While generally more stable than esters, the ether linkage can be cleaved under harsh acidic conditions, potentially leading to ring opening.

  • Dehydration: Under certain acidic conditions and/or heat, the hydroxymethyl group could undergo dehydration, although this is generally less common than hydrolysis of the lactam.

It is crucial to perform forced degradation studies across a range of pH values (e.g., pH 2, 7, and 10) to experimentally determine the predominant pathway.[3][4]

Q2: My HPLC-UV analysis shows a loss of the parent peak after oxidative stress with hydrogen peroxide, but no new peaks are appearing. What could be happening?

A2: This is a common issue in oxidative forced degradation studies. Several possibilities could explain this observation:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength you are monitoring. The primary alcohol of this compound could be oxidized to an aldehyde or a carboxylic acid. While the carboxylic acid might have some UV absorbance, it could be significantly different from the parent compound.

  • Formation of Highly Polar Degradants: The degradation products might be too polar to be retained on your reversed-phase HPLC column under the current method conditions. They may be eluting in the solvent front.

  • Formation of Volatile Degradants: While less likely for the expected oxidation products, it is a possibility.

  • Incomplete Mass Balance: This highlights the importance of using a mass-sensitive detector, such as a mass spectrometer (MS), in parallel with UV detection to track all potential degradation products, including those without a UV chromophore.[5]

Troubleshooting Steps:

  • Use a Mass Spectrometer (MS): Couple your HPLC to an MS to detect non-UV active compounds.

  • Modify HPLC Method: Use a shallower gradient or a more polar stationary phase to retain and separate highly polar degradants.

  • Employ a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used to detect compounds that lack a UV chromophore.

Q3: I am observing multiple minor degradation peaks under photolytic stress. How do I determine if these are primary degradants or secondary reaction products?

A3: Distinguishing between primary and secondary degradants is key to accurately mapping the degradation pathway. A time-course study is the most effective approach:

  • Kinetic Analysis: Perform the photostability study and sample at multiple time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Trend Analysis: Plot the formation of each degradant over time.

    • Primary Degradants: The concentration of primary degradants should increase from time zero and then potentially level off or decrease as they are converted to secondary products.

    • Secondary Degradants: The concentration of secondary degradants will likely show a lag phase, only appearing after a certain amount of a primary degradant has formed.

This kinetic data is invaluable for proposing a logical degradation sequence.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under initial stress conditions (e.g., 0.1N HCl at 60°C for 30 min). The molecule is highly stable under these conditions.Increase the severity of the stress. For example, use a higher concentration of acid/base (e.g., 1N), increase the temperature (e.g., reflux), or extend the duration of the stress.[6] It is important to aim for 5-20% degradation to avoid the formation of secondary degradants that might not be relevant under normal storage conditions.[7]
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the severity of the stress. Use a lower concentration of the stressing agent, decrease the temperature, or shorten the exposure time. The goal is to achieve partial degradation to identify the initial degradation products.[6]
Poor peak shape or resolution in the HPLC chromatogram of stressed samples. Co-elution of degradants with the parent peak or with each other. The pH of the injected sample is incompatible with the mobile phase.Optimize the HPLC method. This may involve changing the column, adjusting the mobile phase composition (organic modifier, pH), or modifying the gradient profile. Ensure that acidic or basic samples are neutralized or sufficiently diluted before injection to prevent peak distortion.
Inconsistent results between replicate forced degradation experiments. Variability in experimental conditions (temperature, light intensity, concentration of stressing agent). Sample preparation inconsistency.Tightly control all experimental parameters. Use calibrated equipment (ovens, photostability chambers). Ensure accurate and consistent preparation of all solutions and samples.

Visualizing Degradation: Pathways and Workflows

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions. This is a predictive model based on the chemical structure, and experimental data is required for confirmation.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) DP1 Ring-Opened Amino Acid (Lactam Cleavage) Acid_Hydrolysis->DP1 DP4 Ring Cleavage Products (Ether Hydrolysis) Acid_Hydrolysis->DP4 Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Base_Hydrolysis->DP1 Oxidation Oxidation (e.g., H2O2) DP2 6-(formyl)morpholin-3-one (Alcohol Oxidation) Oxidation->DP2 DP3 6-(carboxy)morpholin-3-one (Aldehyde Oxidation) Oxidation->DP3 Photolysis Photolysis (e.g., UV/Vis Light) Parent This compound Parent->DP1 Major Parent->DP2 Minor Parent->DP4 Harsh Conditions DP2->DP3 Secondary

Caption: Hypothesized degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

This workflow outlines the systematic approach to conducting forced degradation studies.

G cluster_workflow Forced Degradation Workflow cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) start->stress hplc_uv HPLC-UV Analysis stress->hplc_uv hplc_ms HPLC-MS Analysis stress->hplc_ms eval Evaluate Degradation (Target: 5-20%) hplc_uv->eval hplc_ms->eval pathway Identify Degradants & Propose Pathways eval->pathway Degradation Achieved adjust Adjust Stress Conditions eval->adjust No/Excessive Degradation method_dev Develop Stability-Indicating Analytical Method pathway->method_dev adjust->stress

Caption: General workflow for forced degradation studies.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare 0.1 N HCl, 1 N HCl, 0.1 N NaOH, and 1 N NaOH solutions.

  • Acidic Degradation:

    • In separate vials, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl and 1 N HCl.

    • Incubate the vials at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of the corresponding base (e.g., 0.1 N NaOH for the 0.1 N HCl sample) before HPLC analysis.

  • Basic Degradation:

    • In separate vials, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH and 1 N NaOH.

    • Incubate the vials at 60°C.

    • Withdraw aliquots at the same time points as the acidic degradation.

    • Neutralize the aliquots with an equivalent amount of the corresponding acid (e.g., 0.1 N HCl for the 0.1 N NaOH sample) before analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate and sample as described above. No neutralization is needed.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.

Protocol 2: Forced Oxidative Degradation
  • Preparation:

    • Prepare a 1 mg/mL stock solution of the compound as in Protocol 1.

    • Prepare a 3% (v/v) hydrogen peroxide (H₂O₂) solution.

  • Oxidation Procedure:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis:

    • Analyze the samples directly by HPLC-UV/MS. Dilution with mobile phase may be necessary.

Note: For all protocols, it is essential to run control samples (blank solutions with the stressor but without the drug substance) to identify any artifacts from the stress conditions themselves.

References

  • Patel, P., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-14.
  • Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Journal of Hazardous, Toxic, and Radioactive Waste, 26(4).
  • Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ACS Omega, 7(40), 35827–35837.
  • Klick, S., et al. (2005). Toward a general strategy for degradation studies of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • Hassan, S. W. M., et al. (2012). Degradation of morpholine by Mycobacterium sp. Isolated from contaminated wastewater collected from Egypt. African Journal of Biotechnology, 11(36), 8851-8861.
  • Jain, D., et al. (2015). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4(2), 149-160.
  • Alsante, K. M., et al. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • de Oliveira, M. A. L., et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry, 48(3), 195-205.
  • Kumar, R., et al. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. HSOA Journal of Inorganic Chemistry, Biochemistry and Organometallic Chemistry, 2(1), 1-8.
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38386-38394.

Sources

Technical Support Center: Enhancing the Solubility of 6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-(hydroxymethyl)morpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations of this compound in various solvent systems. While this compound is a relatively polar molecule, achieving high solubility can be limited by factors such as its crystalline structure and the specific requirements of experimental media.

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically enhance the solubility of your compound. We will explore the underlying scientific principles behind each method, offering practical, step-by-step protocols to guide your experimental work.

Compound Profile: this compound

Understanding the physicochemical properties of this compound is the first step in troubleshooting solubility issues.

PropertyValueSource
CAS Number 929019-95-4[1][2]
Molecular Formula C₅H₉NO₃[2][3]
Molecular Weight 131.13 g/mol [2][3]
Appearance White to off-white solid[4]
Predicted pKa 13.98 ± 0.40 (acidic)[4]
Conjugate Acid pKa ~8.4 (basic, typical for morpholine)[5]
Predicted XLogP3 -1.2[6]

The structure contains a hydrophilic hydroxymethyl group, a polar lactam (amide in a ring), and an ether linkage. The negative LogP value suggests a preference for aqueous environments.[2][6] However, strong intermolecular forces in the solid state (crystal lattice energy) can impede dissolution even in polar solvents. The morpholine nitrogen provides a basic center that can be protonated, a key feature for pH-dependent solubility enhancement.[5]

General Workflow for Solubility Enhancement

Before diving into specific techniques, it's beneficial to have a systematic approach. The following workflow diagram outlines a logical progression from simple, readily available methods to more complex formulation strategies.

G cluster_0 Phase 1: Initial Assessment & Simple Methods cluster_1 Phase 2: Intermediate Formulation Strategies cluster_2 Phase 3: Advanced Formulation A Characterize Compound (Purity, Form, Intrinsic Solubility) B Temperature Adjustment (Heat/Cool Cycles) A->B Start with simplest methods C pH Modification (Create pH-Solubility Profile) A->C Start with simplest methods D Co-solvent Screening (Test Common Solvents) A->D Start with simplest methods I Goal: Target Concentration Achieved B->I F Complexation (e.g., Cyclodextrins) C->F If pH control is limited C->I E Use of Surfactants (Micellar Solubilization) D->E If co-solvents are insufficient D->I G Solid Dispersions (Amorphous Systems) E->G For solid dosage forms E->I F->G For solid dosage forms F->I H Particle Size Reduction (Micronization/Nanosizing) G->H G->I H->I

Caption: A systematic workflow for enhancing compound solubility.

FAQs and Troubleshooting Guides

Question 1: My compound has low solubility in aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

Answer: The most direct and often effective initial strategies are pH adjustment and the use of co-solvents . Given that this compound has a basic morpholine nitrogen, modifying the pH is a highly logical first step.

Mechanism: pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the medium.[][8] The morpholine moiety in your compound is a weak base. By lowering the pH of the solvent below the pKa of its conjugate acid (morpholinium, pKa ~8.4), you can protonate the nitrogen atom.[5] This forms a salt, which is typically much more soluble in water than the neutral free base due to the favorable ion-dipole interactions with water molecules.

Caption: Effect of pH on the ionization and solubility of this compound.

Experimental Protocol: pH-Solubility Profile
  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 4, 5.5, 6.5, 7.4, 8.5).

  • Add Excess Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Quantify: Accurately dilute an aliquot of the clear supernatant and measure the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each solution.

Troubleshooting
  • Issue: Solubility does not increase at low pH.

    • Possible Cause: The counter-ion from the acid used to adjust the pH (e.g., chloride from HCl) may be forming a salt that itself has low solubility.

    • Solution: Try a different acid (e.g., methanesulfonic acid, sulfuric acid) to see if a different salt form is more soluble.

  • Issue: The compound degrades at low pH.

    • Possible Cause: The lactam or other functional groups may be susceptible to acid-catalyzed hydrolysis.

    • Solution: Perform a stability check. Analyze the sample at different time points during equilibration for the appearance of degradation products. If unstable, pH adjustment may not be a viable primary strategy.

Question 2: pH adjustment is not sufficient or not compatible with my experiment. How do I use co-solvents effectively?

Answer: Using a water-miscible organic co-solvent is a very common and powerful technique to enhance the solubility of compounds that are poorly water-soluble.[9][10]

Mechanism: Co-solvency

Co-solvents work by reducing the overall polarity of the solvent system.[] Water is a highly polar solvent with a strong hydrogen-bonding network. This network creates high internal pressure and makes it energetically unfavorable to create a cavity for a less polar solute. A water-miscible organic solvent, such as ethanol or DMSO, disrupts this hydrogen-bonding network.[11] This reduces the solvent's polarity (dielectric constant), making it a more favorable environment for the solute and increasing solubility.[]

Common Co-solvents for Pre-clinical Research
Co-solventPropertiesTypical Use Concentration
Ethanol (EtOH) Biocompatible, volatile.5-20%
Propylene Glycol (PG) Viscous, good solubilizer.10-40%
Polyethylene Glycol 400 (PEG 400) Low toxicity, commonly used in formulations.10-50%
Dimethyl Sulfoxide (DMSO) Powerful but can have cellular effects.<1% (in vitro), up to 10% (in vivo)
N,N-Dimethylacetamide (DMA) Strong solubilizer, use with caution.5-20%

Note: Always check the compatibility of the co-solvent with your specific experimental system (e.g., cell culture, animal model).

Experimental Protocol: Co-solvent Screening
  • Prepare Stock Solution: Dissolve a high concentration of this compound in 100% of the chosen co-solvent (e.g., 100 mg/mL in DMSO).

  • Create Binary Mixtures: Prepare a series of binary solvent mixtures, for example, 10%, 20%, 30%, 40%, and 50% co-solvent in your primary aqueous buffer.

  • Determine Solubility: Add an excess amount of the compound to each binary mixture and follow the equilibration and quantification steps outlined in the pH-solubility protocol.

  • Alternative (Kinetic Solubility): For rapid screening, add small aliquots of the concentrated stock solution (from Step 1) to the binary mixtures until precipitation is observed. This provides a kinetic solubility value, which is often sufficient for discovery-phase experiments.[12]

Troubleshooting
  • Issue: The compound precipitates when the co-solvent stock is added to the aqueous buffer (an "anti-solvent" effect).

    • Possible Cause: The drug is highly soluble in the stock solvent but poorly soluble in the final aqueous medium. The rapid change in solvent environment causes it to crash out.

    • Solution: Add the stock solution slowly while vortexing vigorously. Prepare an intermediate dilution in a higher percentage of the co-solvent first, then dilute that into the final buffer.

  • Issue: The required co-solvent concentration is too high and may be toxic to my cells or animal model.

    • Solution: Combine strategies. Try using a lower, non-toxic percentage of a co-solvent in a buffer where the pH has already been optimized for solubility. The combination of methods is often synergistic.[] You can also investigate the use of surfactants like Tween® 80 or Solutol® HS-15, which form micelles to encapsulate and solubilize the compound.[13]

Question 3: Can I improve solubility by changing the temperature?

Answer: Yes, for most solid organic compounds, solubility in aqueous and organic solvents increases with temperature.[14][15]

Mechanism: Temperature Effects

Dissolution of a solid involves overcoming the crystal lattice energy (breaking solute-solute bonds) and forming new solute-solvent interactions. For most solids, this process is endothermic (absorbs heat). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[14] The relationship is often exponential, and a common heuristic is that solubility can double for every 20°C increase in temperature.[16][17]

Experimental Protocol: Temperature-Dependent Solubility
  • Set up a Temperature-Controlled System: Use a temperature-controlled shaker or water bath.

  • Equilibrate at Different Temperatures: Following the protocol for pH-solubility, prepare saturated solutions at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Sample and Analyze: Crucially, the separation of the solid (filtration or centrifugation) must be performed at that temperature to prevent the compound from precipitating upon cooling. Use pre-heated or pre-cooled syringes and filters.

  • Plot Data: Plot solubility versus temperature.

Troubleshooting
  • Issue: The compound dissolves when heated but rapidly crystallizes out when cooled to room or physiological temperature.

    • Possible Cause: You have created a supersaturated solution which is thermodynamically unstable.

    • Solution: This approach is mainly useful for preparing dosing solutions that will be administered immediately. To create a stable formulation at a higher concentration, you would need to trap the compound in a high-energy amorphous state, often by creating a solid dispersion with a polymer.[18][19] This is an advanced technique typically used in later-stage drug development.

Question 4: I've tried the basics. What are some more advanced strategies?

Answer: If simple methods are insufficient, several advanced formulation strategies can be employed, though they require more specialized expertise.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with guest molecules that fit within their cavity, effectively shielding the guest from the aqueous environment and increasing its apparent solubility.[19][20]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix (often a hydrophilic polymer) at the molecular level.[18][21] Techniques like spray drying or hot-melt extrusion can be used to create an amorphous solid dispersion. The amorphous form lacks a crystal lattice, so it has a lower energy barrier to dissolution, often leading to significantly higher apparent solubility and dissolution rates.[18][19]

  • Particle Size Reduction: Decreasing the particle size of a solid increases its surface-area-to-volume ratio.[10][21] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[18] Techniques like micronization or nanosizing can be used to create nanoparticles or nanosuspensions, which can dramatically improve dissolution and bioavailability.[13]

These advanced methods are powerful tools in pharmaceutical development for overcoming significant solubility challenges.[19][20][22]

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • 6-(Hydroxymethyl)-4-methylmorpholin-3-one. (n.d.). PubChem. [Link]
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). American Chemical Society. [Link]
  • Cosolvent. (n.d.). Wikipedia. [Link]
  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. [Link]
  • Factors affecting solubility. (n.d.). Vedantu. [Link]
  • solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare. [Link]
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010).
  • Tactics to Improve Solubility. (2021). Royal Society of Chemistry. [Link]
  • This compound. (n.d.). Ark Pharma Scientific Limited. [Link]
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (n.d.). PubMed Central. [Link]
  • This compound CAS NO.929019-95-4. (n.d.). Career Henan Chemical Co. [Link]
  • Methods to boost solubility. (n.d.). IJSDR. [Link]
  • A review on pharmacological profile of Morpholine derivatives. (2016).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH. (n.d.). PubMed Central. [Link]
  • Techniques to improve the solubility of poorly soluble drugs. (2016).
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
  • Morpholine. (n.d.). Wikipedia. [Link]
  • pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen. (2011). PubMed. [Link]
  • pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen. (2011).
  • Unusual Fluorescent Responses of Morpholine-Functionalized Fluorescent Probes to pH. (2016).
  • 3-Morpholinone. (n.d.). PubChem. [Link]
  • Antimicrobial and antiurease activities of newly synthesized morpholine deriv

Sources

preventing side reactions in the synthesis of 6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(hydroxymethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chiral building block. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and prevent unwanted side reactions.

Overview of the Synthesis and Key Challenges

The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically commences from the chiral amino acid L-serine. The core of the synthesis involves the formation of the morpholin-3-one ring system through intramolecular cyclization of an N-substituted serine derivative. While conceptually straightforward, this process is often accompanied by challenges that can impact yield, purity, and stereochemical integrity. The primary hurdles include racemization, the formation of dimeric and polymeric byproducts, and incomplete cyclization. Understanding the mechanisms behind these side reactions is crucial for developing a robust and reproducible synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (R)-6-(hydroxymethyl)morpholin-3-one?

The most prevalent and stereospecific route starts from L-serine. A common approach involves the N-alkylation of an L-serine ester with a 2-haloethanol or a related C2-electrophile, followed by base-mediated intramolecular cyclization to form the morpholin-3-one ring. Protecting group strategies for the amine and carboxylic acid functionalities of serine are often employed to prevent side reactions.

Q2: Why is racemization a concern in this synthesis?

The stereocenter at the 6-position of the final product is derived from the α-carbon of L-serine. This carbon is susceptible to racemization, especially under basic conditions used to promote the intramolecular cyclization. The acidity of the α-proton is increased upon esterification of the carboxyl group, making it prone to deprotonation and subsequent loss of stereochemical integrity.

Q3: What are the typical impurities observed in the synthesis?

Common impurities include the unreacted N-(2-hydroxyethyl)serine ester, dimeric and oligomeric byproducts formed through intermolecular reactions, and potentially the diastereomeric (S)-enantiomer if racemization occurs. The presence of these impurities can complicate purification and compromise the quality of the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • Low isolated yield of this compound after purification.

  • Presence of multiple spots on TLC analysis of the crude reaction mixture.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Protocol
Incomplete Cyclization The intramolecular cyclization may be slow or reversible under the reaction conditions.1. Optimize Base: Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide or sodium hydride to favor the intramolecular reaction. 2. Increase Temperature: Carefully increase the reaction temperature to promote cyclization. Monitor for potential side reactions. 3. Solvent Choice: Use a polar aprotic solvent like THF or DMF to facilitate the cyclization.
Dimerization/Polymerization Intermolecular reactions between molecules of the N-(2-hydroxyethyl)serine ester can compete with the desired intramolecular cyclization, leading to dimers and polymers.1. High Dilution: Perform the cyclization reaction under high dilution conditions (e.g., 0.01-0.05 M) to minimize intermolecular interactions. This can be achieved by the slow addition of the substrate to the reaction mixture.
Starting Material Degradation The starting L-serine ester or its N-alkylated derivative may be unstable under the reaction conditions.1. Protecting Groups: Employ appropriate protecting groups for the amine (e.g., Boc, Cbz) and carboxylic acid (e.g., methyl, ethyl ester) that are stable to the reaction conditions and can be removed efficiently.
Issue 2: Presence of the Undesired (S)-Enantiomer (Racemization)

Symptoms:

  • Chiral HPLC or GC analysis shows the presence of more than the expected trace amount of the (S)-enantiomer.

  • The observed optical rotation of the product is lower than the literature value.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Protocol
Strong Basic Conditions Strong bases can deprotonate the α-proton of the serine derivative, leading to racemization.1. Weaker Base: Use a milder base such as potassium carbonate or triethylamine if sufficient for cyclization. 2. Lower Temperature: Perform the cyclization at the lowest possible temperature that allows for a reasonable reaction rate.
Prolonged Reaction Time Extended exposure to basic conditions increases the likelihood of racemization.1. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

Experimental Workflow & Visualization

General Synthetic Pathway

The synthesis of (R)-6-(hydroxymethyl)morpholin-3-one from L-serine generally follows the pathway illustrated below. The key steps involve the protection of the amine, esterification of the carboxylic acid, N-alkylation with a suitable C2-electrophile, and subsequent intramolecular cyclization.

Synthesis_Pathway L-Serine L-Serine N-Protected Serine N-Protected Serine L-Serine->N-Protected Serine Protection N-Protected Serine Ester N-Protected Serine Ester N-Protected Serine->N-Protected Serine Ester Esterification N-Alkylated Intermediate N-Alkylated Intermediate N-Protected Serine Ester->N-Alkylated Intermediate N-Alkylation (R)-6-(hydroxymethyl)\nmorpholin-3-one (R)-6-(hydroxymethyl) morpholin-3-one N-Alkylated Intermediate->(R)-6-(hydroxymethyl)\nmorpholin-3-one Cyclization & Deprotection

Caption: General synthetic route from L-Serine.

Side Reaction Pathways

The following diagram illustrates the competition between the desired intramolecular cyclization and the formation of a common dimeric byproduct.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reaction N-Alkylated Intermediate N-Alkylated Intermediate Intramolecular Cyclization Intramolecular Cyclization N-Alkylated Intermediate->Intramolecular Cyclization Base Intermolecular Reaction Intermolecular Reaction N-Alkylated Intermediate->Intermolecular Reaction High Concentration This compound This compound Intramolecular Cyclization->this compound Dimeric Byproduct Dimeric Byproduct Intermolecular Reaction->Dimeric Byproduct

Caption: Competing reaction pathways.

References

  • A review on the synthesis and biological activity of morpholin-2- and -3-ones. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
  • A novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A.
  • Synthesis of peptides of l-serine. Journal of Biological Chemistry, 146(2), 527-534. [Link]
  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. Polymers, 14(2), 298. [Link]
  • Preparation of methyl ester of L-serine.

Technical Support Center: Synthesis of 6-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-(Hydroxymethyl)morpholin-3-one is a pivotal chiral building block in modern medicinal chemistry. Its morpholinone core is a recognized pharmacophore found in various therapeutic agents, making its efficient and scalable synthesis a topic of significant interest for researchers in drug development.[1][2] This guide provides a comprehensive technical resource for scientists and professionals engaged in the synthesis of this compound, focusing on practical strategies for scaling up production while addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are several established routes, each with distinct advantages and disadvantages. The choice of strategy often depends on the desired stereochemistry, available starting materials, and the scale of the synthesis. The most common approaches are summarized below.

Synthetic Route Key Starting Materials General Scheme Pros Cons Scalability
From Chiral Amino Alcohols (R)- or (S)-3-Amino-1,2-propanediol, Bromoacetyl bromide/chlorideTwo-step: N-acylation followed by base-mediated intramolecular cyclization.[3]Good stereochemical control; readily available starting materials; relatively few steps.Requires careful control of reaction conditions to avoid side products.Good to Excellent
From L-Serine L-SerineMulti-step conversion involving protection, reduction, and cyclization.[1]Excellent source of chirality.Longer synthetic sequence; may involve costly reagents or protecting groups.Moderate
From Diethanolamine Diethanolamine, Chloroacetyl chlorideN-alkylation followed by cyclization.[4]Inexpensive starting materials for racemic synthesis.Requires a chiral separation step if a specific enantiomer is needed; dehydration methods can be harsh.[5]Good (for racemic)
Catalytic Asymmetric Methods Aryl/alkylglyoxals, 2-(Arylamino)ethan-1-olsDomino [4+2] heteroannulation followed by rearrangement.[2]Provides direct access to chiral morpholinones with high enantioselectivity.May require specialized catalysts; substrate scope can be limited.Moderate to Good

Q2: Which synthesis route is generally recommended for pilot-scale or industrial production?

For scaling up the synthesis of a specific enantiomer, such as (R)-6-(hydroxymethyl)morpholin-3-one, the route starting from a commercially available chiral amino alcohol like (S)-3-amino-1,2-propanediol is often the most practical and economically viable.[3] This strategy is convergent, involves a manageable number of steps, and avoids complex protecting group chemistry or harsh reaction conditions that can be problematic on a large scale.[6]

Q3: What are the critical quality attributes for the starting materials?

The purity of the starting materials is paramount for a successful and reproducible synthesis.

  • Chiral Amino Alcohol: The enantiomeric excess (ee) must be high (>99%) to ensure the stereochemical purity of the final product. The material should be free of residual salts and other organic impurities.

  • Haloacetylating Agent (e.g., Bromoacetyl Bromide): This reagent is highly reactive and moisture-sensitive. It should be used fresh or from a recently opened container. Purity is crucial to prevent the introduction of impurities that can complicate the subsequent cyclization and purification steps.[3]

  • Solvents: All solvents, particularly for the N-acylation step, must be anhydrous to prevent the hydrolysis of the acyl halide.

Q4: What analytical methods are essential for monitoring the reaction and ensuring the quality of the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an effective tool for tracking the consumption of starting materials and the formation of the intermediate and final product. A typical mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

  • Intermediate and Final Product Analysis:

    • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation.

    • HPLC/UPLC: The primary method for determining purity and enantiomeric excess (using a chiral column).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

    • Melting Point: A useful indicator of purity for the final crystalline solid.

Recommended Scalable Synthesis Protocol: (S)-6-(Hydroxymethyl)morpholin-3-one

This protocol is adapted from established methodologies for synthesizing substituted morpholinones and focuses on a scalable, two-step process from (R)-3-amino-1,2-propanediol.[3]

Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Workup & Purification SM (R)-3-Amino-1,2-propanediol + Bromoacetyl Bromide Intermediate Bromoacetamide Intermediate (Crude) SM->Intermediate 0°C to RT Base1 Triethylamine (Base) Base1->Intermediate Solvent1 Anhydrous DCM Solvent1->Intermediate Cyclization Crude Product Solution Intermediate->Cyclization Reflux Base2 Sodium Methoxide (Base) Base2->Cyclization Solvent2 Methanol Solvent2->Cyclization Workup Neutralization & Solvent Evaporation Cyclization->Workup Purification Silica Gel Chromatography or Recrystallization Workup->Purification FinalProduct (S)-6-(Hydroxymethyl)morpholin-3-one Purification->FinalProduct Troubleshooting_Guide cluster_issues Common Issues cluster_causes_yield Low Yield: Probable Causes cluster_causes_impurity Impurities: Probable Causes Start Experiment Completed CheckPurity Check Yield & Purity (TLC/HPLC) Start->CheckPurity Result High Yield & Purity >98%? CheckPurity->Result Success Process Successful Result->Success Yes Failure Issue Identified Result->Failure No LowYield Low Yield Failure->LowYield Impurity Significant Impurities Failure->Impurity PurificationIssue Purification Difficulty Failure->PurificationIssue IncompleteAcylation Incomplete Acylation LowYield->IncompleteAcylation IncompleteCyclization Incomplete Cyclization LowYield->IncompleteCyclization WorkupLoss Product Loss in Workup LowYield->WorkupLoss Dimerization Dimerization/ Polymerization Impurity->Dimerization SideReaction O-Acylation Impurity->SideReaction PurificationIssue->WorkupLoss Linked to polarity

Sources

Technical Support Center: Addressing Inconsistent Experimental Results with 6-(hydroxymethyl)morpholin-3-one and Related Morpholinones

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering variability in experiments involving 6-(hydroxymethyl)morpholin-3-one. While this molecule is often utilized as a chiral building block in synthetic chemistry, its derivatives and other morpholinone-containing compounds are frequently evaluated for biological activity.[1][2] Inconsistent results are a significant challenge in research, potentially stemming from the compound itself, the biological system, or the assay protocol.[3][4]

This resource provides a structured, in-depth approach to troubleshooting. It is built on the core principles of identifying root causes, validating each component of your experimental workflow, and ensuring the integrity of your data.

Section 1: Core Compound Integrity - FAQs

Before troubleshooting complex biological systems, it is imperative to validate the primary tool: the compound itself. Issues with purity, solubility, and stability are common sources of experimental irreproducibility.[5][6]

Q1: How can I be sure the this compound I'm using is of sufficient purity and identity?

A1: The quality of your starting material is paramount.

  • Source: Always procure compounds from reputable suppliers who provide a Certificate of Analysis (CoA) with detailed purity data (e.g., from HPLC or NMR analysis) and identity confirmation.[5]

  • In-House Verification: If you have access to analytical instrumentation, it is best practice to confirm the molecular weight via mass spectrometry and purity by HPLC upon receiving a new batch. This baseline data is invaluable for future troubleshooting.

  • Appearance: Note the physical appearance (e.g., white crystalline solid). Any change in color or consistency over time may indicate degradation.[6]

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: Improper storage is a frequent cause of compound degradation.[5]

  • Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.[7]

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like high-purity DMSO.[5] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[6] Store these aliquots at -20°C or -80°C.

Q3: My compound is precipitating in my aqueous assay buffer. What should I do?

A3: Poor aqueous solubility is a very common reason for a lack of activity or inconsistent results.[5] If the compound precipitates, its effective concentration is unknown and much lower than intended.[8]

  • Solvent Concentration: First, ensure the final concentration of your organic solvent (e.g., DMSO) is at a non-toxic level for your cells, typically below 0.5%.[9]

  • Solubility Limit: Determine the kinetic solubility of your compound in your specific assay medium. A detailed protocol for this is provided in Section 3 .

  • Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your experimental system.

Q4: Could the hydroxymethyl group on the morpholinone core present specific stability challenges?

A4: Yes. While the morpholinone core is relatively stable, the hydroxymethyl group introduces a primary alcohol. This functional group can be susceptible to oxidation over time, especially if exposed to air, light, or trace metal contaminants.[10] This is another reason why using fresh stock solutions and proper storage is critical. Any degradation can lead to a loss of potency and the introduction of unknown, potentially confounding substances into your experiment.

Table 1: Physicochemical Properties of (R)-6-(hydroxymethyl)morpholin-3-one
PropertyValueSource
CAS Number 919286-65-0[1][11]
Molecular Formula C₅H₉NO₃[1][7]
Molecular Weight 131.13 g/mol [1][7]
Calculated LogP -1.23[7]
Polar Surface Area (PSA) 62.05 Ų[7]
Note: A negative LogP value suggests high hydrophilicity and good aqueous solubility.

Section 2: Troubleshooting Inconsistent Results in Cell-Based Assays

Cell-based assays are complex systems with many potential sources of variability.[12] This guide uses a systematic approach to isolate the problem.

Diagram 1: General Troubleshooting Workflow

This diagram outlines the logical progression for diagnosing inconsistent experimental results.

G start_node Inconsistent Experimental Results cat1_node CATEGORY 1: Compound Integrity start_node->cat1_node cat2_node CATEGORY 2: Biological System start_node->cat2_node cat3_node CATEGORY 3: Assay Protocol start_node->cat3_node p1 Purity & Storage cat1_node->p1 c1 Cell Line Authenticity & Mycoplasma cat2_node->c1 a1 Reagent Consistency (Media, Serum Lot) cat3_node->a1 sub_node sub_node p2 Solubility in Media p1->p2 p3 Stock Solution Integrity (Age, Freeze/Thaws) p2->p3 c2 Cell Passage Number c1->c2 c3 Seeding Density & Growth Phase c2->c3 a2 Incubation Times & Pipetting Accuracy a1->a2 a3 Instrument Calibration a2->a3

Caption: A systematic workflow for troubleshooting experimental variability.

Issue 1: My IC50 values are inconsistent between experiments.

  • Potential Cause (Compound): Poor solubility or degradation of the compound. As discussed in Section 1, if the compound precipitates or degrades, the effective concentration will vary.

    • Solution: Prepare fresh dilutions from a recent, low-freeze-thaw aliquot for each experiment. Visually confirm the absence of precipitate in the final assay medium. Re-characterize the compound's purity if results remain inconsistent.[9]

  • Potential Cause (Biological System): Variability in cell health or passage number. Cells at high passage numbers can undergo genetic drift, altering their sensitivity to compounds.[9][13]

    • Solution: Use cells within a defined, narrow passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Potential Cause (Assay Protocol): Inconsistent cell seeding density. The number of cells can significantly impact the final readout of viability or functional assays.[9]

    • Solution: Implement a strict cell counting and seeding protocol. Always verify cell density and viability (e.g., via trypan blue) before seeding plates.

Issue 2: The compound shows high activity in a biochemical assay but weak or no activity in my cell-based assay.

  • Potential Cause (Compound): Poor cell permeability. The compound may not be effectively crossing the cell membrane to reach its intracellular target. The morpholinone core and hydroxymethyl group make the molecule relatively polar (LogP -1.23), which can sometimes hinder passive diffusion across lipid membranes.[1][7]

    • Solution: Consider using cell permeability assays (e.g., PAMPA) to assess this directly. If permeability is low, it may be a limiting factor for this specific compound scaffold.

  • Potential Cause (Biological System): The target is not essential in your cellular model, or there are compensatory mechanisms at play.[5]

    • Solution: Use a positive control compound known to produce a phenotype by acting on the same target or pathway. Confirm target expression in your cell line via Western Blot or qPCR.

  • Potential Cause (Assay Protocol): Insufficient incubation time. The compound may require more time to engage its target and elicit a downstream response.

    • Solution: Perform a time-course experiment, testing multiple incubation time points (e.g., 24, 48, 72 hours) to find the optimal window for observing an effect.[5]

Issue 3: I'm observing significant cytotoxicity at concentrations where I expect to see a specific inhibitory effect.

  • Potential Cause (Compound): The compound has off-target effects leading to toxicity. This is a common issue with small molecules.[8]

    • Solution: De-risk this by using a structurally different inhibitor for the same target.[9] If both compounds show the same specific phenotype at non-toxic concentrations, it strengthens the evidence for on-target activity. A conceptual workflow for this is shown in Diagram 2 .

  • Potential Cause (Assay Protocol): The solvent (DMSO) concentration is too high, or the compound itself is cytotoxic at the tested concentrations.

    • Solution: First, run a vehicle control with the highest concentration of DMSO used in your experiment to rule out solvent toxicity. Then, perform a separate cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold of your compound. Conduct your functional assays at concentrations well below this threshold.[9]

Diagram 2: On-Target vs. Off-Target Effect Validation

G start_node Observed Phenotype with Compound A q1_node Does a Structurally Different Inhibitor (Compound B) for the same target replicate the phenotype? start_node->q1_node res1_node High Confidence in On-Target Effect q1_node->res1_node  Yes res2_node Potential Off-Target Effect of Compound A q1_node->res2_node No   q2_node Can a rescue experiment (e.g., overexpressing a resistant target mutant) reverse the phenotype? res1_node->q2_node Further Confirmation q2_node->res1_node No/Infeasible   final_confirm Very High Confidence in On-Target Mechanism q2_node->final_confirm  Yes

Caption: A decision tree for validating on-target compound activity.

Section 3: Key Experimental Protocols

To ensure reproducibility, standardized protocols are essential.

Protocol 1: Preparation and Handling of a 10 mM DMSO Stock Solution
  • Preparation: Before opening, bring the vial of solid this compound and a vial of anhydrous, high-purity DMSO to room temperature in a desiccator.

  • Calculation: Calculate the mass of compound required. For 1 mL of a 10 mM solution (MW = 131.13 g/mol ): Mass = 10 mmol/L * 0.001 L * 131.13 g/mol = 0.0013113 g = 1.31 mg

  • Weighing: Accurately weigh the solid compound into a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add the calculated volume of DMSO. Vortex thoroughly for several minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[5]

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and passage number (P0 for the initial stock). Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the concentration at which your compound begins to precipitate in your specific experimental medium.

  • Materials: 10 mM compound stock in DMSO, assay buffer (e.g., DMEM + 10% FBS), clear 96-well plate, plate reader capable of measuring turbidity at ~620 nm.

  • Serial Dilution (in DMSO): Prepare a 2x serial dilution of your compound in DMSO in a separate plate. Start from your 10 mM stock. This will create a range of concentrations to test.

  • Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) from each DMSO dilution to wells of the 96-well plate containing a much larger volume of your pre-warmed assay buffer (e.g., 198 µL). This creates a 1:100 dilution and keeps the final DMSO concentration at 1%.

  • Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 1-2 hours), mimicking your assay conditions.

  • Measurement: Measure the absorbance (optical density) of each well at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control (buffer + 1% DMSO) indicates light scattering caused by compound precipitation.

  • Analysis: The highest concentration that does not show a significant increase in absorbance is considered the limit of your compound's kinetic solubility under these conditions. All experiments should be performed at or below this concentration.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Smolecule. (2023). (R)-6-(Hydroxymethyl)morpholin-3-one.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Kosheeka. (2019).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible.
  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays.
  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research.
  • Career Henan Chemical Co. (n.d.). This compound CAS NO.929019-95-4.
  • Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide.
  • Arctom Scientific. (n.d.). CAS NO. 919286-65-0 | (R)-6-(Hydroxymethyl)morpholin-3-one.
  • Kartsev, V. G. (Ed.). (2013). Morpholines. Synthesis and Biological Activity.
  • da Silva, A. B. F., et al. (2018). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PubMed Central.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-(hydroxymethyl)morpholin-3-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholin-3-one Scaffold in Medicinal Chemistry

The morpholine and morpholin-3-one moieties are considered "privileged structures" in medicinal chemistry. Their unique physicochemical properties, including metabolic stability and the ability to improve pharmacokinetic profiles, have led to their incorporation into a wide array of therapeutic agents.[1] The morpholin-3-one core, in particular, serves as a versatile scaffold for the development of novel drugs targeting a range of diseases, most notably cancer and inflammatory conditions.[2][3] The focus of this guide, 6-(hydroxymethyl)morpholin-3-one, is a chiral derivative that has garnered interest as a key building block in the synthesis of complex bioactive molecules.[4]

Comparative Analysis of Biological Activity

While direct, comprehensive comparative studies on the biological activity of this compound are not extensively documented in publicly available literature, a wealth of information on the broader class of morpholin-3-one and morpholine derivatives allows for a robust analysis of its potential activity and the influence of the 6-(hydroxymethyl) substitution. The primary therapeutic area where these scaffolds have been explored is in the development of kinase inhibitors for cancer therapy.

Anticancer Activity: Targeting Kinase Signaling Pathways

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The morpholine scaffold has been successfully integrated into numerous kinase inhibitors.[5] The following sections will compare the activity of morpholin-3-one analogs, drawing inferences on the potential contribution of the 6-(hydroxymethyl) group.

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine-containing compounds is highly dependent on the nature and position of substituents on the morpholine ring. Studies on various morpholine derivatives have revealed key SAR principles:

  • Substitution at the 6-Position: The stereochemical configuration at the C6 position of this compound has a significant impact on its biological activity.[4] This suggests that the spatial orientation of the hydroxymethyl group is critical for its interaction with biological targets.

  • Nature of the Substituent: The introduction of different functional groups on the morpholine ring can dramatically alter the compound's potency and selectivity. For instance, in a series of morpholine-substituted quinazoline derivatives, the presence of specific substituents led to significant cytotoxic activity against various cancer cell lines.

  • Overall Molecular Architecture: The morpholine or morpholin-3-one ring is often part of a larger molecular scaffold. The interplay between the morpholine substituent and other parts of the molecule is crucial for its overall activity. For example, in a series of morpholinopyrimidine derivatives, the combination of the morpholine moiety with a substituted phenyl ring resulted in potent anti-inflammatory activity.[3]

Comparative Data on Morpholin-3-one Analogs as Kinase Inhibitors

To illustrate the impact of structural modifications on biological activity, the following table summarizes the inhibitory activity of a series of novel morpholin-3-one fused quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. While this series does not include the 6-(hydroxymethyl) variant, it provides valuable insights into how substitutions on a related scaffold influence activity.

Compound IDEGFR (wt) IC50 (nM)[4]
a7 68.3
a8 53.1

Note: Lower IC50 values indicate higher inhibitory potency.

The data clearly demonstrates that even subtle changes to the substituents on the fused ring system can lead to significant differences in inhibitory activity. This underscores the importance of systematic SAR studies in the design of potent and selective inhibitors.

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 96-well plate.

  • Add the test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Cell-Based Proliferation Assay (Example: MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Role of Morpholine in Kinase Inhibition

The following diagrams illustrate the general structure of the morpholin-3-one scaffold and a conceptual representation of its interaction within a kinase active site.

G cluster_0 This compound C1 C C2 C C1->C2 C5 CH₂OH C1->C5 N N C2->N C3 C=O N->C3 O1 O C3->O1 C4 C O1->C4 C4->C1 G cluster_0 Kinase Active Site cluster_1 Morpholin-3-one Inhibitor ATP_Pocket ATP Binding Pocket Hinge Hinge Region Gatekeeper Gatekeeper Residue Scaffold Core Scaffold Scaffold->ATP_Pocket Hydrophobic Interactions Morpholine Morpholin-3-one Morpholine->Hinge Hydrogen Bonding Substituent Substituent (e.g., -CH₂OH) Substituent->Gatekeeper Steric/Electronic Interactions

Sources

A Comparative Guide to the Biological Target Validation of 6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth technical comparison of modern experimental strategies for identifying and validating the biological target of novel compounds, using the chiral molecule 6-(hydroxymethyl)morpholin-3-one as a case study. While this molecule is recognized as a valuable building block in medicinal chemistry, particularly for neurokinin-1 antagonists, its direct biological targets remain largely uncharacterized[1]. This guide, therefore, addresses the pivotal question: How do we confidently determine and validate the cellular target of a novel bioactive compound like this compound?

Here, we eschew a rigid template in favor of a logical, multi-pronged approach that reflects the iterative and cross-validating nature of modern target identification and validation. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific rigor.

The Central Challenge: From Phenotype to Target

The initial discovery of a bioactive small molecule often stems from phenotypic screens, where a compound elicits a desirable cellular response. However, this "what" provides little insight into the "how." A thorough understanding of a drug's mechanism of action is paramount for optimizing efficacy, predicting potential toxicities, and developing a compelling therapeutic rationale. The process of connecting a small molecule to its direct biological target(s) is known as target deconvolution or validation.[2][3]

This guide outlines a strategic workflow for the target identification and validation of this compound, integrating direct biochemical approaches with genetic and biophysical methods to build a robust body of evidence.

A Multi-Pronged Strategy for Target Identification and Validation

No single technique is sufficient to definitively validate a biological target. A consensus must be built by employing orthogonal methods that interrogate the putative target from different angles. Our proposed workflow for this compound is as follows:

G cluster_0 Phase 1: Target Identification (Hypothesis Generation) cluster_1 Phase 2: Target Engagement (Direct Interaction) cluster_2 Phase 3: Target Validation (Functional Relevance) A Chemical Proteomics (Affinity-based target capture) C Cellular Thermal Shift Assay (CETSA) (Target stabilization) A->C Putative Targets B Phenotypic Screening (e.g., with CRISPR/siRNA libraries) D Genetic Knockdown/Knockout (siRNA/CRISPR) B->D Candidate Genes C->D E In Vitro Assays (Recombinant protein) D->E Validate Functional Role E->C Confirm Direct Interaction

Caption: A generalized workflow for small molecule target identification and validation.

Phase 1: Identifying Potential Targets

The initial step involves casting a wide net to generate a list of candidate proteins that interact with this compound.

Chemical Proteomics: Affinity-Based Target Capture

Expertise & Experience: Chemical proteomics is a powerful, unbiased method for identifying small molecule-protein interactions directly from a complex biological matrix, such as a cell lysate or even in living cells.[4][5][6] This approach relies on "fishing" for proteins that bind to a modified version of our compound of interest.

Trustworthiness: The key to a successful chemical proteomics experiment is a well-designed chemical probe. For this compound, the hydroxymethyl group provides a convenient handle for chemical modification without significantly altering the core morpholin-3-one scaffold, which is likely crucial for its biological activity.[1] A linker arm would be attached here, terminating in a reactive group for immobilization on a solid support (e.g., sepharose beads) or a "clickable" handle (like an alkyne or azide) for in-situ labeling.[7]

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm and a terminal alkyne group.

  • Cell Culture and Treatment: Culture relevant cells (e.g., a cell line where a phenotypic effect was observed) and treat with the alkyne-modified probe.

  • UV Crosslinking (optional but recommended): If the probe includes a photo-reactive group, irradiate the cells with UV light to covalently link the probe to its binding partners.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Click Chemistry: Add a biotin-azide tag, which will covalently attach to the alkyne-modified probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][7]

  • Affinity Purification: Incubate the cell lysate with streptavidin-coated beads. The high affinity of biotin for streptavidin will capture the probe-protein complexes.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins and digest them into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Presentation: Comparative Analysis

A crucial control is to perform a parallel experiment with a structurally similar but biologically inactive analog of this compound or by co-incubating with an excess of the free, unmodified compound. The bona fide targets should be significantly enriched in the active probe sample.

Protein IDSpectral Counts (Active Probe)Spectral Counts (Control)Fold Enrichment
Target_A150530
Target_B80601.3
Target_C1201012

Phase 2: Confirming Direct Target Engagement in a Cellular Context

Once a list of putative targets is generated, the next critical step is to confirm that this compound directly engages with these targets within intact cells.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a biophysical technique that measures the thermal stability of proteins in their native cellular environment.[8][9][10] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[8][11] This allows for the direct measurement of target engagement in live cells or even tissues.[10][11]

Trustworthiness: CETSA is a label-free method, meaning it does not require any modification of the small molecule or the protein. This avoids potential artifacts introduced by chemical probes. A positive thermal shift that is dose-dependent provides strong evidence of direct binding.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with either a vehicle control or varying concentrations of this compound.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[8]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates stabilization and therefore binding.[11]

G cluster_0 CETSA Workflow A Treat cells with This compound B Heat aliquots to different temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Dose-Response and Thermal Shift

Compound ConcentrationApparent Tm (°C)Thermal Shift (ΔTm)
Vehicle (DMSO)52.5-
1 µM54.01.5
10 µM56.54.0
100 µM58.05.5

Phase 3: Validating the Functional Relevance of the Target

Confirming direct binding is necessary but not sufficient. We must also demonstrate that the interaction between this compound and its putative target is responsible for the observed biological effect.

Genetic Perturbation: siRNA Knockdown and CRISPR-Cas9 Knockout

Expertise & Experience: Genetic methods provide a powerful way to validate a target by observing if the removal or reduction of the target protein mimics or ablates the effect of the small molecule.[3][12] Small interfering RNA (siRNA) can be used for transient knockdown of the target's mRNA, while CRISPR-Cas9 technology can be used to create a permanent gene knockout.[13][14][15]

Trustworthiness: A key validation experiment is to test whether the knockdown or knockout of the putative target protein renders the cells insensitive to this compound. If the compound's effect is diminished or absent in these cells, it strongly implies that the protein is the relevant functional target.[16] Using multiple, distinct siRNA sequences or CRISPR guide RNAs that target different regions of the gene helps to rule out off-target effects.[17]

Experimental Protocol: siRNA Knockdown for Functional Validation

  • siRNA Transfection: Transfect the target cells with either a non-targeting control siRNA or an siRNA specific to the putative target gene.

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Validation of Knockdown: Confirm the reduction of the target protein levels via Western blot or qPCR.

  • Compound Treatment: Treat both the control and knockdown cells with varying concentrations of this compound.

  • Phenotypic Assay: Measure the biological response that was initially observed (e.g., cell viability, reporter gene activity, etc.).

  • Data Analysis: Compare the dose-response curves between the control and knockdown cells. A rightward shift or complete loss of response in the knockdown cells validates the target's functional role.

G cluster_0 Genetic Validation Logic A Wild-Type Cells C Add this compound A->C B Target Knockdown/Knockout Cells D Add this compound B->D E Phenotypic Effect Observed C->E F Phenotypic Effect Abolished or Reduced D->F G Conclusion: Target is Functionally Relevant E->G F->G

Caption: Logical flow for target validation using genetic methods.

Comparison of Target Validation Methodologies

MethodPrincipleAdvantagesDisadvantages
Chemical Proteomics Affinity-based capture of binding partners.Unbiased; can identify novel targets; applicable in situ.Requires chemical modification of the compound; potential for false positives (non-specific binders).[4][6]
CETSA Ligand-induced thermal stabilization of the target protein.Label-free; confirms direct target engagement in intact cells; can be adapted for high-throughput screening.[8][18]Requires a specific antibody for detection (unless using MS-CETSA); not all binding events lead to a thermal shift.
siRNA/CRISPR Genetic knockdown or knockout of the putative target.Directly tests the functional relevance of the target; powerful for linking target to phenotype.[13][19]Potential for off-target effects; complete knockout of essential genes can be lethal; may not perfectly mimic pharmacological inhibition.[20]

Conclusion: Building a Coherent Case for Target Validation

The validation of a biological target for a novel compound like this compound is not a linear process but rather a cycle of hypothesis generation and rigorous testing. By combining the unbiased discovery power of chemical proteomics with the direct binding confirmation of CETSA and the functional insights from genetic perturbations, researchers can build a compelling and self-validating case for a specific mechanism of action. This integrated approach minimizes the risk of pursuing false leads and provides a solid foundation for advancing a promising molecule through the drug development pipeline.[3]

References

  • Target Identification and Validation (Small Molecules). University College London. [Link]
  • siRNA knockdown validation 101: Incorporating negative controls in antibody research.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]
  • How siRNA Knockdown Antibody Valid
  • Target Identification and Validation in Drug Discovery. Chemspace. [Link]
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
  • Chemical proteomics: terra incognita for novel drug target profiling.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • How to Valid
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Validation of siRNA-mediated knockdown of COPI-specific target genes. Bio-protocol. [Link]
  • Different chemical proteomic approaches to identify the targets of lapatinib.
  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. PubMed Central. [Link]
  • Target Validation with CRISPR. Biocompare.com. [Link]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • CETSA. CETSA. [Link]

Sources

A Comparative Analysis of 6-(Hydroxymethyl)morpholin-3-one Derivatives: Scaffolds for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

The 6-(hydroxymethyl)morpholin-3-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its inherent structural features, including a chiral center at the 6-position and a reactive hydroxymethyl group, provide a foundation for developing derivatives with diverse therapeutic potential, ranging from neurokinin-1 (NK1) receptor antagonists to antimicrobial and anticancer agents.[1][3][4] This guide offers a comparative analysis of different this compound derivatives, delving into their structure-activity relationships (SAR), performance in relevant biological assays, and pharmacokinetic profiles.

The Significance of the this compound Core

The morpholin-3-one ring system imparts favorable physicochemical properties to drug candidates, often enhancing their pharmacokinetic profiles. The strategic incorporation of a hydroxymethyl group at the 6-position introduces a key point for further chemical modification, allowing for the exploration of a broad chemical space and the fine-tuning of biological activity.[1] Furthermore, the chirality at the C6 position is a critical determinant of biological efficacy, particularly in the context of receptor binding.[1]

Comparative Analysis of Biological Activities

Neurokinin-1 (NK1) Receptor Antagonists

The this compound scaffold is a cornerstone in the development of NK1 receptor antagonists, which are used in the management of chemotherapy-induced nausea and vomiting.[5] The stereochemistry at the 6-position is paramount for high-affinity binding to the NK1 receptor, with the (R)-enantiomer consistently demonstrating superior activity compared to its (S)-counterpart.[1]

Structure-Activity Relationship (SAR) Insights:

  • (R)-Configuration: The (R)-configuration at the 6-position is crucial for optimal interaction with the NK1 receptor.[1] This stereochemical preference highlights the importance of a precise three-dimensional arrangement of substituents for effective receptor binding.

  • Substitutions on the Hydroxymethyl Group: Modifications at this position are critical for modulating potency and selectivity. Esterification or etherification of the hydroxyl group can significantly impact the pharmacokinetic properties of the resulting compounds.

  • N-Arylation: The nitrogen atom of the morpholinone ring is often substituted with an aryl group, which plays a key role in the overall pharmacophore and contributes to the binding affinity.

Anticancer Activity

The morpholine moiety is a common feature in a variety of anticancer agents.[3][4] While direct comparative studies on a series of this compound derivatives are limited, the broader class of morpholine-containing compounds has shown promise. The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Illustrative Example of a Related Morpholine Derivative:

One study on a series of morpholine-containing silicon (IV) phthalocyanines demonstrated that the derivative bis(2-(N-methyl-morpholine)) ethoxyphthalocyaninatosilicon di-iodide exhibited high photodynamic activity towards B16 melanoma tumor cells with an IC50 value of 0.30 µM.[6] This highlights the potential of incorporating the morpholine scaffold in the design of potent anticancer agents.

Antimicrobial Activity

Morpholine derivatives have been investigated for their antibacterial and antifungal properties.[7] The morpholine ring can contribute to improved cell wall penetration and interaction with microbial targets.

Comparative Antimicrobial Activity of Morpholine Derivatives (Illustrative Data):

DerivativeTarget OrganismMIC (µg/mL)
Compound A Staphylococcus aureus25
Escherichia coli29
Candida albicans20
Compound B Staphylococcus aureus>100
Escherichia coli>100
Candida albicans>100

Pharmacokinetic Profiles: The Morpholine Advantage

The inclusion of a morpholine ring in a drug candidate is often a strategic decision to enhance its pharmacokinetic properties.[8][9] The nitrogen and oxygen heteroatoms can participate in hydrogen bonding, improving solubility and absorption. Furthermore, the morpholine moiety can influence metabolic stability and distribution, including penetration of the blood-brain barrier.[1]

General Pharmacokinetic Parameters Influenced by the Morpholine Moiety:

  • Absorption: Generally good oral absorption.

  • Distribution: Can be tailored to achieve desired tissue distribution, including CNS penetration.

  • Metabolism: The metabolic fate can be influenced by substituents on the morpholine ring.

  • Excretion: Primarily renal or hepatic excretion, depending on the overall properties of the molecule.

While specific comparative pharmacokinetic data for a series of this compound derivatives is not available, in silico prediction tools can provide valuable initial assessments of their ADME properties.[9]

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route to the chiral this compound core starts from readily available chiral precursors like L-serine.[1] Further diversification can be achieved through standard organic chemistry transformations targeting the hydroxymethyl group and the nitrogen atom of the morpholinone ring.

Diagram: General Synthetic Strategy

L-Serine L-Serine Chiral Intermediate Chiral Intermediate L-Serine->Chiral Intermediate Multi-step synthesis This compound Core This compound Core Chiral Intermediate->this compound Core Cyclization Derivative Library Derivative Library This compound Core->Derivative Library Functionalization (N-arylation, O-alkylation, etc.)

Caption: A generalized synthetic workflow for creating a library of this compound derivatives.

In Vitro Biological Assays

This assay is crucial for determining the binding affinity of synthesized derivatives to the NK1 receptor. A competitive radioligand binding assay is a standard method.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human NK1 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand using filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated.

Diagram: NK1 Receptor Binding Assay Workflow

cluster_0 Assay Components Membranes NK1 Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test Compound Test Derivative Test Compound->Incubation Filtration Filtration Incubation->Filtration Separation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Quantification Data Analysis Data Analysis Scintillation Counting->Data Analysis IC50/Ki Determination

Caption: Workflow for a competitive radioligand NK1 receptor binding assay.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents with a wide range of biological activities. The stereochemistry at the 6-position is a critical determinant of potency, particularly for targets like the NK1 receptor. While a comprehensive comparative dataset for a series of these specific derivatives is not yet widely available in the public domain, the foundational knowledge of the morpholine core's favorable pharmacokinetic properties and the synthetic accessibility of the this compound structure make it an attractive platform for future drug discovery efforts. Further research focusing on the synthesis and systematic biological evaluation of diverse libraries of these derivatives is warranted to fully explore their therapeutic potential.

Sources

Illuminating the Path: A Comparative Guide to Confirming the Mechanism of Action for 6-(Hydroxymethyl)morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, scaffold-based design has emerged as a powerful strategy for the development of novel therapeutics. The morpholine and morpholin-3-one core, in particular, is a privileged scaffold found in a multitude of biologically active compounds. This guide focuses on 6-(hydroxymethyl)morpholin-3-one, a key chiral building block, and provides a comprehensive framework for confirming the mechanism of action of its derivatives, with a primary focus on Neurokinin-1 (NK-1) receptor antagonism and a secondary exploration of potential off-target effects on the PI3K/mTOR signaling pathway.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to mechanism of action studies.

The Central Hypothesis: From a Chiral Scaffold to Potent NK-1 Receptor Antagonism

The core hypothesis for many derivatives of this compound is their function as antagonists of the Neurokinin-1 (NK-1) receptor. The NK-1 receptor, the preferred receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) implicated in a range of physiological and pathological processes, including emesis, pain transmission, and inflammation.[1][2][3] Antagonism of this receptor has led to the successful development of antiemetic drugs for chemotherapy-induced nausea and vomiting.[1][4]

The morpholine moiety in these antagonists plays a crucial role in their pharmacological activity, contributing to favorable pharmacokinetic properties and potent receptor binding.[5] While this compound itself is a synthetic intermediate, its structural features provide a foundation for building molecules that effectively block the action of Substance P at the NK-1 receptor.

Comparative Analysis: Benchmarking Against Established Modulators

To confirm the mechanism of action, it is essential to compare the performance of a novel this compound derivative against well-characterized compounds. This guide proposes a dual-pronged comparative approach:

  • On-Target Comparison: Benchmarking against known NK-1 receptor antagonists.

  • Off-Target/Secondary Mechanism Investigation: Comparison with established PI3K and mTOR inhibitors, as the morpholine scaffold is also present in inhibitors of this critical cancer signaling pathway.[6][7][8]

Table 1: Comparative Potency of Morpholine-Containing Compounds at NK-1 and PI3K/mTOR Targets
CompoundTargetAssay TypePotency (IC50/Ki)Reference
Aprepitant NK-1 ReceptorBinding (Ki)0.1-0.2 nM[1]
Netupitant NK-1 ReceptorBinding (Ki)0.95 nM[1]
Rolapitant NK-1 ReceptorBinding (Ki)0.68 nM[1]
L-733,060 NK-1 ReceptorBinding (Ki)1.3 nM[1]
Compound 17p PI3KαKinase Assay (IC50)31.8 ± 4.1 nM[9]
Compound 17p PI3KδKinase Assay (IC50)15.4 ± 1.9 nM[9]
ZSTK474 Analog 6a PI3KαKinase Assay (IC50)9.9 nM[10]
ZSTK474 Analog 6b PI3KαKinase Assay (IC50)3.7 nM[10]

Experimental Workflows for Mechanism of Action Confirmation

A multi-faceted experimental approach is necessary to rigorously confirm the mechanism of action. This involves a combination of in vitro biochemical and cell-based assays.

Workflow for Investigating NK-1 Receptor Antagonism
Workflow for NK-1 Receptor Antagonism.
Detailed Experimental Protocols: NK-1 Receptor

This assay directly measures the affinity of the test compound for the NK-1 receptor by assessing its ability to displace a radiolabeled ligand.[11]

Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-Substance P) for binding to membranes prepared from cells overexpressing the human NK-1 receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing the human NK-1 receptor.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[11]

    • Homogenize the cell suspension and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • Cell membranes (typically 5-20 µg of protein).

      • Radiolabeled ligand (e.g., [³H]-Substance P at a concentration near its Kd).

      • Varying concentrations of the test compound or a known antagonist for competition.

      • For non-specific binding control, include a high concentration of an unlabeled antagonist (e.g., 1 µM Aprepitant).[11]

    • Incubate at room temperature for 60-90 minutes.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon NK-1 receptor activation by Substance P.[5][12]

Principle: NK-1 receptor activation by Substance P leads to Gq protein coupling, activation of phospholipase C, and a subsequent increase in intracellular calcium. This change in calcium concentration is detected using a calcium-sensitive fluorescent dye.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate CHO-K1 or SH-SY5Y cells expressing the human NK-1 receptor in a 96- or 384-well plate.[13][14]

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.[12]

  • Compound Incubation:

    • Add varying concentrations of the test compound or a known antagonist to the cells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Stimulation and Detection:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a flow cytometer.

    • Establish a baseline fluorescence reading.

    • Add a specific concentration of Substance P (typically the EC80) to all wells to stimulate the NK-1 receptor.

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • Quantify the peak fluorescence response for each well.

    • Plot the response as a percentage of the control (Substance P alone) against the concentration of the test compound.

    • Determine the IC50 value for the inhibition of the calcium response.

Workflow for Investigating PI3K/mTOR Pathway Inhibition
Workflow for PI3K/mTOR Pathway Inhibition.
Detailed Experimental Protocols: PI3K/mTOR Pathway

This assay measures the direct inhibitory effect of a compound on the kinase activity of PI3K isoforms and/or mTOR.[15][16]

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that detects the phosphorylation of a substrate by the kinase. Inhibition of the kinase by a test compound results in a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound in assay buffer.

    • Prepare a 4X solution of the PI3K/mTOR kinase and a fluorescently labeled substrate in assay buffer.

    • Prepare a 2X solution of a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X test compound solution.

    • Add 2.5 µL of the 4X kinase/substrate solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the 2X antibody/EDTA solution to stop the reaction and allow for antibody binding.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths.

    • Calculate the emission ratio and plot it against the concentration of the test compound.

    • Determine the IC50 value for the inhibition of kinase activity.

This assay determines the effect of a compound on the PI3K/AKT/mTOR signaling pathway within a cellular context by measuring the phosphorylation status of key downstream effectors.[17][18]

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated forms of proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the upstream kinase.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., with a known PIK3CA mutation) to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compound or a known PI3K/mTOR inhibitor for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[19]

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibody binding).

    • Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein (Ser235/236), and total S6.[20] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection and Analysis:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizing the Signaling Pathways

Understanding the molecular pathways is crucial for interpreting experimental data. The following diagrams illustrate the key components of the NK-1 receptor and PI3K/AKT/mTOR signaling pathways.

NK-1 Receptor Signaling Pathway
NK-1 Receptor Signaling Cascade.
PI3K/AKT/mTOR Signaling Pathway
PI3K/AKT/mTOR Signaling Pathway.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and comprehensive approach to confirming the mechanism of action for novel derivatives of this compound. By combining direct binding studies with cell-based functional assays for both the primary (NK-1 receptor) and potential secondary (PI3K/mTOR) targets, researchers can build a strong, evidence-based understanding of their compound's pharmacological profile.

Future studies should also consider in vivo models of emesis or pain to translate these in vitro findings into preclinical efficacy. Furthermore, a thorough investigation of the pharmacokinetic and pharmacodynamic properties of these novel compounds will be essential for their progression as potential therapeutic agents.

References

  • Humphrey, J. M. (2003). Medicinal chemistry of selective neurokinin-1 antagonists. Current Topics in Medicinal Chemistry, 3(11), 1269-1280.
  • Otsuka, M., & Yoshioka, K. (1993). Neurotransmitter functions of tachykinins. Physiological Reviews, 73(2), 229-308.
  • Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.
  • Munoz, M., & Covenas, R. (2014). The neurokinin-1 receptor: a new target in cancer therapy. Cancers, 6(3), 1546-1563.
  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. (2022). International Journal of Molecular Sciences, 23(19), 11831.
  • Muñoz, M., & Coveñas, R. (2013). The role of neurokinin-1 receptor in the microenvironment of inflammation and cancer. Journal of Cancer Science & Therapy, 5(10), 388-393.
  • Pintado, C., et al. (2017). Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation. Journal of immunology research, 2017.
  • Verheijen, J. C., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of medicinal chemistry, 52(24), 8010-8014.
  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent.
  • Hussain Biology. (2020, October 19).
  • Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. (2023).
  • Lee, J. Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PeerJ, 4, e1796.
  • Kumar, A., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2849.
  • Wang, X., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1324888.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • Pinto, L. G., et al. (2014). Measuring intracellular calcium signaling in murine NK cells by flow cytometry. In Natural Killer Cells (pp. 235-246). Humana Press, New York, NY.
  • Tourwé, D., et al. (2012). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of medicinal chemistry, 55(17), 7762-7772.
  • Rojas, C., et al. (2017). Neurokinin-1 receptor signaling is required for efficient Ca2+ flux in T-cell-receptor-activated T cells. Cell reports, 18(2), 487-498.
  • ResearchGate. (n.d.). Western blot analysis of the phosphorylation of AKT, ERK and S6 ribosome proteins in melanoma cell lines 4 hours after treatment with MEK inhibitor RG7167 or rapamycin.
  • Wikipedia. (n.d.). NK1 receptor antagonist.
  • YouTube. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]
  • Innoprot. (n.d.). RECEPTOR INTERNALIZATION ASSAYS.
  • Frontiers in Immunology. (2019). Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells.
  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates.
  • AME Publishing Company. (n.d.). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
  • Quartara, L., & Maggi, C. A. (2007). Neurokinin 1 receptor antagonists--current prospects. Current opinion in investigational drugs (London, England : 2000), 8(7), 549-558.
  • Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist. (2023). Highlights in Science, Engineering and Technology, 69, 23-28.
  • Medicine of the Week. (2025, January 29). 03 Medicine of the week: NK1 receptor antagonists [Video]. YouTube. [Link]

Sources

A Comprehensive Guide to the Cross-Reactivity Assessment of 6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful translation into a safe and effective therapeutic. This guide provides an in-depth, technical framework for the cross-reactivity assessment of 6-(hydroxymethyl)morpholin-3-one, a key chiral building block for a variety of pharmacologically active molecules. By synthesizing established methodologies with expert insights, this document will detail a logical, tiered approach to comprehensively profile the off-target interactions of this compound and its derivatives.

Introduction: The Significance of this compound and the Imperative of Cross-Reactivity Profiling

This compound is a versatile heterocyclic compound, recognized as a valuable scaffold in medicinal chemistry.[1][2] Its utility is particularly notable in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][4] The morpholine moiety within this structure is known to impart favorable physicochemical properties, such as improved aqueous solubility and blood-brain barrier permeability, making it a desirable feature in centrally acting agents.[5][6][7]

However, the very features that make the morpholine scaffold attractive also necessitate a thorough investigation of its potential for off-target interactions. Morpholine-containing compounds have been shown to interact with a wide range of biological targets beyond their intended pharmacology, including various G-protein coupled receptors (GPCRs), kinases, and ion channels.[5][8] For instance, some morpholine derivatives have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway.[5] Furthermore, approved NK1 receptor antagonists, such as aprepitant and rolapitant, have demonstrated off-target effects, including interactions with cytochrome P450 (CYP) enzymes (e.g., CYP3A4 and CYP2D6), P-glycoprotein (P-gp), and the Breast Cancer Resistance Protein (BCRP).[9][10][11]

Therefore, a proactive and systematic assessment of the cross-reactivity of this compound, and any subsequent derivatives, is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development. Early identification of off-target liabilities can prevent costly late-stage failures and guide medicinal chemistry efforts toward molecules with improved selectivity and safety profiles.[12][13]

A Tiered Approach to Cross-Reactivity Assessment

A robust cross-reactivity assessment follows a tiered, iterative strategy, beginning with broad, predictive in silico methods and progressing to more focused and definitive in vitro assays. This approach allows for a cost-effective and scientifically rigorous evaluation, prioritizing resources on the most probable off-target interactions.

Tiered_Assessment_Workflow cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: Broad In Vitro Screening cluster_2 Tier 3: Focused In Vitro Assays in_silico In Silico Off-Target Prediction (e.g., SEA, PharmMapper, pkCSM) admet ADMET Prediction (CYP, hERG, Transporter Interactions) in_silico->admet Prioritize potential liabilities safety_panel Broad Receptor Binding Safety Panel (e.g., Eurofins SafetyScreen44) in_silico->safety_panel Guide panel selection admet->safety_panel kinase_panel Kinome-wide Selectivity Panel (e.g., Eurofins scanMAX) functional_assays Functional Assays for Validated Hits (e.g., cAMP, Ca2+ flux) safety_panel->functional_assays Investigate confirmed hits kinase_panel->functional_assays cytotoxicity_assays Cytotoxicity Profiling (e.g., MTT, LDH in relevant cell lines) end Comprehensive Cross-Reactivity Profile cytotoxicity_assays->end start Test Compound: This compound or derivative start->in_silico

Caption: A tiered workflow for the cross-reactivity assessment of a novel compound.

Tier 1: In Silico Off-Target Prediction

The initial step involves the use of computational tools to predict potential off-target interactions based on the chemical structure of this compound. This is a rapid and cost-effective method to generate initial hypotheses and guide the selection of in vitro assays.[14]

Methodologies:

  • Similarity Ensemble Approach (SEA): This ligand-based approach compares the chemical similarity of the test compound to the ligands of known biological targets.[1] A high similarity score suggests a potential interaction.

  • Pharmacophore-Based Screening (e.g., PharmMapper): These tools identify potential targets by matching the 3D arrangement of chemical features (pharmacophore) of the test compound to a database of target pharmacophores.

  • ADMET Prediction Tools (e.g., pkCSM): These platforms predict a range of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[15] For cross-reactivity, particular attention should be paid to predictions of interactions with CYP enzymes, the hERG channel, and drug transporters like P-gp.

Data Presentation:

The results from these in silico tools should be compiled into a table to provide a consolidated view of the predicted off-target landscape.

In Silico Tool Predicted Off-Target Class Specific Predicted Targets Confidence Score/Rank
Similarity Ensemble Approach (SEA)GPCRsDopamine D2 Receptor, Serotonin 5-HT2A ReceptorHigh
PharmMapperKinasesPI3K, EGFRMedium
pkCSMCYP EnzymesCYP3A4, CYP2D6High
pkCSMIon ChannelshERGMedium

This table presents hypothetical data for illustrative purposes.

Tier 2: Broad In Vitro Screening

Based on the in silico predictions and the known pharmacology of morpholine-containing compounds, the next tier involves broad in vitro screening against panels of common off-targets. This step provides empirical data on the compound's binding affinity to a wide array of proteins.

Methodologies:

  • Receptor Binding Safety Panels: These are commercially available panels that assess the binding of a compound to a wide range of receptors, ion channels, and transporters that are known to be associated with adverse drug reactions. A common starting point is a panel like the Eurofins SafetyScreen44, which includes targets recommended by major pharmaceutical companies.[16] These assays are typically competitive binding assays using a radiolabeled ligand.[10][17]

  • Kinase Selectivity Panels: Given the known interaction of some morpholine derivatives with kinases, a broad kinase screen is highly recommended.[8] Companies like Eurofins Discovery and Reaction Biology offer comprehensive panels (e.g., scanMAX with over 468 kinases) that can determine the selectivity of a compound across the human kinome.[14][18] These are often activity-based assays or competition binding assays.[2][19]

Data Presentation:

The data from these panels are typically presented as the percent inhibition at a fixed concentration (e.g., 10 µM). Hits are then followed up with dose-response curves to determine the IC50 or Ki values.

Target Compound % Inhibition @ 10 µM IC50 (nM) Selectivity (IC50 Off-Target / IC50 On-Target)
Primary Target (Hypothetical NK1R) Derivative X 95% 10 -
Off-Target: Dopamine D2 Receptor Derivative X 75% 1,500 150
Off-Target: PI3Kα Derivative X 60% 3,000 300
Off-Target: hERG Channel Derivative X 20% >10,000 >1,000
Alternative A - - 12 -
Alternative A - 88% 800 67
Alternative A - 35% >10,000 >833
Alternative A - 55% 5,000 417
Alternative B - - 25 -
Alternative B - 45% 7,500 300
Alternative B - 15% >10,000 >400
Alternative B - 10% >10,000 >400

This table presents hypothetical data for illustrative purposes. A higher selectivity score indicates a more selective compound.

Tier 3: Focused In Vitro Functional and Cytotoxicity Assays

Hits identified in the broad screening panels should be further investigated in functional assays to determine if the binding interaction translates into a biological effect (i.e., agonist or antagonist activity). Additionally, cytotoxicity assays are crucial to assess the compound's therapeutic window.

Methodologies:

  • Functional Assays: The choice of functional assay depends on the nature of the off-target. For GPCRs, common assays include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium flux. For kinases, cell-based assays that measure the phosphorylation of a downstream substrate are employed.

  • Cytotoxicity Assays: These assays determine the concentration at which a compound causes cell death. A common and robust method is the MTT assay, which measures the metabolic activity of cells.[20][21] Comparing the cytotoxicity in cells that express the on-target versus those that do not (or express a potential off-target) can provide an early indication of the compound's selectivity and therapeutic index.

Off_Target_Pathway cluster_0 Hypothetical Off-Target: GPCR Pathway Compound This compound Derivative GPCR Off-Target GPCR (e.g., Dopamine D2R) Compound->GPCR Antagonism G_protein G Protein (Gi/o) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Cellular_Response Altered Cellular Response (e.g., changes in gene expression, neurotransmitter release) CREB->Cellular_Response

Sources

A Comparative Guide to the Synthesis of 6-(Hydroxymethyl)morpholin-3-one: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the morpholin-3-one scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. A key derivative, 6-(hydroxymethyl)morpholin-3-one, serves as a versatile chiral building block for the synthesis of more complex molecules. The enantiopurity of this intermediate is often crucial for the desired pharmacological activity of the final product. This guide provides an in-depth, objective comparison of different synthetic routes to this compound, offering experimental insights to inform strategic decisions in research and development.

This analysis focuses on three prominent and mechanistically distinct approaches:

  • Chiral Pool Synthesis Starting from L-Serine: A classic strategy that leverages a readily available and enantiopure natural amino acid.

  • Titanium-Catalyzed Enantioselective Tandem Hydroamination/Hydrogenation: A modern approach employing a transition-metal catalyst to achieve high enantioselectivity in a one-pot reaction.

  • Ruthenium-Catalyzed Asymmetric Reduction: An efficient method that relies on the asymmetric reduction of a prochiral precursor to establish the desired stereocenter.

We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes, providing the necessary data for an informed selection of the most suitable method for your specific research needs.

Chiral Pool Synthesis: The L-Serine Approach

The use of L-serine as a starting material represents a robust and well-established strategy for the synthesis of (R)-6-(hydroxymethyl)morpholin-3-one.[1] This approach takes advantage of the inherent chirality of L-serine to construct the morpholinone core with a predefined stereocenter.

Mechanistic Rationale

The synthesis initiates with the protection of the amino and carboxylic acid functionalities of L-serine. The core of the morpholinone ring is then formed through a series of intramolecular cyclization steps. The choice of protecting groups is critical to prevent side reactions and to be easily removable in the final steps. A common strategy involves the esterification of the carboxylic acid and the protection of the amine, for instance, as a carbamate. The hydroxyl group of serine can then be used to introduce the remaining atoms of the morpholine ring.

Experimental Workflow

cluster_0 Route 1: L-Serine Approach L-Serine L-Serine Protected L-Serine Protected L-Serine L-Serine->Protected L-Serine Protection Cyclization Precursor Cyclization Precursor Protected L-Serine->Cyclization Precursor Modification Cyclized Intermediate Cyclized Intermediate Cyclization Precursor->Cyclized Intermediate Intramolecular Cyclization Final Product Final Product Cyclized Intermediate->Final Product Deprotection

Caption: Synthetic pathway from L-Serine.

Detailed Protocol:

A representative protocol for the synthesis of (R)-6-(hydroxymethyl)morpholin-3-one from L-serine involves the following key steps:

  • Esterification of L-Serine: L-serine is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride) to form the corresponding methyl ester hydrochloride.

  • N-Alkylation: The amino group of the L-serine methyl ester is then alkylated with a suitable two-carbon electrophile containing a leaving group and a protected hydroxyl group (e.g., 2-(2-chloroethoxy)ethanol derivatives). This step introduces the atoms required for the formation of the morpholine ring.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, typically promoted by a base, to form the morpholin-3-one ring.

  • Deprotection: Finally, any protecting groups are removed to yield the desired this compound.

Titanium-Catalyzed Enantioselective Tandem Hydroamination/Hydrogenation

This modern approach offers an elegant and atom-economical route to (R)-6-(hydroxymethyl)morpholin-3-one.[1] It relies on a titanium-based catalyst to orchestrate a sequential hydroamination and transfer hydrogenation process in a single pot.

Mechanistic Rationale

The reaction mechanism involves the titanium-catalyzed intramolecular hydroamination of an aminoalkyne precursor. This step forms a cyclic enamine intermediate. Subsequently, the same catalytic system facilitates a stereoselective transfer hydrogenation of the enamine, establishing the chiral center at the 6-position with high enantiomeric excess. The stereoselectivity is dictated by the chiral ligands coordinated to the titanium center.

Experimental Workflow

cluster_1 Route 2: Titanium-Catalyzed Tandem Reaction Aminoalkyne Precursor Aminoalkyne Precursor Cyclic Enamine Intermediate Cyclic Enamine Intermediate Aminoalkyne Precursor->Cyclic Enamine Intermediate Intramolecular Hydroamination [Ti-catalyst] Final Product Final Product Cyclic Enamine Intermediate->Final Product Asymmetric Transfer Hydrogenation [Ti-catalyst]

Caption: Titanium-catalyzed tandem reaction pathway.

Detailed Protocol:

A typical experimental procedure for this tandem reaction is as follows:

  • Preparation of the Catalyst: The active titanium catalyst is typically generated in situ from a titanium precursor (e.g., Ti(OiPr)4) and a chiral ligand (e.g., a binaphthol derivative).

  • Reaction Setup: The aminoalkyne precursor is dissolved in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere.

  • Catalyst Addition and Reaction: The prepared catalyst solution is added to the solution of the precursor. A hydrogen donor (e.g., a silane) is also added for the transfer hydrogenation step. The reaction mixture is then heated to the appropriate temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Ruthenium-Catalyzed Asymmetric Reduction

This route provides another efficient method for the enantioselective synthesis of this compound. It involves the asymmetric reduction of a prochiral enamine or imine precursor using a chiral ruthenium catalyst.

Mechanistic Rationale

The key step in this synthesis is the asymmetric transfer hydrogenation of a carbon-nitrogen double bond in a cyclic precursor. Chiral ruthenium complexes, typically bearing phosphine ligands, act as highly effective catalysts for this transformation. The facial selectivity of the hydride transfer from the ruthenium complex to the substrate is controlled by the chiral environment created by the ligands, leading to the formation of one enantiomer in high excess.

Experimental Workflow

cluster_2 Route 3: Ruthenium-Catalyzed Asymmetric Reduction Prochiral Precursor Prochiral Precursor Final Product Final Product Prochiral Precursor->Final Product Asymmetric Hydrogenation [Ru-catalyst, H2 source]

Caption: Ruthenium-catalyzed asymmetric reduction pathway.

Detailed Protocol:

A general protocol for the ruthenium-catalyzed asymmetric reduction is as follows:

  • Synthesis of the Prochiral Precursor: The cyclic enamine or imine precursor is first synthesized. This can often be achieved through the condensation of a suitable amino alcohol derivative with a keto-ester.

  • Asymmetric Reduction: The precursor is dissolved in an appropriate solvent, and a chiral ruthenium catalyst (e.g., a Ru-BINAP complex) is added. The reaction is carried out under a hydrogen atmosphere or with a hydrogen transfer agent (e.g., formic acid/triethylamine).

  • Isolation and Purification: Upon completion of the reaction, the catalyst is removed, and the product is isolated and purified to yield the enantiomerically enriched this compound.

Comparative Analysis

To facilitate a direct comparison, the following table summarizes the key performance indicators of the three synthetic routes. The data presented is a synthesis of typical results reported in the literature and may vary depending on the specific reaction conditions and scale.

FeatureRoute 1: L-Serine ApproachRoute 2: Ti-Catalyzed Tandem ReactionRoute 3: Ru-Catalyzed Asymmetric Reduction
Starting Material L-Serine (readily available, chiral)Custom-synthesized aminoalkyneCustom-synthesized prochiral precursor
Number of Steps Multi-stepOne-pot (tandem)Multi-step (precursor synthesis + reduction)
Enantioselectivity Excellent (derived from starting material)Typically >95% eeTypically >95% ee
Yield Moderate to good (over multiple steps)Good to excellentGood to excellent
Scalability Generally scalable, but multiple steps can be a drawbackPotentially scalable, catalyst cost and sensitivity can be a factorScalable, catalyst loading and cost are considerations
Cost-Effectiveness Can be cost-effective due to cheap starting material, but labor-intensiveCatalyst cost can be high, but one-pot nature is advantageousCatalyst cost is a significant factor
Safety & Handling Generally safe, standard laboratory proceduresRequires handling of air- and moisture-sensitive reagents and catalystsRequires handling of hydrogen gas or other reducing agents

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project, including the desired scale, cost constraints, and available expertise.

  • The L-Serine approach is a reliable and well-trodden path, particularly suitable for researchers who prefer to avoid complex catalytic systems and have access to standard organic synthesis equipment. Its primary advantage is the use of an inexpensive and naturally enantiopure starting material.

  • The Titanium-Catalyzed Tandem Reaction represents a more elegant and efficient strategy in terms of step-economy. This route is ideal for process development where minimizing the number of unit operations is a priority. However, it requires expertise in handling air-sensitive catalysts and may involve higher initial catalyst costs.

  • The Ruthenium-Catalyzed Asymmetric Reduction offers another powerful tool for achieving high enantioselectivity. This method is well-suited for applications where a robust and highly selective catalytic reduction is desired. Similar to the titanium-catalyzed route, the cost and handling of the catalyst are important considerations.

Ultimately, a thorough evaluation of the in-house capabilities and project-specific goals will guide the selection of the most appropriate synthetic strategy. This guide provides the foundational information and comparative data to initiate such an evaluation, empowering researchers to make informed decisions in their pursuit of novel therapeutics and chemical entities.

References

Sources

A Guide to Evaluating the In Vivo Efficacy of Novel Neuroprotective Compounds: A Comparative Analysis of 6-(hydroxymethyl)morpholin-3-one Against Established Therapies for Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Landscape of Neurodegeneration and the Potential of Morpholine Derivatives

Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function, leading to debilitating symptoms and, ultimately, death.[1] The current therapeutic arsenal for ALS is limited, with Riluzole and Edaravone being the primary approved treatments.[2][3] Riluzole is thought to mitigate neurodegeneration by reducing glutamate-mediated excitotoxicity and stabilizing voltage-gated sodium channels, while Edaravone acts as a potent scavenger of oxygen radicals, combating the oxidative stress implicated in ALS pathogenesis.[3][4]

In the quest for novel, more effective therapies, morpholine-based compounds have emerged as a promising class of molecules.[5] The morpholine heterocycle is a versatile scaffold in medicinal chemistry, known for its potential to modulate key enzymes involved in neurodegenerative processes.[5] Our compound of interest, 6-(hydroxymethyl)morpholin-3-one, is a chiral molecule featuring a morpholinone core.[6] While this specific compound is currently intended for research purposes, its structural motifs, particularly in its (R)-enantiomer, suggest potential as a building block for neurokinin-1 (NK1) receptor antagonists.[6] NK1 receptor antagonism in the central nervous system (CNS) has been explored for its neuroprotective effects, making this compound a compelling candidate for in vivo efficacy studies in neurodegenerative models.

This guide will outline a comprehensive, hypothetical preclinical study to compare the in vivo efficacy of this compound to Riluzole and Edaravone in a validated animal model of ALS.

Proposed In Vivo Efficacy Study: A Head-to-Head Comparison in a SOD1-G93A Mouse Model of ALS

To ascertain the therapeutic potential of this compound, a well-controlled, randomized, and blinded in vivo study is paramount. The SOD1-G93A transgenic mouse model is a widely accepted and characterized model that recapitulates many of the key features of human ALS, making it a suitable choice for this comparative efficacy study.

The primary objective of this proposed study is to determine if this compound, administered systemically, can slow disease progression, improve motor function, and extend survival in the SOD1-G93A mouse model of ALS, and to compare its efficacy to that of Riluzole and Edaravone.

Experimental Groups:

  • Group 1: Vehicle Control (Placebo): To establish the baseline disease progression in the SOD1-G93A model.

  • Group 2: this compound (Low Dose): To assess for a dose-dependent therapeutic effect.

  • Group 3: this compound (High Dose): To determine the maximal achievable efficacy.

  • Group 4: Riluzole (Clinically Relevant Dose): To serve as a positive control and a benchmark for efficacy.

  • Group 5: Edaravone (Clinically Relevant Dose): To provide another clinically relevant positive control with a different mechanism of action.

  • Group 6: this compound + Riluzole: To investigate potential synergistic effects.

  • Group 7: this compound + Edaravone: To explore potential additive or synergistic benefits with another standard of care.

Dosing and Administration:

Treatment will commence at a pre-symptomatic stage (e.g., 50 days of age) to evaluate the neuroprotective potential of the compounds in delaying disease onset. The route of administration (e.g., oral gavage, intraperitoneal injection) for this compound would be determined based on its pharmacokinetic properties. Riluzole is typically administered in the diet or via oral gavage, and Edaravone via intravenous or intraperitoneal injection.

A combination of behavioral, physiological, and histopathological endpoints will be used to provide a comprehensive assessment of therapeutic efficacy.

Primary Endpoints:

  • Survival: The definitive measure of overall therapeutic benefit.

  • Motor Function: Assessed weekly using a standardized motor score (e.g., rotarod test, grip strength) to track disease progression.

  • Disease Onset: Defined as the age at which a significant decline in motor function is first observed.

Secondary Endpoints:

  • Body Weight: Monitored regularly as an indicator of general health and disease progression.

  • Neurological Score: A composite score based on the observation of specific neurological deficits.

  • Histopathology: At the study endpoint, spinal cord and brain tissues will be collected for immunohistochemical analysis of motor neuron survival, gliosis, and markers of oxidative stress and neuroinflammation.

Data Presentation: Summarizing Known and Hypothetical Efficacy

The following table summarizes the established clinical efficacy of Riluzole and Edaravone in human ALS patients, which serves as a benchmark for our hypothetical preclinical study.

Compound Mechanism of Action Key Efficacy Findings in Human Clinical Trials References
Riluzole Reduces glutamate-mediated excitotoxicity; stabilizes voltage-gated sodium channelsExtends median survival by approximately 2-3 months.[3],[7]
Edaravone Potent scavenger of oxygen radicalsSlows the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score in a subpopulation of patients.[4],[2]
This compound Hypothesized: Neurokinin-1 (NK1) receptor antagonist with neuroprotective propertiesTo be determined by the proposed in vivo study.[6]
Experimental Protocols and Visualizations
  • Acclimation: Mice are acclimated to the rotarod apparatus for three consecutive days prior to the first testing session.

  • Testing: Once a week, each mouse is placed on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Latency to Fall: The time it takes for the mouse to fall off the rotating rod is recorded.

  • Multiple Trials: Each mouse undergoes three trials per session, with a minimum of 15 minutes of rest between trials.

  • Data Analysis: The average latency to fall for each mouse is calculated and used for statistical analysis.

G cluster_0 Hypothesized Neuroprotective Mechanism of an NK1 Antagonist Stress Cellular Stress (e.g., Oxidative, Excitotoxic) SubstanceP Substance P Release Stress->SubstanceP NK1R NK1 Receptor Activation SubstanceP->NK1R Downstream Pro-inflammatory & Apoptotic Signaling Cascades NK1R->Downstream Neuron_Damage Neuronal Damage & Death Downstream->Neuron_Damage HM_Morpholinone This compound (as NK1 Antagonist) HM_Morpholinone->NK1R Blocks

Caption: Hypothesized signaling pathway for NK1 receptor-mediated neurotoxicity and the potential point of intervention for a this compound-based NK1 antagonist.

G cluster_1 In Vivo Efficacy Study Workflow Animal_Model SOD1-G93A Mouse Model (n=15-20 per group) Randomization Randomization & Blinding Animal_Model->Randomization Treatment Treatment Initiation (Pre-symptomatic) Randomization->Treatment Monitoring Weekly Monitoring: - Motor Function (Rotarod) - Body Weight - Neurological Score Treatment->Monitoring Endpoint Humane Endpoint or End of Study Monitoring->Endpoint Analysis Data Analysis: - Survival (Kaplan-Meier) - Motor Function (ANOVA) - Histopathology Endpoint->Analysis

Caption: A streamlined workflow for the proposed comparative in vivo efficacy study of this compound in an ALS mouse model.

Expert Analysis and Future Directions

The successful execution of this proposed study would provide the first crucial insights into the in vivo efficacy of this compound for a neurodegenerative disease. The interpretation of the results will be multifaceted:

  • Superiority: If this compound demonstrates a statistically significant and biologically meaningful improvement in survival and motor function compared to both vehicle and the active controls (Riluzole and Edaravone), it would be a strong candidate for further preclinical development.

  • Non-inferiority: Demonstrating efficacy comparable to the existing standards of care would also be a significant finding, particularly if the compound offers advantages in terms of safety, tolerability, or ease of administration.

  • Synergy: A particularly compelling outcome would be the observation of synergistic effects when this compound is co-administered with Riluzole or Edaravone. This would suggest a potential role for the compound as part of a combination therapy, a strategy that is gaining traction in the treatment of complex multifactorial diseases like ALS.[4]

Should the results of this initial efficacy study be promising, the next logical steps would include more extensive dose-range finding studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and safety and toxicology assessments in multiple species to support a potential Investigational New Drug (IND) application.

References

  • Nagai, M., et al. (2017). Clinical efficacy of edaravone for the treatment of amyotrophic lateral sclerosis. PubMed.
  • Cruz, M. P. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management, 43(1), 20–24.
  • The Effect of Edaravone on Amyotrophic Lateral Sclerosis. Journal of Neurology Research. (2020).
  • The Effect of Edaravone on Amyotrophic Lateral Sclerosis - Journal of Neurology Research. (2020).
  • Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686]. PubMed Central. (2022-06-14).
  • In vivo neuroregenerative gene therapy to treat neurodegenerative disorders. PMC - NIH. (2024-10-24).
  • Novel Therapies for Neurodegenerative Diseases. JSciMed Central. (2025-10-13).
  • Riluzole: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis. ResearchGate. (2017-05-31).
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers. (2022).
  • New strategies of neurodegenerative disease treatment with extracellular vesicles (EVs) derived from mesenchymal stem cells (MSCs). PMC - PubMed Central. (2023).
  • Riluzole: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis. PubMed Central. (2017).
  • Ex vivo gene therapy for neurodegenerative diseases. VJNeurology. (2022).
  • Potential ALS treatment may repair axons of diseased neurons. Chemistry of Life Processes Institute - Northwestern University. (2022-03-18).
  • Real-world evidence of riluzole effectiveness in treating amyotrophic lateral sclerosis. PubMed. (2020-06-23).
  • Real-world prognostic role of riluzole use in ALS: a multi-center study from PRECISION-ALS. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration. (2025-05-06).
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. (2025-08-09).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. (2025-06-08).
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers. (2021).
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PubMed Central. (2021).
  • An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. (2022-04-13).
  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. MDPI. (2001).
  • 6-Methoxy-3-(morpholin-4-ylcarbonyl)-1-phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole 5,5-dioxide. PubChem. (n.d.).

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-(Hydroxymethyl)morpholin-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of bioactive compounds and approved drugs.[1][2] Its advantageous physicochemical properties—including metabolic stability, aqueous solubility, and a favorable profile for blood-brain barrier (BBB) penetration—make it an invaluable scaffold in drug design.[2][3][4][5] Within this class, the chiral 6-(hydroxymethyl)morpholin-3-one framework serves as a particularly versatile building block, especially in the development of antagonists for the Neurokinin-1 (NK1) receptor, a key target in therapies for nausea, depression, and pain.[4][6]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a simple catalog of modifications, we will explore the causal relationships between molecular structure and biological function, offering field-proven insights into the strategic design of novel therapeutics based on this potent scaffold.

The Core Scaffold: Deconstructing this compound

The foundational structure, (R)-6-(hydroxymethyl)morpholin-3-one, possesses distinct features that are critical to its function and ripe for modification.[7] The inherent chirality, the reactive hydroxymethyl group, and the morpholinone core itself are all key determinants of biological activity.

Figure 1: Key modification points on the this compound scaffold.
The Critical Role of Stereochemistry

A consistent finding in the study of morpholine analogs is the profound impact of stereochemistry on biological activity.[6] For targets like the NK1 receptor, the absolute configuration at the C6 position is a primary determinant of binding affinity. Research has shown that derivatives synthesized from the (R)-enantiomer of this compound generally exhibit significantly higher potency compared to their (S)-counterparts. This observation is fundamental; it implies a highly specific three-dimensional interaction with the target's binding pocket, where only the (R)-configuration can achieve the optimal orientation for high-affinity binding. Therefore, enantioselective synthesis is not merely a matter of purity but a critical first step in developing a potent therapeutic agent.

Structure-Activity Relationship (SAR) Analysis: A Positional Guide

The following sections dissect the scaffold to understand how modifications at each key position influence the overall biological and pharmacological profile.

Modifications at the C6-Hydroxymethyl Group

The hydroxymethyl group at the C6 position is more than just a structural feature; it is a primary reactive handle for introducing diversity and tuning the molecule's interaction with its target.[7]

  • Causality of Modification: This hydroxyl group can act as a nucleophile or be replaced, allowing for the introduction of larger, more complex side chains. The goal of such modifications is often to probe for additional binding interactions within the target protein, potentially extending into secondary pockets to enhance both potency and selectivity.

  • SAR Insights:

    • Etherification/Esterification: Converting the hydroxyl to an ether or ester can modulate lipophilicity, which directly impacts BBB permeability and cell membrane penetration.

    • Replacement with Aryl/Heteroaryl Groups: Replacing the hydroxymethyl group with aromatic systems can introduce beneficial pi-stacking or hydrogen bonding interactions with amino acid residues in the target's active site. The specific nature of the aromatic substituent (e.g., electron-donating vs. electron-withdrawing groups) can fine-tune these interactions.

Modifications at the N4-Amide Nitrogen

The nitrogen atom within the morpholine ring is a key site for modulating the pharmacokinetic properties of the entire molecule.[2][3]

  • Causality of Modification: Substitutions at the N4 position are crucial for attaching larger pharmacophoric elements that define the drug's primary mechanism of action. Furthermore, the nature of the substituent at N4 directly influences solubility, metabolic stability, and potential off-target effects.

  • SAR Insights:

    • Introduction of Bulky Groups: Attaching large, lipophilic groups can enhance binding affinity by occupying hydrophobic pockets in the target receptor.

    • Modulating Basicity: The pKa of the morpholine nitrogen is a key factor in its interaction with biological targets and its solubility profile.[4][5] N-substitution can alter this basicity, thereby tuning the molecule's physicochemical properties for better absorption, distribution, metabolism, and excretion (ADME).

Modifications of the Morpholin-3-one Ring

While less frequently modified, the core ring structure itself provides a rigid scaffold that correctly orients the substituents for optimal interaction with the target. Its inherent polarity, due to the oxygen and amide group, contributes to a balanced physicochemical profile.

  • Causality of Modification: Altering the ring itself, for instance by creating bridged bicyclic analogs, can introduce conformational rigidity.[8] This "locks" the molecule into a specific shape, which can dramatically increase selectivity for the intended target by making it sterically incompatible with the binding sites of off-target proteins.

  • SAR Insights:

    • Improved Selectivity: Conformationally constrained analogs often exhibit higher selectivity. For example, bridged morpholines have been used to achieve significant increases in mTOR-targeting selectivity over PI3Kα.

    • Blood-Brain Barrier Permeability: The morpholine core is well-regarded for its ability to be part of CNS-active compounds.[4][5] This is due to a balance of properties: the polar oxygen and nitrogen atoms aid solubility, while the overall compact structure keeps the polar surface area (PSA) within a range conducive to crossing the BBB. Statistical analyses have shown that properties like PSA, hydrogen bond donor/acceptor count, and LogP are critical determinants for BBB permeation.[9]

Comparative Analysis of Representative Analogs

To illustrate these SAR principles, the table below compares the expected properties of several hypothetical analogs against the parent (R)-scaffold. This comparison is based on established principles in medicinal chemistry and data from broader morpholine derivative studies.

Analog ID Structural Modification Target Affinity (e.g., NK1) Expected Physicochemical Profile Key SAR Takeaway
A (Parent) (R)-6-(hydroxymethyl)morpholin-3-oneBaselineBalanced LogP & PSAThe chiral (R)-scaffold is the essential starting point for high-affinity binding.
B (S)-6-(hydroxymethyl)morpholin-3-oneSignificantly ReducedIdentical to Analog AHighlights the critical importance of stereochemistry for target engagement.[6]
C N4-Benzylation of Analog APotentially IncreasedIncreased LogP, slightly increased MWN-alkylation with aromatic groups can probe hydrophobic pockets of the target, enhancing potency.
D C6-O-methylation of Analog AVariableIncreased LogP, reduced H-bond donorsEtherification at C6 modulates lipophilicity, which can impact both target affinity and BBB penetration.
E N4-(4-Fluorobenzyl) of Analog APotentially IncreasedIncreased LogP, minimal MW changeStrategic placement of fluorine can enhance metabolic stability and binding affinity without significantly increasing bulk.

Essential Experimental Protocols

The trustworthiness of any SAR study hinges on robust and reproducible experimental methods. Below are foundational protocols for the synthesis and biological evaluation of these analogs.

General Enantioselective Synthesis Workflow

A reliable synthesis of the chiral this compound scaffold often starts from an inexpensive chiral building block, such as an amino acid.[7]

Synthesis_Workflow start Chiral Pool Starting Material (e.g., L-Serine) step1 N-Protection (e.g., Boc, Cbz) start->step1 Protect amine step2 Intermolecular Cyclization (e.g., with a dihaloethane derivative) step1->step2 Form morpholinone ring step3 Deprotection step2->step3 Remove protecting group step4 Purification (Chromatography) step3->step4 Isolate pure compound final (R)-6-(hydroxymethyl)morpholin-3-one (Core Scaffold) step4->final

Figure 2: General workflow for the enantioselective synthesis of the core scaffold.

Step-by-Step Methodology:

  • N-Protection: The starting amino acid (e.g., L-serine) is N-protected using a standard protecting group like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) to prevent side reactions at the amine.

  • Cyclization: The protected amino acid is reacted with a suitable dielectrophile (e.g., 1,2-dibromoethane) under basic conditions to facilitate an intramolecular Williamson ether synthesis followed by lactamization, forming the morpholin-3-one ring.

  • Deprotection: The N-protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the core scaffold.

  • Analog Synthesis: The resulting primary or secondary amine at N4 and the hydroxyl group at C6 are now available for the derivatization reactions described in the SAR analysis.

  • Purification and Characterization: All intermediates and final products must be purified, typically by flash column chromatography or recrystallization, and characterized thoroughly by NMR, Mass Spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.

Protocol: NK1 Receptor Competitive Binding Assay

This protocol provides a self-validating system for determining the binding affinity (Ki) of newly synthesized analogs for the human NK1 receptor.[10][11]

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a known high-affinity radioligand (IC50), and to subsequently calculate the inhibitory constant (Ki).

Materials:

  • Membrane Preparation: Crude cell membranes prepared from CHO-K1 or HEK293 cells overexpressing the human NK1 receptor.[10][12]

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P at a concentration equal to its Kd.[11][13]

  • Assay Buffer: 40 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[13]

  • Non-Specific Binding (NSB) Control: 1 µM of a known unlabeled NK1 antagonist (e.g., Aprepitant).[10]

  • Test Compounds: Serial dilutions of the synthesized this compound analogs.

  • Filtration System: Glass fiber filters (GF/C) presoaked in polyethyleneimine (PEI) and a cell harvester.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-Specific Binding (NSB), and each concentration of the test compounds.

  • Reagent Addition:

    • Total Binding Wells: Add 25 µL of Assay Buffer.

    • NSB Wells: Add 25 µL of the NSB control (e.g., 1 µM Aprepitant).

    • Test Compound Wells: Add 25 µL of the respective test compound dilution.

  • Radioligand Addition: Add 25 µL of the radioligand solution to all wells.

  • Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells to start the binding reaction. The final volume in each well is 200 µL.[13]

  • Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation to allow the binding to reach equilibrium.[13]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the GF/C filters using a cell harvester. Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[13]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (one-site competition model) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Prospects

The this compound scaffold represents a highly valuable starting point for the design of novel therapeutics, particularly for CNS targets. The key takeaways from this SAR analysis are threefold:

  • Chirality is Paramount: The (R)-configuration at C6 is essential for high-affinity binding to key targets like the NK1 receptor.

  • Positional Control of Properties: The C6-hydroxymethyl group is the primary handle for tuning potency and selectivity, while the N4-amide position is ideal for modulating pharmacokinetics.

  • A Balanced Scaffold for CNS: The morpholinone core provides a favorable balance of physicochemical properties that make it inherently well-suited for developing drugs that need to cross the blood-brain barrier.[4][5]

The future of drug discovery with this scaffold lies in the continued rational design of analogs. By leveraging the SAR principles discussed, researchers can strategically modify the core structure to enhance potency, improve selectivity, and optimize ADME properties, ultimately leading to the development of safer and more effective medicines.[14]

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Ferlenghi, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 566-588. [Link]
  • Ohtawa, M., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1665-1668. [Link]
  • Ferlenghi, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 566-588. [Link]
  • Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 57(1). [Link]
  • Lu, S., et al. (2020). Tuning Properties for Blood-Brain Barrier Permeation: A Statistics-Based Analysis. ACS Chemical Neuroscience, 11(1), 34-44. [Link]
  • Kim, J., et al. (2014). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry, 57(11), 4643-4652. [Link]
  • Helms, A. C., et al. (2020). Physicochemical properties of studied compounds.
  • Bali, A., et al. (2011). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 54(1), 202-212. [Link]
  • Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Angewandte Chemie International Edition, 60(22), 12270-12274. [Link]
  • Kapruwan, K., et al. (2023). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology, 16(10), 4781-4786. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
  • Yamamoto, K. (2019). Structure-activity Relationships for Development of Neurokinin-3 Receptor Antagonists with Reduced Environmental Impact.
  • Zefirov, N. S., & Samoshin, V. V. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(8), 1101-1126. [Link]
  • Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current Drug Targets, 15(7), 740-754. [Link]
  • Manoury, P. M. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Detection of 6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and safety of drug substances are paramount. Intermediates and potential impurities, such as 6-(hydroxymethyl)morpholin-3-one, require rigorous analytical oversight. This is particularly critical if the impurity has the potential to be genotoxic, where even trace amounts can pose a significant risk.[1][2][3][4][5] The validation of analytical methods used to detect and quantify such impurities is not merely a regulatory formality but a scientific necessity to ensure patient safety and data integrity.

This guide provides an in-depth comparison of validation approaches for two common analytical techniques for the detection of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, explaining not just the "how" but the critical "why" behind each step of the validation process.

The Analyte: this compound

This compound is a polar, chiral molecule containing a morpholinone core.[6][7][8][9][10] Its structure presents analytical challenges, particularly its high polarity, which can make it difficult to retain on traditional reversed-phase HPLC columns.[11][12][13] The morpholine ring is a common scaffold in medicinal chemistry, making its derivatives relevant in pharmaceutical synthesis.[14][15][16][17] Given the potential for impurities to arise during synthesis, robust analytical methods for their detection are essential.

The Regulatory Framework: ICH Q2(R1) and Beyond

The International Council for Harmonisation (ICH) has established comprehensive guidelines for the validation of analytical procedures, primarily in the document ICH Q2(R1).[18] These guidelines provide a framework for demonstrating that an analytical method is suitable for its intended purpose. The validation process involves evaluating a series of parameters, which will be discussed in the context of our two chosen analytical techniques.

Core Validation Parameters: A Head-to-Head Comparison

The validation of an analytical method is a systematic process that establishes its performance characteristics. The following sections will compare the validation of a hypothetical HPLC-UV method and an LC-MS/MS method for the detection of this compound.

Table 1: Comparison of Typical Performance Characteristics for HPLC-UV and LC-MS/MS Methods
Validation ParameterHPLC-UVLC-MS/MSRationale for Differences
Specificity/Selectivity Moderate to HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS adds the specificity of mass-to-charge ratio and fragmentation patterns, providing a much higher degree of confidence in analyte identification.[19][20][21]
Limit of Detection (LOD) ng levelpg to fg levelMass spectrometry is an inherently more sensitive detection technique than UV absorbance, allowing for the detection of much lower concentrations of the analyte.[22][23]
Limit of Quantitation (LOQ) ng levelpg to fg levelSimilar to LOD, the superior sensitivity of MS detection translates to a lower limit at which the analyte can be reliably quantified with acceptable precision and accuracy.[18]
Linearity (r²) Typically >0.999Typically >0.995Both techniques can achieve excellent linearity. The slightly lower acceptance criteria sometimes seen for LC-MS/MS can be due to the wider dynamic range and potential for ion suppression effects at higher concentrations.
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve high accuracy. The slightly wider acceptable range for LC-MS/MS can account for potential matrix effects that are more pronounced with this technique.
Precision (%RSD) ≤ 2%≤ 15%HPLC-UV typically demonstrates very high precision. The higher acceptable relative standard deviation (RSD) for LC-MS/MS, especially at lower concentrations, reflects the greater complexity of the instrumentation and potential for variability in ionization and detection.
Range NarrowerWiderLC-MS/MS generally offers a wider linear dynamic range, allowing for the quantification of the analyte over several orders of magnitude without dilution.
Robustness GoodModerateHPLC-UV methods are often considered more robust and easily transferable between laboratories. LC-MS/MS methods can be more sensitive to minor changes in experimental conditions, such as mobile phase composition and instrument parameters.

Experimental Protocols: A Step-by-Step Guide to Validation

The following are detailed, step-by-step methodologies for the validation of the two proposed analytical methods. These protocols are designed to be self-validating, with clear acceptance criteria for each parameter.

Method 1: HPLC-UV Method for this compound

This method is suitable for the routine quantification of this compound at moderate concentrations.

Chromatographic Conditions (Hypothetical):

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 3.5 µm). HILIC is chosen to achieve better retention of the polar analyte.[24]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, a lower wavelength is necessary)

  • Injection Volume: 10 µL

Validation Protocol:

  • Specificity:

    • Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of this compound, and a spiked placebo sample.

    • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte.

  • Linearity:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1 µg/mL to 50 µg/mL).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

    • Acceptance Criteria: r² ≥ 0.999.

  • Range:

    • The range is established by the linearity data.

    • Acceptance Criteria: The range should cover the expected concentrations of the impurity in the test samples.

  • Accuracy:

    • Prepare placebo samples spiked with this compound at three concentration levels (e.g., low, medium, and high) within the linear range.

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability assessment on a different day, with a different analyst, and on a different instrument if possible.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Detection Limit (DL) and Quantitation Limit (QL):

    • Determine based on the signal-to-noise ratio (S/N). DL is typically where S/N = 3, and QL is where S/N = 10.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The QL must be sufficiently low to accurately measure the impurity at the required specification level.

Method 2: LC-MS/MS Method for this compound

This method is ideal for trace-level detection and quantification, particularly relevant for potentially genotoxic impurities where very low limits are required.[25][26][27][28]

Chromatographic and Mass Spectrometric Conditions (Hypothetical):

  • LC System: UPLC/UHPLC system for fast and efficient separation.

  • Column: Porous graphitic carbon (PGC) column (e.g., Hypercarb, 100 mm x 2.1 mm, 3 µm) or a mixed-mode column. PGC columns are excellent for retaining very polar compounds.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 98% A to 40% A over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor at least two transitions for the analyte (e.g., precursor ion -> product ion 1, precursor ion -> product ion 2) for confirmation.

Validation Protocol:

  • Specificity/Selectivity:

    • Analyze a blank, a placebo, a standard solution, and a spiked placebo sample.

    • Acceptance Criteria: No significant interfering peaks at the retention time and MRM transitions of the analyte.

  • Linearity:

    • Prepare a series of at least six standard solutions covering a wide concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area ratio (analyte/internal standard) versus concentration and determine the correlation coefficient (r²).

    • Acceptance Criteria: r² ≥ 0.995.

  • Range:

    • Established by the linearity data.

    • Acceptance Criteria: The range must encompass the required reporting limit for the impurity.

  • Accuracy:

    • Prepare spiked placebo samples at a minimum of three concentration levels.

    • Analyze in triplicate.

    • Acceptance Criteria: Mean recovery should be between 95.0% and 105.0%.

  • Precision:

    • Repeatability: Analyze six replicate injections of a low and a high concentration standard.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Acceptance Criteria: RSD ≤ 15%.

  • Detection Limit (LOD) and Quantitation Limit (LOQ):

    • Determine based on the signal-to-noise ratio of the chromatogram for the lowest detectable standard.

    • Acceptance Criteria: The LOQ must be below the level at which the impurity needs to be controlled.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Analytical Method Development Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Profiling 6-(hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated kinase inhibitor is both an art and a rigorous science. This guide provides an in-depth, technically-focused framework for benchmarking a novel compound, using 6-(hydroxymethyl)morpholin-3-one as a case study. While this specific molecule is often cited as a synthetic building block, its core morpholin-3-one structure is a privileged scaffold found in numerous potent kinase inhibitors targeting pathways like PI3K-AKT-mTOR and EGFR.[1][2][3][4] This guide, therefore, outlines a comprehensive workflow to uncover its potential kinase inhibitory activity and benchmark it against established inhibitors.

We will eschew a rigid template in favor of a logical, causality-driven approach that mirrors the real-world process of inhibitor characterization. Every experimental choice will be explained, and every protocol will be presented as a self-validating system, ensuring scientific integrity from the initial screen to the final validation.

The Strategic Framework: Selecting Comparators and Defining the Mission

Before embarking on any experimental work, a clear strategy is paramount. The goal is to not only determine if this compound has kinase inhibitory activity but also to understand its potency, selectivity, and cellular effects in the context of well-understood compounds. To this end, we will benchmark our test compound against a carefully selected panel of kinase inhibitors, each representing a different class of activity:

  • Staurosporine: The archetypal broad-spectrum, non-selective kinase inhibitor.[5][6][7] It serves as a positive control for kinase inhibition in general and a benchmark for promiscuity.

  • Dasatinib: A potent multi-kinase inhibitor, primarily targeting BCR-ABL and Src family kinases, but with known off-target effects.[1][8][9] It represents a clinically successful drug with a defined but not entirely clean selectivity profile.

  • AT13148: An ATP-competitive multi-AGC kinase inhibitor, targeting kinases like AKT, p70S6K, and PKA.[3][10][11][12] This allows for comparison against a compound with a more focused, yet still multi-targeted, profile within a specific kinase family.

The overall benchmarking workflow is designed as a cascading series of experiments, where the results of each step inform the next.

G cluster_0 Phase 1: Target Discovery & Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Off-Target Profiling Kinome-wide Screen Kinome-wide Screen In Vitro IC50 Determination In Vitro IC50 Determination Kinome-wide Screen->In Vitro IC50 Determination Identify 'Hits' Target Engagement (CETSA/NanoBRET) Target Engagement (CETSA/NanoBRET) In Vitro IC50 Determination->Target Engagement (CETSA/NanoBRET) Confirm Target(s) Cellular Potency (Phospho-Western) Cellular Potency (Phospho-Western) Target Engagement (CETSA/NanoBRET)->Cellular Potency (Phospho-Western) Validate in-cell binding Selectivity Panel Selectivity Panel Cellular Potency (Phospho-Western)->Selectivity Panel Assess broader kinome effects Comparative Analysis Comparative Analysis Selectivity Panel->Comparative Analysis

Caption: A cascading workflow for novel kinase inhibitor benchmarking.

Phase 1: From Kinome-Wide Screen to In Vitro Potency

The first crucial step is to determine if this compound interacts with any kinases and, if so, which ones.

Initial Target Identification: The Kinome-Wide Screen

A broad, unbiased screen against a large panel of kinases is the most efficient way to identify potential targets.[7][11][13] Commercial services, such as those offered by Reaction Biology or Eurofins Discovery, provide comprehensive panels that cover a significant portion of the human kinome.

Experimental Rationale: The objective here is not to obtain precise potency values but to identify "hits"—kinases that show a significant reduction in activity in the presence of our test compound. A single high concentration (e.g., 10 µM) is typically used for this initial screen. This approach maximizes the chances of detecting even weak interactions, which can be further investigated.

Protocol: Kinome-Wide Binding Assay (Example: KINOMEscan™)

  • Compound Preparation: Solubilize this compound in DMSO to a high concentration stock (e.g., 10 mM).

  • Assay Execution (as per vendor): The compound is tested at a final concentration of 10 µM against a panel of over 400 human kinases. The assay typically involves an active site-directed competition binding assay where the amount of test compound bound to the kinase is measured.

  • Data Analysis: Results are usually reported as "% of Control," where a lower percentage indicates stronger binding. Hits are typically defined as kinases showing >80% inhibition at the screening concentration.

Quantifying Potency: In Vitro IC50 Determination

Once a list of potential kinase targets is generated, the next step is to quantify the potency of the interaction by determining the half-maximal inhibitory concentration (IC50). A robust in vitro kinase assay is essential for this.[2][13] We will describe a universal fluorescence-based method, which is adaptable to many kinases and avoids the handling of radioactive materials.[13]

Experimental Rationale: The IC50 value is a critical parameter for comparing the potency of different inhibitors. By performing a dose-response experiment, we can accurately determine the concentration of this compound required to inhibit 50% of the target kinase's activity. This will be our first key data point for comparison with Staurosporine, Dasatinib, and AT13148.

G Kinase Kinase Reaction Mix Reaction Mix Kinase->Reaction Mix Peptide Substrate Peptide Substrate Peptide Substrate->Reaction Mix ATP ATP ATP->Reaction Mix Inhibitor Inhibitor Inhibitor->Reaction Mix Phosphorylated Peptide Phosphorylated Peptide Reaction Mix->Phosphorylated Peptide ADP ADP Reaction Mix->ADP Detection Reagent Detection Reagent ADP->Detection Reagent Fluorescent Signal Fluorescent Signal Detection Reagent->Fluorescent Signal Luminescence proportional to ADP

Caption: Workflow for a fluorescence-based in vitro kinase assay.

Protocol: Universal Fluorescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer to create a 2X inhibitor solution series.

    • Prepare a 2X ATP solution in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Add 20 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 2: Cellular Validation - Does It Work in a Living System?

Demonstrating that a compound can inhibit a purified enzyme in a test tube is a critical first step, but it is far from the whole story. The complex environment of a living cell, with its membranes, competing molecules, and metabolic processes, presents a much higher bar. Therefore, the next phase of our benchmarking is to confirm that this compound can engage its target kinase and exert a biological effect within intact cells.

Confirming Target Engagement: CETSA and NanoBRET

We need to verify that our compound physically interacts with its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful methods for this purpose.

Experimental Rationale (CETSA): CETSA is based on the principle that when a protein binds to a ligand (our inhibitor), it becomes more stable and resistant to heat-induced denaturation. By heating cells treated with our compound to various temperatures and then measuring the amount of soluble target protein remaining, we can observe a "thermal shift" that confirms engagement.

G Treat cells with inhibitor Treat cells with inhibitor Heat cells to various temps Heat cells to various temps Treat cells with inhibitor->Heat cells to various temps Lyse cells Lyse cells Heat cells to various temps->Lyse cells Separate soluble & aggregated proteins Separate soluble & aggregated proteins Lyse cells->Separate soluble & aggregated proteins Centrifugation Quantify soluble target protein Quantify soluble target protein Separate soluble & aggregated proteins->Quantify soluble target protein Western Blot / ELISA Plot melting curve Plot melting curve Quantify soluble target protein->Plot melting curve

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-(Hydroxymethyl)morpholin-3-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established regulatory standards and the known hazard profile of related morpholine compounds.

I. Core Principles of Chemical Waste Management

The disposal of any chemical waste in a laboratory setting is governed by stringent regulations. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[1] The foundational principle is that the generator of the waste is responsible for its safe management from "cradle to grave."[2] This responsibility necessitates a thorough understanding of the chemical's hazards, proper segregation, and compliant disposal through a licensed vendor.

II. Hazard Assessment of this compound
  • Morpholin-3-one: This parent compound is classified as causing skin irritation, serious eye damage, and potential respiratory irritation. It is also considered harmful if swallowed.[3]

  • Morpholine: The foundational compound of this family is classified as a flammable liquid that causes severe skin burns and eye damage.[4][5][6]

Based on this data, it is imperative to handle this compound as, at a minimum, an irritant and a health hazard. All waste containing this compound must be treated as hazardous chemical waste .

Table 1: Inferred Hazard Profile and Required PPE

Hazard CharacteristicBasis of AssessmentRequired Personal Protective Equipment (PPE)
Skin Irritation/Corrosion Data from Morpholin-3-one and Morpholine SDS.[3][4]Nitrile or neoprene gloves (inspect before use), lab coat.[7][8]
Serious Eye Damage Data from Morpholin-3-one and Morpholine SDS.[3][4]ANSI Z87.1-compliant safety goggles or a face shield.[8]
Respiratory Irritation Data from Morpholin-3-one SDS.[3]Work in a well-ventilated area, preferably a chemical fume hood.[8]
Acute Toxicity (Oral) Data from Morpholin-3-one SDS.[3]No eating, drinking, or smoking in the laboratory.[5]
III. Step-by-Step Disposal Protocol

The following protocol provides a direct, step-by-step process for the collection and disposal of waste containing this compound.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.[9]

  • Do not mix this waste with incompatible materials. Key incompatibilities for morpholine derivatives include strong oxidizing agents and strong acids.[10]

  • Maintain separate waste streams for:

    • Solid Waste: Contaminated consumables such as gloves, weigh boats, and absorbent paper.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound. Avoid mixing chlorinated and non-chlorinated solvents if possible, as this can affect disposal costs and options.[11]

    • Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.

Step 2: Containerization

The choice of waste container is crucial for safety and compliance.

  • Compatibility: Use containers made of materials that do not react with the waste. For morpholine derivatives, high-density polyethylene (HDPE) or glass containers are appropriate.[11] Never use metal containers for potentially corrosive waste.[11]

  • Condition: Containers must be in good condition, free of leaks, and have a secure, screw-top lid.[12]

  • Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[12]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and is essential for the safety of all personnel handling the waste.[11][12]

  • As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • A complete list of all other constituents in the container (e.g., Methanol, water).

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Irritant, Health Hazard).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated Satellite Accumulation Area (SAA) which is at or near the point of generation and under the control of the laboratory personnel.[12]

  • The SAA must be a designated secondary containment bin or tray to contain any potential leaks.

  • Keep waste containers closed at all times, except when adding waste.[13]

  • A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[12]

G start Waste Generated (Solid or Liquid) is_contaminated Is it contaminated with This compound? start->is_contaminated non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No haz_waste Treat as Hazardous Waste is_contaminated->haz_waste Yes container Select Compatible Waste Container (HDPE, Glass) haz_waste->container label Affix & Complete Hazardous Waste Label container->label saa Store in designated Satellite Accumulation Area (SAA) with Secondary Containment label->saa pickup Request Pickup from EHS / Licensed Vendor saa->pickup

Caption: Waste Disposal Decision Workflow for this compound.

Step 5: Arranging for Final Disposal

  • Once a waste container is full, or if you are discontinuing the process, you must arrange for its removal.

  • Contact your institution's EHS department to schedule a waste pickup.[12]

  • EHS will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal contractor for final treatment, which may include incineration at a permitted facility.[7][14]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Consult SDS and EHS: Refer to the SDS for related morpholine compounds and your institution's chemical spill response procedures. Contact EHS for guidance.

  • Cleanup (if safe to do so): For small spills, trained personnel wearing appropriate PPE may clean it up.

    • Absorb liquids with an inert material like vermiculite, dry sand, or earth.[14]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[14]

    • Do not allow the spill to enter drains or waterways.[14]

V. Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By adhering to the principles of hazard assessment, segregation, and proper documentation (labeling), you create a chain of custody that ensures safety at every step. The use of licensed, professional disposal vendors provides external validation that the final disposal is conducted in an environmentally sound and legally compliant manner. Regular training and review of your laboratory's Chemical Hygiene Plan are essential to maintain proficiency and adapt to any new information or regulatory changes.[13]

References

  • Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste. [Link]
  • Ace Waste.
  • University of Pennsylvania EHRS.Laboratory Chemical Waste Management Guidelines. [Link]
  • De La Salle University.Laboratory Hazardous Waste Management Plan. [Link]
  • Ball State University.
  • MsdsDigital.com.MORPHOLINE - MsdsDigital. [Link]
  • Valsynthese SA.Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]
  • Chemsrc.
  • MDPI.Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. [Link]
  • Redox.
  • Nexchem Ltd.
  • Physikalisch-Technische Bundesanstalt.
  • TSI Journals.
  • PubMed Central.
  • Boston University Environmental Health & Safety.Chemical Waste Management Guide. [Link]

Sources

Comprehensive Safety and Handling Guide for 6-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 6-(Hydroxymethyl)morpholin-3-one. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following procedures are synthesized from established safety data for structurally related compounds, including morpholine and morpholin-3-one, to provide a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of this compound is foundational to safe handling. Based on data from analogous compounds, this chemical should be treated with caution. The primary hazards are associated with its morpholine core structure.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][4][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the recommended PPE for various operational scenarios involving this compound.

Task Required PPE Specifications and Rationale
Routine Handling (e.g., weighing, preparing solutions) • Lab coat• Safety glasses with side shields• Chemical-resistant glovesGloves: Nitrile or neoprene gloves are recommended to prevent skin contact.[1] Always check for tears or holes before use.Eye Protection: Protects against accidental splashes.
Heating or Generating Aerosols • Lab coat• Chemical splash goggles• Chemical-resistant gloves• Fume hoodEye Protection: Goggles provide a complete seal around the eyes, offering superior protection from vapors and splashes.Ventilation: A certified chemical fume hood is essential to control inhalation exposure.[7][8]
Large-Scale Operations (>50g) • Chemical-resistant apron over lab coat• Face shield over chemical splash goggles• Chemical-resistant gloves (consider double-gloving)• Fume hood or ventilated enclosureEnhanced Protection: The larger scale of the operation increases the risk of significant splashes and exposure, necessitating enhanced body, face, and hand protection.
Spill Cleanup • Chemical-resistant coveralls• Chemical-resistant gloves• Chemical splash goggles• Respirator with appropriate cartridgeFull Body Protection: Essential to prevent contact with a large volume of the chemical.Respiratory Protection: Required to protect against high concentrations of vapors or aerosols that may be present during a spill.
Step-by-Step Handling and Disposal Procedures

Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step guide provides a clear and repeatable process for the safe handling and disposal of this compound.

3.1. Preparation and Handling Workflow

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Consult SDS for related compounds prep_2 Don appropriate PPE (see table) prep_1->prep_2 prep_3 Ensure fume hood is operational prep_2->prep_3 handle_1 Weigh and dispense in fume hood prep_3->handle_1 handle_2 Keep container tightly closed when not in use handle_1->handle_2 handle_3 Avoid generating dust or aerosols handle_2->handle_3 handle_4 Wash hands thoroughly after handling handle_3->handle_4 disp_1 Collect waste in a labeled, sealed container handle_4->disp_1 disp_2 Dispose of as hazardous chemical waste disp_1->disp_2 disp_3 Follow institutional and local regulations disp_2->disp_3

Caption: Workflow for handling this compound.

3.2. Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Don PPE: Put on the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain: For liquid spills, contain the spill with an inert absorbent material such as vermiculite or sand.[9] For solid spills, carefully sweep up the material to avoid generating dust.[10]

  • Collect: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.[3]

Emergency Procedures

4.1. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[3][11] Seek immediate medical attention.

4.2. Fire Fighting Measures

While specific flammability data for this compound is not available, related compounds like morpholine are flammable.[7][12][13]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[9][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][12]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure's risk level.

PPE_Selection_Logic start Start: Assess Procedure q1 Small scale (<1g)? start->q1 q2 Heating or aerosol generation? q1->q2 Yes q3 Large scale (>50g)? q1->q3 No ppe1 Standard PPE: - Lab coat - Safety glasses - Gloves q2->ppe1 No ppe2 Enhanced PPE: - Standard PPE - Chemical goggles - Fume hood q2->ppe2 Yes q3->ppe2 No ppe3 Maximum PPE: - Enhanced PPE - Face shield - Apron q3->ppe3 Yes

Caption: Decision tree for PPE selection.

By implementing these safety and handling protocols, you can significantly mitigate the risks associated with the use of this compound in your research endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Morpholine: Properties, Safety, and Purchasing Insights.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Government of Canada. (n.d.). Hazardous substance assessment – Morpholine.
  • ChemUniverse. (n.d.). (S)-6-(HYDROXYMETHYL)MORPHOLIN-3-ONE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Hydroxymethyl)morpholin-3-one
Reactant of Route 2
Reactant of Route 2
6-(Hydroxymethyl)morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.